Norazine

Catalog No.
S3353457
CAS No.
3004-71-5
M.F
C7H12ClN5
M. Wt
201.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norazine

CAS Number

3004-71-5

Product Name

Norazine

IUPAC Name

6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Molecular Formula

C7H12ClN5

Molecular Weight

201.66 g/mol

InChI

InChI=1S/C7H12ClN5/c1-4(2)10-7-12-5(8)11-6(9-3)13-7/h4H,1-3H3,(H2,9,10,11,12,13)

InChI Key

KLJYRZOFJHYOCO-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC(=NC(=N1)NC)Cl

solubility

0.00 M

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC)Cl

The exact mass of the compound Norazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Analysis of Ranolazine's Mechanism of Action: Late Sodium Current Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanism Overview

Ranolazine represents a piperazine derivative with a unique anti-ischemic mechanism that distinguishes it from conventional antianginal medications. While traditional anti-ischemic drugs such as β-blockers, calcium channel antagonists, and nitrates primarily reduce myocardial oxygen demand through hemodynamic effects, ranolazine operates through fundamentally different pharmacological principles. Its primary mechanism involves selective inhibition of the late sodium current (late INa) in cardiac myocytes, which addresses the core pathophysiological processes occurring at the cellular level during myocardial ischemia [1].

The pathophysiological sequence begins with myocardial ischemia, which immediately results in reduced ATP fluxes and diminished energy supply to key proteins responsible for maintaining intracellular ion homeostasis. Under ischemic conditions, cardiac sodium channels exhibit altered gating behavior characterized by a pronounced late opening that persists for hundreds of milliseconds following depolarization, referred to as the late sodium current (late INa) [1]. This persistent sodium influx represents a major source of intracellular sodium accumulation during ischemia, with additional contributions from impaired sodium elimination through the sodium-potassium ATPase and sodium influx through the sodium-proton exchanger [1]. The consequential sodium overload promotes reverse mode sodium-calcium exchange, leading to dangerous calcium accumulation within the cytosol [1].

The following diagram illustrates this central pathological cascade and ranolazine's targeted intervention point:

G Myocardial_Ischemia Myocardial_Ischemia Reduced_ATP Reduced_ATP Myocardial_Ischemia->Reduced_ATP Late_INa Late_INa Reduced_ATP->Late_INa Na_Overload Na_Overload Late_INa->Na_Overload Reverse_Mode_NaCaX Reverse_Mode_NaCaX Na_Overload->Reverse_Mode_NaCaX Ca_Overload Ca_Overload Reverse_Mode_NaCaX->Ca_Overload Diastolic_Dysfunction Diastolic_Dysfunction Ca_Overload->Diastolic_Dysfunction Increased_O2_Demand Increased_O2_Demand Diastolic_Dysfunction->Increased_O2_Demand Increased_O2_Demand->Myocardial_Ischemia Vicious Cycle Ranolazine Ranolazine Ranolazine->Late_INa Inhibits

Figure 1: The ischemic cascade and ranolazine's therapeutic target. Myocardial ischemia triggers sodium and calcium overload through enhanced late INa, creating a vicious cycle. Ranolazine specifically inhibits late INa to break this pathological process.

This calcium overload has particularly detrimental effects on cardiac function, as elevated diastolic calcium levels activate contractile proteins even during diastole, resulting in impaired ventricular relaxation and increased diastolic tone. This pathological process creates a vicious cycle wherein diastolic dysfunction increases intramural compression and microcirculatory resistance, further compromising coronary blood flow and exacerbating the original ischemic insult [1]. Ranolazine specifically interrupts this destructive cascade at a pivotal point by potently inhibiting the late INa, thereby preventing sodium overload and its downstream consequences [1].

Structural Basis of Late Sodium Channel Inhibition

High-Resolution Binding Characterization

Recent advances in structural biology have elucidated the precise molecular interactions between ranolazine and its target, the cardiac sodium channel NaV1.5. Cryogenic electron microscopy (cryo-EM) studies have revealed that ranolazine binds within the central cavity of the channel's pore module, physically occluding the ion permeation pathway and blocking sodium conductance [2] [3]. The structural analysis demonstrates that ranolazine assumes an asymmetric binding pose within the central cavity, forming close contacts with the S6 segments of domains I and IV, with additional distant contacts in domain III [2]. This binding position places the drug directly on the intracellular side of the ion selectivity filter, ideally positioned to block ion permeation while its hydrophobic regions interact with adjacent S6 segments [2].

The molecular interactions between ranolazine and NaV1.5 involve several critical residues that define its unique binding characteristics. In domain IV, ranolazine forms a T-shaped π-π interaction (π-teeing) between its lidocaine-like aromatic ring and the side chain of F1762, which represents the canonical residue known to bind the aromatic rings of local anesthetics and antiarrhythmic drugs [2]. Additionally, ranolazine makes contact with small polar residues on the intracellular side of the ion selectivity filter (S1712) and approaches the highly conserved lysine (K1421) that is critical for sodium selectivity [2]. In domain I, ranolazine establishes another T-shaped π-π interaction between the aromatic ring of its atypical methoxyphenoxyl group and F403, while also approaching Q372 on the intracellular side of the DI pore helix [2]. These distinct interactions with DI residues may underlie ranolazine's unique mechanism compared to traditional antiarrhythmic drugs.

Novel Conformational Changes Induced by Ranolazine

Beyond these specific molecular contacts, ranolazine binding induces significant conformational changes in the channel structure that contribute to its mechanism of action. Structural analyses have revealed a bend in the DIV-S6 helix resulting from the adoption of a π-helix conformation for residues 1765-1769, a transition not observed in previous NaV1.5 structures without the drug bound [2]. This α-π helical transition results in rotational movements of the affected side chains relative to the central cavity, presenting a distinct molecular surface that influences interactions with the fast inactivation gate particle (IFM), DIV/DI fenestration, and activation gate [2]. This drug-induced conformational change may represent an important aspect of ranolazine's mechanism that differentiates it from traditional sodium channel blockers.

The structural basis for ranolazine's atrial selectivity has also been investigated through comparative electrophysiological studies. Research has demonstrated that atrial INa activates at command potentials approximately 5.5 mV more negative and inactivates at conditioning potentials about 7 mV more negative than ventricular INa [4]. These intrinsic biophysical differences between atrial and ventricular sodium channels, combined with the distinct binding interactions of ranolazine, contribute to its preferential action in atrial tissue, making it particularly effective for managing atrial arrhythmias while minimizing ventricular proarrhythmic potential [4].

Electrophysiological Effects and Channel Interactions

Quantitative Analysis of Current Inhibition

Ranolazine exhibits a complex electrophysiological profile characterized by state-dependent inhibition of cardiac sodium channels. Whole-cell voltage clamp experiments demonstrate that ranolazine reduces peak sodium current (INa) of NaV1.5 in a concentration-dependent manner with an IC50 of 110 μM when depolarizing pulses are applied at 0.2 Hz, decreasing to 80 μM with application of 1 Hz repetitive pulses [2]. This use-dependent behavior is characteristic of sodium channel-blocking antiarrhythmic drugs and reflects preferential binding to activated and/or inactivated channel states rather than the resting state [2]. Importantly, ranolazine demonstrates approximately 10-40-fold greater potency for inhibiting the late sodium current (INaL) compared to the peak sodium current, despite both currents being conducted through the same NaV1.5 channels [2].

The preferential inhibition of late INa produces several significant electrophysiological effects that contribute to ranolazine's therapeutic utility. By reducing the late sodium current, ranolazine indirectly decreases calcium overload during ischemic conditions, leading to improved diastolic relaxation and reduced diastolic tension [1]. This effect improves myocardial efficiency and reduces oxygen consumption without negatively affecting hemodynamic parameters. Additionally, ranolazine produces a modest prolongation of action potential duration, reflected clinically as a slight increase in QT interval (typically 2-5 ms) [1]. However, unlike many other QT-prolonging agents, ranolazine does not exhibit heart rate-dependent effects, does not induce early afterdepolarizations, and does not increase dispersion of repolarisation across the left ventricular wall [1]. This safety profile distinguishes it from drugs with higher proarrhythmic potential.

Table 1: Electrophysiological Effects of Ranolazine on Cardiac Ion Currents

Ion Current Effect Potency (IC50) Functional Consequence
Late INa (INaL) Inhibition ~3-6 μmol/L [5] Reduced Na+ overload, improved diastolic function
Peak INa Inhibition 80-110 μmol/L [2] Use-dependent conduction slowing
IKr Inhibition ~12 μmol/L [4] Minimal QT prolongation (2-6 ms)
Fatty Acid Oxidation Inhibition Therapeutic concentrations [6] Shift to more oxygen-efficient glucose metabolism
Atrial-Selective Electrophysiological Actions

Comparative studies in atrial versus ventricular myocytes have revealed important differences in ranolazine's electrophysiological effects that underlie its atrial-selective action. Research has demonstrated that atrial INa activates at command potentials approximately 5.5 mV more negative and inactivates at conditioning potentials about 7 mV more negative than ventricular INa [4]. These intrinsic biophysical differences, combined with the more depolarized resting membrane potential and shorter action potential duration in atrial cells, result in enhanced sodium channel inhibition in atrial tissue at clinically relevant concentrations [4]. This atrial selectivity makes ranolazine particularly valuable for managing atrial arrhythmias while minimizing unwanted effects on ventricular function.

The use-dependent nature of ranolazine's sodium channel blockade becomes particularly relevant during tachyarrhythmias, where increased activation frequency results in greater channel inhibition. This frequency-dependent inhibition is more pronounced in atrial tissue due to its higher intrinsic firing rates during arrhythmias, providing an additional element of atrial selectivity [4]. Electrophysiological studies have also demonstrated that ranolazine produces voltage-dependent instantaneous inhibition in both atrial and ventricular myocytes, causing a negative shift in the voltage of half-maximal inactivation and slowing the recovery of INa from inactivation in both cell types [4]. These effects contribute to the drug's ability to prolong the atrial effective refractory period, particularly in the setting of arrhythmogenic conditions such as atrial fibrillation.

Experimental Protocols and Methodologies

Whole-Cell Voltage Clamp Techniques

The investigation of ranolazine's effects on cardiac sodium channels primarily relies on whole-cell voltage clamp methodology, which allows precise measurement of ion currents under controlled conditions. For studies of the fast sodium current (INa), recordings are typically performed at room temperature (∼22°C) using symmetrical internal and external sodium concentrations (5 mM) to optimize current resolution and voltage control [4]. The late sodium current (INaL) is often recorded using elevated external sodium concentrations (70 mM) with maintained internal sodium (5 mM) to enhance the detection of this small, persistent current [4]. To specifically isolate and study INaL, researchers often employ the sea anemone toxin ATX-II (at concentrations of 3 nM), which enhances late sodium current by impairing channel inactivation, thereby allowing more accurate quantification of drug effects on this pathophysiologically important current [1] [4].

A standard voltage clamp protocol for assessing ranolazine's effects on INa involves holding cells at -120 mV to ensure complete recovery from inactivation, followed by depolarizing test pulses to various potentials (typically from -80 mV to +60 mV in 5 mV increments) to assess current-voltage relationships [4]. The voltage dependence of inactivation is determined using a two-pulse protocol where conditioning prepulses (ranging from -150 mV to -50 mV) precede a fixed test pulse to -20 mV [4]. Use-dependent block is evaluated by applying trains of pulses at varying frequencies (e.g., 0.2 Hz to 10 Hz) and comparing current reduction during the train to the first pulse in the series [2]. For concentration-response studies, cells are exposed to increasing concentrations of ranolazine (typically ranging from 1 μM to 300 μM) to determine IC50 values for both peak INa and INaL inhibition [2] [4].

Structural Biology Approaches

The structural characterization of ranolazine binding to NaV1.5 employs cryogenic electron microscopy (cryo-EM) techniques, which have revolutionized the study of membrane protein-drug interactions. The experimental workflow begins with overexpression and purification of recombinant NaV1.5 channels in HEK293 cells in the presence of ranolazine and essential intracellular binding partners including fibroblast growth-factor homology factor 12B (FGF12B) and calmodulin [2]. The resulting protein-drug complex is purified using affinity chromatography and size exclusion chromatography to obtain a homogeneous sample suitable for structural studies [2]. This purified complex is then applied to cryo-EM grids, vitrified using liquid ethane, and imaged under cryogenic conditions to preserve native structure [2].

Data processing typically involves collecting thousands of micrographs, from which particle images are automatically selected and subjected to two-dimensional and three-dimensional classification to identify homogeneous particle subsets [2]. For the ranolazine-NaV1.5 complex, one study analyzed 2,154,834 particles to yield 165,532 particles used for final three-dimensional reconstruction at a resolution of 3.2 Å [2]. This resolution allows precise modeling of the drug-binding site and identification of specific molecular interactions between ranolazine and channel residues. Mutagenesis studies complement the structural data by systematically altering identified contact residues (e.g., F1762 in DIV, F403 in DI) and quantitatively assessing the effects on ranolazine binding and channel block using electrophysiological techniques [2]. This combined structural and functional approach provides a comprehensive understanding of the molecular basis of ranolazine's mechanism of action.

Table 2: Key Experimental Protocols for Studying Ranolazine Mechanisms

Methodology Key Parameters Applications Technical Considerations
Whole-cell voltage clamp Symmetrical low [Na+] (5 mM) for INa; High external [Na+] (70 mM) for INaL Quantification of current inhibition, use-dependence, voltage-dependence Temperature control critical for kinetics; series resistance compensation essential
Cryo-EM structural analysis 3.2 Å resolution; 165,532 particles in final reconstruction Determining drug-binding site, conformational changes Requires channel stabilization with FHF12B and calmodulin; extensive particle classification
Mutagenesis & electrophysiology Alanine scanning of DI (Q372, F403) and DIV (L1464, F1762) residues Identifying critical binding interactions Combine with molecular modeling to interpret effects on drug binding
Langendorff-perfused heart Atrial effective refractory period, conduction velocity measurements Assessing tissue-level antiarrhythmic effects Allows study of rate-dependent effects in intact tissue preparation

Therapeutic Implications and Emerging Applications

Clinical Applications in Cardiovascular Disease

Ranolazine has established efficacy in the management of chronic stable angina, where it provides symptomatic improvement without the hemodynamic effects typically associated with traditional antianginal agents. Clinical trials including MARISA (Monotherapy Assessment of Ranolazine In Stable Angina) and CARISA (Combination Assessment of Ranolazine in Stable Angina) have demonstrated that ranolazine significantly improves exercise performance, delays the onset of angina, and reduces the frequency of angina attacks [1]. Importantly, these antianginal effects occur without clinically meaningful changes in heart rate or blood pressure, making it particularly valuable for patients who cannot tolerate the hemodynamic consequences of traditional antianginal drugs [1]. More recent research has also confirmed its efficacy in specialized populations, such as patients with coronary slow flow phenomenon, where a 2025 randomized controlled trial demonstrated significant improvement in clinical symptoms and quality of life measures after two months of treatment with ranolazine 500 mg twice daily [7].

Beyond its antianginal effects, ranolazine demonstrates significant antiarrhythmic properties, particularly in the management of atrial fibrillation. The MERLIN-TIMI 36 trial, which evaluated ranolazine in patients with acute coronary syndromes, revealed potential antiarrhythmic effects with a lower incidence of arrhythmias compared to placebo [1]. Subsequent research has confirmed that ranolazine is effective for both conversion of recent-onset atrial fibrillation and maintenance of sinus rhythm, often in combination with other antiarrhythmic agents such as dronedarone and amiodarone [2] [3]. The atrial-selective nature of its sodium channel blockade provides a favorable therapeutic index, offering antiarrhythmic efficacy without significant ventricular proarrhythmia [4]. This dual benefit for both angina and arrhythmias makes ranolazine particularly valuable for patients with complex cardiovascular disease.

Emerging Non-Cardiovascular Applications

Recent research has revealed several pleiotropic effects of ranolazine that extend beyond its cardiovascular applications. Preclinical studies have identified potential anticancer properties, with evidence that ranolazine can inhibit tumor invasion and metastasis in various cancer models including breast, colorectal, and prostate cancer [5]. The proposed mechanism involves inhibition of sodium channels expressed in cancer cells (particularly Nav1.5), which are known to promote invasion and metastatic behavior [5]. In breast cancer models, ranolazine has been shown to repress the pro-invasive phenotype of MDA-MB-231 cells and reduce extracellular matrix degradation activity, with effects observed at concentrations as low as 2.5 μM during hypoxia [5]. Similar anti-invasive effects have been demonstrated in colorectal and prostate cancer models, with one study showing a 63% reduction in lung metastasis in a rat prostate cancer model following ranolazine administration [5].

Additional emerging applications include potential metabolic effects, with several clinical studies reporting improvements in glycemic control in patients with diabetes [8]. The proposed mechanisms for these metabolic benefits include β-cell preservation, inhibition of hepatic glucose secretion, and enhancement of glucose-dependent insulin secretion [8]. Ranolazine has also demonstrated organ protective effects in preclinical models, showing potential nephroprotective, hepatoprotective, and neuroprotective properties through modulation of various cellular pathways including TNF-α, NF-κB, Caspase-3, and IL-1β [5]. These diverse pharmacological effects underscore the complexity of ranolazine's actions beyond its classic late sodium current inhibition and suggest potential for therapeutic repurposing in various disease states.

Conclusion

References

Comprehensive Technical Guide: Ranolazine Pharmacokinetics and CYP3A4 Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Ranolazine is an antianginal medication approved for the treatment of chronic angina pectoris, typically used in combination with other anti-anginal agents such as amlodipine, β-adrenoceptor antagonists, or nitrates in patients who have not achieved adequate response with other treatments. Unlike traditional anti-anginal agents, ranolazine exerts its therapeutic effects without significantly affecting heart rate or blood pressure, making it particularly valuable for patients who cannot tolerate hemodynamic alterations. The unique mechanism of action involves inhibition of the late inward sodium current (late INa), which reduces calcium overload in cardiomyocytes and thereby decreases left ventricular diastolic tension, improving myocardial oxygen supply-demand balance.

The pharmacokinetic profile of ranolazine is characterized by extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 responsible for 70-75% of its biotransformation and CYP2D6 contributing to a lesser extent (approximately 20%). This metabolic pathway renders ranolazine highly susceptible to pharmacokinetic drug interactions, necessitating careful consideration in clinical practice and drug development. The complex interplay between ranolazine's absorption, distribution, metabolism, and excretion parameters presents both challenges and opportunities for therapeutic optimization, particularly in special populations such as those with renal or hepatic impairment, diabetes mellitus, or those receiving concomitant medications that modulate CYP450 activity. [1] [2] [3]

Comprehensive Pharmacokinetic Profile

Absorption and Bioavailability

Ranolazine exhibits predictable yet complex absorption characteristics that have influenced its formulation development:

  • Absolute Bioavailability: Ranolazine has moderate absolute bioavailability ranging from 35% to 50% when administered orally. The extended-release (ER) formulation developed for twice-daily administration demonstrates approximately 76% bioavailability relative to an oral solution. [1] [2]
  • Absorption Kinetics: Following administration of an oral solution or immediate-release capsule, peak plasma concentrations (Cmax) are observed within 1 hour. For the extended-release formulation, time to reach peak concentration (Tmax) occurs between 2-6 hours, with steady-state concentrations achieved within 3 days of twice-daily dosing. [1] [2]
  • Food Effects: Consumption of food has no clinically significant effect on the rate or extent of absorption from the ER formulation, allowing for flexible administration without regard to meals. [1]
Distribution Characteristics

The distribution profile of ranolazine reflects its extensive tissue penetration:

  • Volume of Distribution: Ranolazine has a substantial mean apparent volume of distribution ranging from 85 to 180 L at steady state, indicating extensive tissue distribution beyond plasma compartments. [1] [2]
  • Protein Binding: Plasma protein binding is approximately 61-64% across the therapeutic concentration range, with preferential binding to alpha-1 acid glycoprotein rather than albumin. This moderate protein binding suggests limited potential for protein-binding displacement interactions. [1] [2] [4]
Elimination Pathways

Ranolazine demonstrates complex elimination kinetics involving multiple pathways:

  • Metabolism and Excretion: Ranolazine undergoes extensive hepatic metabolism, with only about 5% of the administered dose excreted unchanged renally. After administration of radiolabeled ranolazine, 73% of the dose was excreted in urine and the remainder in feces. [1] [2]
  • Half-life Considerations: The elimination half-life of pure ranolazine is 1.4-1.9 hours, but is apparently prolonged to an average of 7 hours for the ER formulation due to extended absorption (flip-flop kinetics). [1] [2] [5]
  • Clearance Mechanisms: Oral plasma clearance diminishes with dose from approximately 45 L/h at 500 mg twice daily to 33 L/h at 1000 mg twice daily, indicating saturable elimination pathways. This dose-dependent clearance contributes to the modest departure from dose proportionality, with increases in steady-state Cmax and AUC from 0 to 12 hours of 2.5- and 2.7-fold, respectively, when the dose is doubled from 500 mg to 1000 mg twice daily. [1]

Table 1: Comprehensive Pharmacokinetic Parameters of Ranolazine

Parameter Immediate-Release Extended-Release Notes
Absolute Bioavailability 35-50% 35-50% (76% relative to solution) Unaffected by food [1] [2]
Tmax ~1 hour 2-6 hours ER formulation shows flip-flop kinetics [1] [2]
Protein Binding 61-64% 61-64% Primarily to α-1 acid glycoprotein [1] [2] [4]
Vd (Steady State) 85-180 L 85-180 L Extensive tissue distribution [1] [2]
Primary Metabolism CYP3A4 (70-75%), CYP2D6 (15-20%) CYP3A4 (70-75%), CYP2D6 (15-20%) >100 metabolites identified [1] [2] [6]
Elimination Half-life 1.4-1.9 hours ~7 hours Apparent prolongation in ER due to absorption rate limitation [1] [2] [5]
Oral Clearance 45 L/h (500 mg BID) to 33 L/h (1000 mg BID) 45 L/h (500 mg BID) to 33 L/h (1000 mg BID) Dose-dependent (saturable) clearance [1]
Excretion (Urine:Feces) ~75%:~25% ~75%:~25% <5% as unchanged drug [1] [2]

Metabolic Pathways and Enzymology

CYP450-Mediated Biotransformation

Ranolazine undergoes extensive hepatic and intestinal metabolism through complex biotransformation pathways:

  • Primary Metabolic Routes: The major metabolic pathways include CYP3A-mediated dearylation producing metabolite CVT-2512, O-demethylation yielding CVT-2514, and N-dealkylation generating CVT-2738. Additionally, glucuronidation produces metabolite CVT-5431. These processes result in more than 40 metabolites identified in plasma and over 100 metabolites detected in urine. [1] [6]
  • Enzyme Contribution Quantification: CYP3A enzymes are responsible for 70-75% of ranolazine metabolism, while CYP2D6 contributes to less than 20% of its biotransformation. The remaining metabolism occurs via other minor pathways. [6] [3]
  • Metabolite Activity: While several metabolites are pharmacologically active, their individual contributions to ranolazine's overall therapeutic effect and safety profile have not been fully elucidated, though they are known to be weaker than the parent compound. [2]
Enzymatic Inhibition Profile

Ranolazine and its metabolites exhibit modest inhibitory effects on several metabolic enzymes and transporters:

  • CYP Enzymes Inhibition: Ranolazine acts as a weak inhibitor of CYP3A and demonstrates inhibition of CYP2D6, though the clinical significance of CYP2D6 inhibition appears negligible in terms of its own exposure. [1] [5]
  • Transporter Interactions: Ranolazine inhibits P-glycoprotein (P-gp) transport activity, potentially increasing plasma concentrations of P-gp substrates such as digoxin. It also inhibits organic cation transporter 2 (OCT2), which may affect the pharmacokinetics of OCT2 substrates like metformin. [1] [4]

The following diagram illustrates the primary metabolic pathways and pharmacokinetic interactions of ranolazine:

G Ranolazine Ranolazine Systemic Circulation Systemic Circulation Ranolazine->Systemic Circulation Inhibits CYP3A/CYP2D6 Inhibits CYP3A/CYP2D6 Ranolazine->Inhibits CYP3A/CYP2D6 Inhibits P-gp/OCT2 Inhibits P-gp/OCT2 Ranolazine->Inhibits P-gp/OCT2 CYP3A4 CYP3A4 Metabolites Metabolites CYP3A4->Metabolites CYP2D6 CYP2D6 CYP2D6->Metabolites Excretion Excretion Metabolites->Excretion Oral Administration Oral Administration Oral Administration->Ranolazine Systemic Circulation->CYP3A4 70-75% Systemic Circulation->CYP2D6 15-20% Systemic Circulation->Excretion 5% unchanged Tissue Distribution Tissue Distribution Systemic Circulation->Tissue Distribution Vd: 85-180 L Inhibitors\n(Ketoconazole,\nDiltiazem) Inhibitors (Ketoconazole, Diltiazem) Inhibitors\n(Ketoconazole,\nDiltiazem)->CYP3A4 Inducers\n(Rifampin,\nPhenobarbital) Inducers (Rifampin, Phenobarbital) Inducers\n(Rifampin,\nPhenobarbital)->CYP3A4

Ranolazine Metabolic Pathways: Illustrating CYP450-mediated metabolism, transporter interactions, and elimination routes. CYP3A4 handles 70-75% of metabolism, while CYP2D6 contributes <20%.

Clinical Drug Interactions

CYP3A4-Mediated Interactions

The extensive metabolism of ranolazine by CYP3A4 creates significant potential for pharmacokinetic interactions:

  • Strong CYP3A4 Inhibitors: Concomitant administration with potent inhibitors such as ketoconazole, clarithromycin, or nelfinavir is contraindicated due to substantial increases in ranolazine exposure. Ketoconazole (200 mg twice daily) increases ranolazine AUC by approximately 3.9-fold, creating potential for adverse effects including QTc prolongation. [1] [4] [3]
  • Moderate CYP3A4 Inhibitors: Drugs like diltiazem (180 mg once daily), verapamil, and erythromycin increase ranolazine exposure by 1.5-fold to 2-fold. When coadministered with these agents, the ranolazine dose should not exceed 500 mg twice daily to minimize toxicity risk. [1] [4]
  • CYP3A4 Inducers: Concomitant use with potent inducers such as rifampin, phenobarbital, or St. John's wort is contraindicated as these agents can substantially decrease ranolazine plasma concentrations, potentially compromising efficacy. [4] [3]
Transporter-Based Interactions

Ranolazine's effects on drug transporters create additional interaction potential:

  • P-glycoprotein Inhibition: Ranolazine inhibits P-gp, increasing digoxin AUC by 40-60% through reduced efflux transport. When coadministered, digoxin concentrations should be monitored and dose adjustments made as necessary. [1] [4]
  • OCT2 Inhibition: Ranolazine inhibits organic cation transporter 2 (OCT2), which may affect drugs eliminated via this pathway. When coadministered with metformin, an OCT2 substrate, the metformin dose should not exceed 1700 mg daily due to increased metformin exposure. [4]
Effects as an Enzyme Inhibitor

Ranolazine itself modestly inhibits several metabolic pathways:

  • CYP2D6 Substrates: Ranolazine may increase concentrations of drugs primarily metabolized by CYP2D6, such as tricyclic antidepressants and certain antipsychotics. Dose reduction of these CYP2D6 substrates may be necessary. [5] [4]
  • CYP3A Substrates: Ranolazine weakly inhibits CYP3A, increasing simvastatin AUC less than 2-fold. When coadministered, simvastatin dose should be limited to 20 mg daily. Other sensitive CYP3A substrates with narrow therapeutic ranges (e.g., cyclosporine, tacrolimus, sirolimus) may require dose reduction. [1] [4]

Table 2: Clinically Significant Drug Interactions with Ranolazine

Interacting Drug Class Mechanism Effect on Ranolazine Exposure Clinical Management
Strong CYP3A4 Inhibitors (ketoconazole, clarithromycin, nelfinavir) CYP3A4 inhibition ↑ 3.9-fold (ketoconazole) Contraindicated [1] [4]
Moderate CYP3A4 Inhibitors (diltiazem, verapamil, erythromycin) CYP3A4 inhibition ↑ 1.5-2.0-fold Max ranolazine dose 500 mg BID [1] [4]
CYP3A4 Inducers (rifampin, phenobarbital, St. John's wort) CYP3A4 induction Significant decrease Contraindicated [4] [3]
P-gp Substrates (digoxin) P-gp inhibition Digoxin AUC ↑ 40-60% Monitor digoxin levels; reduce dose [1] [4]
CYP2D6 Substrates (tricyclic antidepressants, antipsychotics) CYP2D6 inhibition Increased substrate exposure Consider substrate dose reduction [5] [4]
CYP3A Substrates (simvastatin, lovastatin) Weak CYP3A inhibition Simvastatin AUC ↑ <2-fold Limit simvastatin to 20 mg daily [1] [4]
OCT2 Substrates (metformin) OCT2 inhibition Increased metformin exposure Max metformin 1700 mg daily [4]

Special Population Considerations

Renal Impairment

Renal function significantly influences ranolazine pharmacokinetics and dosing:

  • Exposure Increases: Ranolazine AUC increases up to 2-fold with advancing degrees of renal impairment. In patients with severe renal impairment (creatinine clearance <30 mL/min), ranolazine exposure is significantly elevated, increasing the risk of adverse effects. [1] [4]
  • Renal Failure Risk: Acute renal failure has been observed in some patients with severe renal impairment (CrCL <30 mL/min) while taking ranolazine. If acute renal failure develops, ranolazine should be discontinued immediately. [4]
  • Hemodialysis Considerations: Ranolazine elimination during hemodialysis demonstrates substantial variability, with hemodialysis percent reduction ratios of 52.3±8.1% for 500 mg dose and 69.2±37.6% for 1000 mg dose. Neither 500 mg nor 1000 mg single doses can be recommended as a starting dose in patients receiving maintenance hemodialysis due to extensive pharmacokinetic variability. [7]
  • Therapeutic Monitoring: In patients with moderate to severe renal impairment (CrCL <60 mL/min), renal function should be monitored after initiation and periodically during ranolazine therapy for increases in serum creatinine accompanied by an increase in BUN. [4]
Hepatic Impairment

Hepatic function significantly affects ranolazine disposition due to extensive metabolism:

  • Contraindication in Cirrhosis: Ranolazine is contraindicated in patients with liver cirrhosis of any severity due to significant impairment of metabolic capacity and potential for drug accumulation. [4] [3]
  • Exposure Increases: Plasma ranolazine levels increase by 50% to 60% in patients with moderate hepatic impairment, necessitating caution in this population. [3]
Other Special Populations
  • Diabetes Mellitus: Experimental studies in streptozotocin-induced diabetic rats demonstrate that diabetes significantly increases volume of distribution and clearance of ranolazine, thereby decreasing AUC. These changes may necessitate dosage adjustment in diabetic patients, though clinical correlation studies are needed. [6]
  • Age, Sex, and Heart Failure: Ranolazine pharmacokinetics are unaffected by sex, congestive heart failure, or age, providing flexibility in clinical use across these demographic and clinical variables. [1] [3]

Experimental Methodologies

Analytical Techniques

Validated analytical methods are critical for precise quantification of ranolazine and its metabolites:

  • HPLC Methodology: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection represents a robust approach for determining ranolazine concentrations in biological matrices. A validated method uses a C18 analytical column (e.g., Zorbax, 75×4.6 mm, 5 μm particle size) with mobile phase consisting of acetonitrile and water (80:20 v/v) with 0.2% acetic acid, at a flow rate of 1 mL/min and detection wavelength of 214 nm. [8] [6]
  • Sample Preparation: Plasma samples are typically extracted using liquid-liquid extraction with ethyl acetate or diethyl ether. After centrifugation, the organic layer is evaporated to dryness under nitrogen stream at 50°C, and the residue is reconstituted in mobile phase for chromatographic analysis. [8] [6]
  • Method Validation: Analytical methods should demonstrate linearity across the expected concentration range (e.g., 4.875-312 ng/mL for ranolazine), with precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) determined according to ICH guidelines. [6]
Study Design Considerations

Comprehensive pharmacokinetic studies require careful methodological planning:

  • Sampling Protocols: Intensive sampling schedules should capture the complete concentration-time profile, including pre-dose (0 h) and 0.5, 1, 2, 3, 4, 4.5, 5, 6, 8, 12, and 18 hours post-dose for single-dose studies. Multiple-dose studies require sampling on the final day of administration to characterize steady-state pharmacokinetics. [8] [7]
  • Single vs. Multiple Dose Studies: Both single-dose (SDS) and multiple-dose studies (MDS) provide complementary information. Multiple-dose administration for 7 days followed by intensive sampling on day 8 allows characterization of steady-state pharmacokinetics. [8]
  • Interaction Study Designs: Drug interaction studies should employ randomized crossover or parallel group designs, with sufficient sample size to detect clinically relevant changes in exposure. For CYP3A4 interaction studies, comparison of ranolazine pharmacokinetics with and without the interacting drug under controlled conditions is essential. [1] [8]
Specialized Experimental Models
  • In Vitro Transport Studies: The everted gut sac technique using rat or chicken intestine effectively evaluates the role of P-glycoprotein in ranolazine absorption and the potential for transporter-based interactions. This model allows investigation of mucosal-to-serosal and serosal-to-mucosal transport. [8]
  • Enzyme Inhibition Assays: Human liver microsomes or recombinant CYP450 enzymes can characterize the inhibitory potential of ranolazine toward specific metabolic pathways and estimate inhibition constants (Ki values). [1]

Conclusion

Ranolazine exhibits complex pharmacokinetic characteristics characterized by moderate oral bioavailability, extensive tissue distribution, and predominant hepatic metabolism primarily mediated by CYP3A4. The significant role of CYP3A4 in ranolazine clearance creates substantial potential for drug interactions, necessitating careful clinical management and consideration in drug development programs. Contraindications with strong CYP3A4 inhibitors and inducers, along with dose limitations with moderate inhibitors, are essential safety considerations.

The pharmacokinetic profile of ranolazine is further influenced by renal impairment, hepatic dysfunction, and specific disease states such as diabetes mellitus, requiring appropriate dose considerations in these populations. Complete characterization of ranolazine pharmacokinetics requires sophisticated analytical methodologies, well-designed clinical studies, and specialized experimental models to fully elucidate complex metabolic and transporter interactions.

References

Ranolazine historical development and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Manufacturing Process

The synthesis of ranolazine is a multi-step process. The following diagram outlines the key chemical transformations from starting materials to the final active pharmaceutical ingredient (API).

G Start1 2-Methoxyphenol (Guaiacol) Step1 Step 1: Condensation under basic conditions Start1->Step1 Start2 Epichlorohydrin Start2->Step1 Intermediate1 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Step1->Intermediate1 Step2 Step 2: Ring Opening with Ammonia (NH₃) Intermediate1->Step2 Intermediate2 Amino Alcohol Step2->Intermediate2 Step3 Step 3: Reaction with Diethyl sulfate Intermediate2->Step3 Start3 Diethyl sulfate Start3->Step3 Intermediate3 Nitrile Derivative Step3->Intermediate3 Step4 Step 4: Hydrolysis (Reaction with Water) Intermediate3->Step4 Intermediate4 Amide Step4->Intermediate4 Step5 Step 5: Methylation Intermediate4->Step5 Start4 Methyl iodide Start4->Step5 Intermediate5 Methylated Amide Step5->Intermediate5 Step6 Step 6: Final Cyclisation (Heat/Catalyst) Intermediate5->Step6 Ranolazine Ranolazine (C₂₄H₃₃N₃O₄) Step6->Ranolazine

The manufacturing process involves purification of the final compound, often through conversion to a salt (like fumaric acid salt or hydrochloride), crystallization, and subsequent basification to obtain the pure ranolazine compound for medicinal use [1].

Pharmacology and Mechanism of Action

Ranolazine's primary mechanism for treating chronic angina is distinct from other antianginal agents, as it does not significantly affect heart rate or blood pressure [2]. The core of its action is the inhibition of the late sodium current (late INa) in cardiac muscle cells [3] [2].

The following diagram illustrates the cellular mechanism of ranolazine and its consequences on cardiac function.

G Ranolazine Ranolazine LateINa Inhibits Late Sodium Current (Late INa) Ranolazine->LateINa SodiumInflux Reduces abnormal sodium influx LateINa->SodiumInflux CalciumOverload Prevents calcium overload via Na⁺/Ca²⁺ exchanger SodiumInflux->CalciumOverload Outcomes Therapeutic Outcomes CalciumOverload->Outcomes R1 Reduced diastolic wall tension Outcomes->R1 R2 Lower myocardial oxygen demand Outcomes->R2 R3 Improved blood flow and reduced ischemia Outcomes->R3

In addition to its primary mechanism, ranolazine also blocks the rapid delayed rectifier potassium current (IKr), which explains its known effect of prolonging the QT interval on an electrocardiogram [3] [2]. It also exhibits effects on the hERG/IKr potassium channels and activates calcium signaling pathways [3].

Analytical Method Development

Robust analytical methods are critical for ensuring the identity, purity, and quality of ranolazine in both bulk drug substances and final pharmaceutical dosage forms. The table below summarizes key aspects of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for ranolazine.

Aspect Description
Objective Quantitative estimation of ranolazine in bulk drugs and tablet dosage forms [4].
Stationary Phase C18 column (e.g., 150mm x 4.6mm, 2.6µm or 3.0µm particles) [4] [5].
Mobile Phase Gradient or isocratic mixture of buffer (e.g., 0.01M Ammonium Acetate, pH 5.0) and methanol [4] [5].
Detection Wavelength 210 nm for impurities [5]; 273 nm for assay [4].
Method Validation Validation for linearity, accuracy, precision, specificity, and robustness per ICH guidelines [4].
Impurity Profiling Capable of separating and detecting up to four potential impurities at levels as low as 0.004% [5].

More advanced LC-MS/MS methods have also been developed for the highly sensitive determination of specific genotoxic impurities, such as N-Nitroso ranolazine, demonstrating a focus on modern safety protocols in pharmaceutical manufacturing [6].

Clinical Applications and Evolving Research

Ranolazine is approved for the treatment of chronic angina, either as monotherapy or in combination with other antianginal agents like beta-blockers or calcium channel blockers [3] [7]. The recommended dose is 500 mg or 1000 mg taken twice daily [8].

While chronic angina management remains its primary use, research has explored other potential applications, largely driven by its unique mechanism of action [9] [10]. These include:

  • Off-label Cardiac Conditions: Potential benefits in atrial fibrillation and heart failure with preserved ejection fraction (HFpEF) [9] [10].
  • Metabolic and Neurological Disorders: Early-stage research for diabetic neuropathy and other conditions [9] [10].

References

Comprehensive Technical Analysis: Ranolazine's Electrophysiological Effects on Cardiac Repolarization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Ranolazine is an antianginal medication with complex electrophysiological properties that have generated significant research interest regarding its effects on cardiac repolarization, particularly the QT interval. While traditionally QT prolongation has been considered a marker of proarrhythmic risk, ranolazine presents a paradox by demonstrating antiarrhythmic properties despite its effect on repolarization. This whitepaper provides a comprehensive technical analysis of ranolazine's electrophysiological effects for researchers and drug development professionals. The analysis covers molecular mechanisms, experimental data, clinical correlations, and methodological considerations based on current research evidence.

Ranolazine's unique electrophysiological profile stems from its multi-channel blocking effects, primarily through inhibition of the late sodium current (I({Na-L})) with additional activity on the rapid delayed rectifier potassium current (I({Kr})). This dual mechanism results in QT interval prolongation measured on surface ECG but simultaneously demonstrates atrial-selective action and reduction in arrhythmia burden. Understanding these apparently contradictory effects requires examination of ranolazine's impact on transmural dispersion of repolarization and its effects on intracellular calcium handling. The following sections provide detailed analysis of these mechanisms, quantitative effects across experimental and clinical studies, and implications for cardiac safety pharmacology in drug development.

Basic Properties and Mechanism of Action

Ranolazine (chemical name: N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide; molecular formula: C({24})H({33})N({3})O({4})) is a piperazine derivative approved for the treatment of chronic angina pectoris. Its primary anti-ischemic mechanism involves partial inhibition of fatty acid oxidation, shifting adenosine triphosphate (ATP) production to more oxygen-efficient glucose oxidation, especially during ischemia when free fatty acid concentrations are elevated. However, its electrophysiological effects are mediated through distinct ion channel interactions [1].

From an electrophysiological perspective, ranolazine's most significant action is the inhibition of the late sodium current (I(_{Na-L})), which is augmented during ischemic conditions and leads to intracellular sodium and calcium overload through Na(^+)/Ca(^{2+}) exchange. By reducing this late sodium influx, ranolazine decreases intracellular calcium accumulation, thereby reducing ventricular diastolic tension and oxygen consumption—beneficial antianginal effects. Additionally, ranolazine blocks the rapid delayed rectifier potassium current (I(_{Kr})) encoded by the human ether-à-go-go-related gene (hERG), which would typically increase proarrhythmic risk but appears balanced by its other electrophysiological actions [1] [2].

Table 1: Primary Molecular Targets of Ranolazine in Cardiac Tissue

Target Effect Functional Consequence Clinical Correlation
Late Na(^+) current (I(_{Na-L})) Inhibition Reduced intracellular Na(^+) and Ca(^{2+}) overload Anti-ischemic, reduced diastolic tension
Rapid delayed rectifier K(^+) current (I(_{Kr})) Inhibition Prolonged action potential duration QT interval prolongation
Peak Na(^+) current (I(_{Na})) Minimal effect at therapeutic concentrations Atrial-selective depression of conduction Antiarrhythmic effects in atria

The diagram below illustrates ranolazine's primary electrophysiological mechanisms and their cascading effects on cardiac electrophysiology:

G Ranolazine Ranolazine Late_Na Late Na+ Current (I_Na-L) Ranolazine->Late_Na Inhibits I_Kr Rapid Delayed Rectifier K+ Current (I_Kr) Ranolazine->I_Kr Inhibits Reduced_Na Reduced Intracellular Na+ Late_Na->Reduced_Na APD_Prolong Prolonged Action Potential Duration I_Kr->APD_Prolong Reduced_Ca Reduced Intracellular Ca2+ Reduced_Na->Reduced_Ca Via Na+/Ca2+ Exchange Dispersion Reduced Transmural Dispersion Reduced_Na->Dispersion Particularly in M-cells Diastolic Reduced Diastolic Tension Reduced_Ca->Diastolic QT_Prolong QT Interval Prolongation APD_Prolong->QT_Prolong Oxygen Decreased Myocardial O2 Consumption Diastolic->Oxygen AntiAnginal Antianginal Effect Oxygen->AntiAnginal Paradox QT Prolongation Without Typical Proarrhythmia QT_Prolong->Paradox AntiArrhythmic Antiarrhythmic Effect Dispersion->AntiArrhythmic Dispersion->Paradox

Ranolazine's unique electrophysiological profile arises from the balance of its effects on multiple ion channels. While I({Kr}) blockade would typically increase transmural dispersion of repolarization—a key substrate for reentrant arrhythmias—the concurrent late I({Na-L}) inhibition appears to reduce this dispersion, particularly in the M-cell regions of the ventricular myocardium where late sodium current is most prominent. This mechanism explains the paradox between QT prolongation and clinical antiarrhythmic effects observed with ranolazine therapy. The atrial-selectivity of ranolazine's sodium channel blocking action further enhances its antiarrhythmic potential while limiting ventricular proarrhythmia, as atrial action potentials have more negative resting potentials and shorter durations, making them more susceptible to sodium channel blockade [3].

Effects on Ventricular Repolarization and QT Interval

Dose-Dependent QT Prolongation

Ranolazine produces a concentration-dependent prolongation of the QT interval corrected for heart rate (QTc), a well-established effect observed across clinical trials and post-marketing studies. At the maximum approved dosage of 1000 mg twice daily, ranolazine typically prolongs the QTc interval by approximately 2-6 milliseconds compared to baseline or placebo [1] [4]. This effect follows a linear relationship with plasma concentrations, with the slope of QTc prolongation increasing at higher concentration ranges. The QT prolongation effect was identified during early clinical development and has been extensively characterized in thorough QT studies.

The electrophysiological basis for this QT prolongation primarily stems from ranolazine's inhibition of the rapid delayed rectifier potassium current (I(_{Kr})) through blockade of the hERG channel. Unlike many pure I({Kr}) blockers that significantly increase transmural dispersion of repolarization, ranolazine simultaneously suppresses the late sodium current, which is more prominent in ventricular M-cells, thereby reducing the heterogeneity of repolarization across the ventricular wall. This balanced mechanism likely explains why ranolazine's QT prolonging effect is not associated with the typical proarrhythmic risk observed with other drugs that primarily block I({Kr}) [5] [2].

Analysis of Proarrhythmic Potential

Despite its QT prolonging effects, ranolazine demonstrates a favorable arrhythmia safety profile in clinical studies. The MERLIN-TIMI 36 trial, which included 6,560 patients with acute coronary syndrome, provided particularly insightful safety data. In this large randomized controlled trial, ranolazine was associated with a significantly lower incidence of ventricular tachycardia compared to placebo (5.3% vs. 8.3% for episodes >8 beats, p<0.001). Additionally, the ranolazine group showed reduced supraventricular tachycardia (44.7% vs. 55.0%, p<0.001) and fewer ventricular pauses >3 seconds (3.1% vs. 4.3%, p=0.01) [4].

The paradoxical reduction in arrhythmias despite QT prolongation may be explained by ranolazine's effect on key parameters of myocardial repolarization heterogeneity. A recent clinical study measuring T-peak to T-end (Tp-e) interval—a marker of transmural dispersion of repolarization—found significantly lower values in patients receiving ranolazine compared to controls (87.3±14.4 vs. 90.8±12.4 ms, p<0.001). Similarly, the Tp-e/QT ratio and Tp-e/QTc ratio were significantly reduced in the ranolazine group (0.22±0.04 vs. 0.23±0.03, p=0.03 and 0.21±0.04 vs. 0.22±0.04, p=0.001, respectively) [2]. These findings suggest that while ranolazine prolongs the total action potential duration (reflected in QT interval), it simultaneously reduces dispersion of repolarization, creating a less arrhythmogenic substrate.

Table 2: Quantitative Effects of Ranolazine on Electrocardiographic Parameters

Parameter Effect of Ranolazine Magnitude of Change Clinical Significance
QTc interval Prolongation +2 to +6 ms at 1000 mg BID Dose-dependent, linear with concentration
Tp-e interval Reduction -3.5 ms (87.3 vs. 90.8 ms) Reduced transmural dispersion
Tp-e/QTc ratio Reduction 0.21 vs. 0.22 (p=0.001) Lower arrhythmic risk index
P-wave dispersion Reduction -4.3 ms (39.2 vs. 43.5 ms) Reduced atrial arrhythmia susceptibility
Ventricular tachycardia Significant reduction 5.3% vs. 8.3% (p<0.001) Antiarrhythmic effect demonstrated in MERLIN-TIMI 36

Atrial-Selective Electrophysiological Effects

Ranolazine demonstrates pronounced atrial-selectivity in its electrophysiological actions, particularly regarding its sodium channel blocking properties. This phenomenon arises from fundamental differences in the electrophysiology of atrial versus ventricular cardiomyocytes. Atrial cells have more negative resting membrane potentials and shorter action potential durations compared to ventricular cells, making them more sensitive to sodium channel blockade. Ranolazine preferentially blocks sodium channels in their activated or inactivated states, which occur more frequently at faster heart rates and in tissues with shorter action potentials—characteristics typical of atrial tissue [3].

This atrial-selectivity translates into significant depression of atrial conduction, manifested as reduced V({max}) (maximum upstroke velocity of the action potential) and increased diastolic threshold of excitation. These effects are particularly pronounced in conditions of high atrial rate, such as during atrial fibrillation. In canine models, ranolazine produced a much greater reduction in V({max}) and increased post-repolarization refractoriness in atrial tissue compared to ventricular tissue. This selective action forms the basis for ranolazine's potential as an atrial-specific antiarrhythmic agent that can suppress atrial fibrillation without causing significant ventricular proarrhythmia [3].

Combination Therapy Approaches

Research has explored the synergistic effects of ranolazine when combined with other antiarrhythmic drugs, particularly those with complementary mechanisms of action. The combination of ranolazine with dronedarone was evaluated in the phase II HARMONY trial, which demonstrated significant reduction in atrial fibrillation burden. Experimental studies using human atrial myocytes have shown that the combination produces greater action potential duration prolongation in atrial cells from patients with atrial fibrillation compared to either drug alone (31.9±0.1% prolongation with combination vs. 21.6±0.1% with ranolazine alone) [6].

Similarly, research in canine models has demonstrated synergistic interactions between ranolazine and chronic amiodarone administration. The combination produced marked use-dependent depression of sodium channel-dependent parameters in atrial tissue but only minimal effects in ventricular tissue. This synergy resulted in complete suppression of inducible atrial fibrillation in all studied preparations (0% induction in amiodarone-treated dogs exposed to ranolazine vs. 100% in controls) [3]. These combination approaches allow for lower doses of each drug while maintaining efficacy, potentially minimizing adverse effects while capitalizing on complementary mechanisms of action.

Experimental Models and Methodologies

In Vitro Electrophysiological Assessment

The evaluation of ranolazine's electrophysiological effects employs a range of in vitro techniques that provide mechanistic insights at the cellular and molecular levels. Patch clamp methodologies are utilized to characterize ranolazine's effects on specific ion currents in isolated cardiomyocytes. Studies using these techniques have confirmed ranolazine's concentration-dependent inhibition of I({Kr}) (with IC({50}) values typically in the micromolar range) and its suppression of late I(_{Na-L}). Voltage-clamp protocols with specific depolarizing and repolarizing voltage steps are employed to isolate individual current components and determine the state-dependence of channel blockade (e.g., activated vs. inactivated state preference) [6] [3].

Human cardiomyocyte studies have been particularly valuable in translating findings from animal models to clinical applications. In one such investigation, researchers obtained atrial myocytes from patients in sinus rhythm and with atrial fibrillation, as well as ventricular myocytes from patients with heart failure. Using patch clamp techniques, they demonstrated that ranolazine (5 μM) prolonged action potential duration (APD(_{90})) by 23.5±0.1% in atrial myocytes from sinus rhythm patients and by 21.6±0.1% in atrial myocytes from AF patients. Importantly, these studies also employed confocal microscopy with fluorescent calcium indicators (e.g., Fluo-3) to demonstrate that ranolazine significantly suppresses diastolic sarcoplasmic reticulum calcium leak (reduction by 67.6±33.7% in myocytes from AF patients), providing mechanistic insight into its antiarrhythmic actions beyond direct channel blockade [6].

In Vivo and Clinical Methodologies

Clinical electrophysiology studies employ standardized protocols to assess ranolazine's effects on cardiac repolarization. Continuous 12-lead ECG recording with careful measurement of QT intervals corrected for heart rate using validated formulas (e.g., Bazett, Fridericia) forms the foundation of these assessments. In the MERLIN-TIMI 36 trial, an extensive arrhythmia analysis was performed using continuous 7-day Holter monitoring in 97% of the enrolled population (over 6,300 patients) [4]. This methodology allowed for comprehensive assessment of ranolazine's effects on both ventricular and supraventricular arrhythmia burden in a high-risk population.

Advanced ECG analysis techniques have been employed to better understand ranolazine's nuanced effects on repolarization heterogeneity. Measurements of the T-peak to T-end (Tp-e) interval are performed typically in leads II and V(_5) using digital calipers on magnified ECG images (often amplified to 200% for precision). The Tp-e interval is measured from the peak of the T-wave to its end, returning to the isoelectric line. Similarly, P-wave dispersion is calculated as the difference between the maximum and minimum P-wave duration across all 12 ECG leads. These methodologies require blinded measurement by multiple cardiologists with calculation of mean values to ensure accuracy [2].

The diagram below illustrates the key experimental approaches for evaluating ranolazine's electrophysiological effects:

G Assessment Assessment of Ranolazine's Electrophysiological Effects InVitro In Vitro Methods Assessment->InVitro InVivo In Vivo/Clinical Methods Assessment->InVivo PatchClamp Patch Clamp Electrophysiology InVitro->PatchClamp CalciumImaging Confocal Calcium Imaging InVitro->CalciumImaging ECG 12-Lead ECG Analysis InVivo->ECG Holter Ambulatory Holter Monitoring InVivo->Holter Repolarization Repolarization Parameter Analysis InVivo->Repolarization IonCurrents Ion Current Measurement (I_Kr, I_Na-L) PatchClamp->IonCurrents QT QT/QTc Interval ECG->QT PWD P-Wave Dispersion ECG->PWD Arrhythmia Arrhythmia Burden Holter->Arrhythmia Tpe Tp-e Interval & Ratios Repolarization->Tpe

Clinical Implications and Therapeutic Potential

Atrial Fibrillation Management

Ranolazine has demonstrated significant potential in the management of atrial fibrillation (AF), supported by both experimental and clinical evidence. The RAFFAELLO study, a phase II dose-ranging trial, evaluated ranolazine in 241 patients with persistent AF following successful electrical cardioversion [7]. While no individual dose significantly prolonged time to AF recurrence compared to placebo, the combined higher-dose groups (500 mg and 750 mg twice daily) showed a borderline significant reduction in AF recurrence (p=0.053) with recurrence rates of 41.7% and 39.7% respectively, compared to 56.4% in the placebo group. This dose-response relationship suggests that higher ranolazine concentrations may be necessary for optimal antiarrhythmic efficacy in AF management.

The atrial-selective properties of ranolazine make it particularly attractive for AF therapy. By predominantly affecting atrial electrophysiology while minimizing ventricular effects, ranolazine may offer a superior safety profile compared to conventional antiarrhythmic agents. Its mechanism of action—primarily late sodium current inhibition with concomitant potassium channel blockade—reduces atrial excitability and suppresses triggers for AF initiation, while also potentially modifying the atrial substrate that maintains AF. This dual action on both triggers and substrate, combined with a favorable safety profile in patients with structural heart disease, positions ranolazine as a promising agent in the AF treatment armamentarium [6] [3] [7].

Safety Considerations in Drug Development

From a drug development perspective, ranolazine's electrophysiological profile challenges the conventional paradigm that equates QT interval prolongation with definite proarrhythmic risk. The ranolazine experience demonstrates that a comprehensive assessment of cardiac safety should extend beyond simple QTc measurement to include evaluation of transmural dispersion of repolarization (e.g., Tp-e interval), reverse use-dependence, and effects on intracellular calcium handling. These additional parameters provide important context for interpreting the clinical significance of QT prolongation observed during drug development [5] [2] [8].

Ranolazine's drug interaction profile requires careful consideration in both clinical use and drug development programs. As ranolazine is metabolized primarily by CYP3A4 and, to a lesser extent, CYP2D6, concomitant administration with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, HIV protease inhibitors) is contraindicated due to significant increases in ranolazine exposure [1]. Moderate CYP3A4 inhibitors (e.g., diltiazem, verapamil) necessitate dose reduction of ranolazine to a maximum of 500 mg twice daily. Additionally, ranolazine itself moderately inhibits CYP2D6 and P-glycoprotein transport, requiring caution with concomitant administration of drugs that are substrates of these pathways (e.g., tricyclic antidepressants, antipsychotics, digoxin) [1]. Understanding these interactions is essential for designing clinical trials and establishing appropriate inclusion/exclusion criteria and dosing regimens.

Conclusion and Future Research Directions

Ranolazine presents a fascinating electrophysiological profile characterized by QT prolongation coupled with antiarrhythmic properties, challenging conventional paradigms in cardiac safety pharmacology. This paradox is explained by ranolazine's dual mechanism of action—simultaneous inhibition of I({Kr}) and late I({Na-L})—which prolongs the action potential duration while reducing transmural dispersion of repolarization, a key determinant of arrhythmic risk. The atrial-selective nature of ranolazine's sodium channel blockade further enhances its potential as an antiarrhythmic agent while limiting ventricular proarrhythmia.

References

ranolazine foundational research and basic science

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Deep Dive

The therapeutic action of ranolazine is primarily linked to its effect on cardiac ion channels, which helps correct the ionic imbalances that occur during myocardial ischemia.

  • Core Pathway: Late INa Inhibition and Calcium Overload Prevention: In pathological conditions like ischemia, the late sodium current is enhanced, leading to an overload of intracellular sodium. This excess sodium disrupts the sodium-calcium exchanger (NCX), which normally removes calcium from the cell in exchange for sodium. The result is pathological calcium overload within the cardiomyocyte, which impairs myocardial relaxation (diastolic dysfunction), increases myocardial wall tension, and elevates oxygen consumption [1] [2] [3]. By selectively inhibiting the late INa, ranolazine breaks this cycle. It reduces both sodium and calcium overload, thereby improving diastolic relaxation and decreasing the heart's oxygen demand without significantly affecting heart rate or blood pressure [2] [3].

  • Electrophysiological Effects and the QT Interval: Ranolazine's inhibition of the IKr potassium channel prolongs the ventricular action potential, manifesting as a modest QT interval prolongation (2–6 ms) on the electrocardiogram [1] [2]. Interestingly, despite this effect, ranolazine has not been associated with a significant risk of Torsades de Pointes in clinical trials [1]. It is hypothesized that the drug's concurrent blockade of the late INa may have a stabilizing effect that mitigates the pro-arrhythmic potential of IKr inhibition [1]. Furthermore, by reducing calcium overload, ranolazine can suppress early and delayed afterdepolarizations (EADs and DADs), which are triggers for arrhythmias, thereby exhibiting antiarrhythmic properties [1].

The following diagram illustrates the core mechanism of action of ranolazine and its cellular consequences.

G Ischemia Ischemia LateINa Late Sodium Current (Late Iₙₐ) Ischemia->LateINa NaOverload Intracellular Na⁺ Overload LateINa->NaOverload NCX Dysfunctional Na⁺/Ca²⁺ Exchanger (NCX) NaOverload->NCX CaOverload Intracellular Ca²⁺ Overload NCX->CaOverload Outcomes Impaired Diastolic Relaxation ↑ Myocardial O₂ Consumption Angina CaOverload->Outcomes Ranolazine Ranolazine Ranolazine->LateINa Inhibits

Ranolazine's primary mechanism: inhibiting the late sodium current to prevent calcium overload and its detrimental effects.

Experimental Protocols for Key Assays

To investigate ranolazine's effects, specific in vitro and in vivo models are employed.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for directly studying ranolazine's effects on ionic currents.

  • Objective: To characterize the concentration-dependent inhibition of late INa and IKr by ranolazine.
  • Cell Preparation: Use isolated adult guinea pig or rat ventricular myocytes, or heterologous expression systems (e.g., HEK293 cells) stably expressing human sodium (NaV1.5) or potassium (hERG) channels [1].
  • Protocol:
    • Cell Recording: Establish a whole-cell voltage-clamp configuration.
    • Late INa Measurement: From a holding potential of -120 mV, depolarize to -20 mV for 200-500 ms. The late sodium current is measured as the tetrodotoxin-sensitive current at the end of the pulse. Apply ranolazine (1–100 µM) to the bath solution and record the reduction in current amplitude [1].
    • IKr (hERG) Measurement: From a holding potential of -80 mV, depolarize to +20 mV for 2-4 seconds, then repolarize to -50 mV to elicit tail currents. Apply ranolazine and measure the reduction in tail current amplitude [1].
  • Data Analysis: Plot normalized current amplitude against ranolazine concentration to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
In Vivo Model: Ischemia/Reperfusion in Langendorff-Perfused Hearts

This ex vivo model assesses ranolazine's functional benefits on cardiac tissue during simulated ischemia.

  • Objective: To evaluate the protective effects of ranolazine on contractile function and infarct size following ischemia and reperfusion.
  • Heart Preparation: Excise hearts from anesthetized rats or rabbits and cannulate the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at constant pressure and temperature [1] [2].
  • Protocol:
    • Stabilization: Perfuse hearts for 20 minutes to stabilize.
    • Treatment: Divide hearts into two groups: a control group (perfusate only) and a treatment group (perfusate + ranolazine, e.g., 5–10 µM). Treatment can be administered before ischemia or during reperfusion [2].
    • Ischemia/Reperfusion: Subject all hearts to 30 minutes of global no-flow ischemia, followed by 60-120 minutes of reperfusion.
    • Measurement: Continuously monitor left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and coronary flow. At the end of reperfusion, stain hearts with triphenyltetrazolium chloride (TTC) to quantify infarct size [2].

Additional Quantitative Data

The table below summarizes key pharmacokinetic parameters and clinical dosing information for ranolazine.

Parameter Value / Description Source / Context
Bioavailability 35%–55% (oral) [4] [5] Not significantly affected by food [5].
Time to Peak (Tmax) 2–6 hours (steady state within 3 days) [6] [5] For extended-release formulation.
Protein Binding ~62% (primarily to α1-acid glycoprotein) [6] [5]
Metabolism Extensive in liver and intestine; primarily via CYP3A4, minor via CYP2D6 [6] [4] [5] Major drug interaction pathway.
Elimination Half-life ~7 hours (apparent terminal) [6] [5]
Route of Elimination Urine (~75%, mostly as metabolites); Feces (~25%) [6] [5] <5% excreted unchanged in urine [5].
Usual Adult Dose (Angina) 500 mg to 1000 mg, twice daily [7] [6] Initiate at 500 mg; max 1000 mg.

Emerging Research and Potential Applications

Beyond its approved use for chronic angina, foundational research has uncovered several potential therapeutic applications for ranolazine.

  • Antiarrhythmic Effects: Ranolazine demonstrates efficacy in suppressing atrial and ventricular arrhythmias. It reduces atrial fibrillation (AF) burden and can synergize with low-dose dronedarone for paroxysmal AF [4] [3]. For ventricular arrhythmias, it has been shown to reduce non-sustained ventricular tachycardia, potentially by suppressing triggers like afterdepolarizations [1].
  • Cardioprotection from Chemotoxicity: Preclinical studies indicate that ranolazine can mitigate cardiac dysfunction induced by chemotherapeutic agents like doxorubicin and trastuzumab. The proposed mechanism involves reducing reactive oxygen species (ROS) production and improving calcium handling in cardiomyocytes [2].
  • Antidiabetic Properties: Clinical trials have observed that ranolazine reduces hemoglobin A1c (HbA1c) in patients with type 2 diabetes [3]. It is postulated that the drug blocks sodium channels in pancreatic islet alpha-cells, inhibiting glucagon release, and may also aid in beta-cell preservation [3].
  • Anticancer Potential: In vitro and in vivo studies suggest that ranolazine, at therapeutic concentrations, can inhibit the invasiveness of cancer cells (e.g., breast, prostate, colorectal) and reduce lung and liver metastases in model systems, possibly through mechanisms involving sodium channel blockade [2].

References

Comprehensive Technical Guide: Preclinical Investigations and Early Research on Ranolazine

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Executive Summary

Ranolazine is an established anti-anginal medication that has demonstrated substantial repurposing potential far beyond its original cardiovascular indications. Preclinical research has elucidated its complex multichannel blocking properties, particularly its inhibition of the late sodium current (late INa), which confers diverse therapeutic benefits across multiple disease models. Emerging evidence reveals promising cardioprotective effects in conditions including diabetic cardiomyopathy, doxorubicin-induced cardiotoxicity, and myocardial infarction, primarily through modulation of calcium handling and reduction of oxidative stress. Significant anticancer properties have been observed in melanoma, breast, prostate, and colorectal cancer models, where ranolazine inhibits invasion and metastasis through voltage-gated sodium channel blockade and metabolic rewiring. Additional investigations suggest potential neuroprotective, renoprotective, and hepatoprotective applications, positioning ranolazine as a compelling candidate for drug repurposing. This comprehensive technical review synthesizes current preclinical data, detailed experimental methodologies, and emerging therapeutic pathways to facilitate further research and development by scientists and drug development professionals.

Introduction and Mechanism of Action

Historical Development and Pharmacokinetic Profile

Ranolazine (N-(2,6-dimethyl phenyl)-4(2-hydroxy-3-[2-methoxyphenoxy]-propyl)-1-piperazine acetamide dihydrochloride) was initially developed over 25 years ago and received FDA approval in 2006 for the treatment of chronic stable angina. The drug is commercially available as a sustained-release (SR) formulation designed to maintain therapeutic plasma concentrations ranging from 2 to 6 μmol/L. Key pharmacokinetic parameters include a maximal plasma concentration (Cmax) achieved within 4-6 hours after oral administration, an apparent elimination half-life of approximately 7 hours at steady state, and oral bioavailability of 30%-55%. Ranolazine undergoes hepatic metabolism primarily via cytochrome P450 (CYP) 3A4 (70%-85%), with minor pathways involving CYP2D6 (10%-15%), glucuronidation (<5%), and renal excretion of unchanged drug (<5%). It is approximately 65% bound to serum proteins, mainly α1-acid glycoprotein [1] [2].

Multimodal Mechanism of Action

The therapeutic effects of ranolazine stem from its complex multichannel interactions:

  • Late Sodium Current Inhibition: At therapeutic concentrations, ranolazine selectively inhibits the late sodium current (late INa) in cardiac myocytes, particularly during ischemic conditions or heart failure when this current is pathologically enhanced. This reduction in late INa decreases intracellular sodium accumulation, subsequently reducing calcium overload via the Na+/Ca2+ exchanger (NCX). The amelioration of calcium overload improves myocardial relaxation, reduces diastolic wall stress, and decreases oxygen consumption, explaining its anti-ischemic efficacy without significant hemodynamic effects [3] [1] [2].

  • Potassium Channel Blockade: Ranolazine inhibits the rapid delayed rectifier potassium current (IKr), which modestly prolongs ventricular action potential duration and the QT interval (by approximately 2-6 ms). However, unlike pure IKr blockers, the concurrent late INa inhibition creates a favorable electrophysiological profile that reduces the risk of torsades de pointes despite QT prolongation [3] [4].

  • Metabolic Modulation: Early investigations suggested that ranolazine shifts myocardial substrate utilization from fatty acid oxidation to more oxygen-efficient glucose oxidation by partially inhibiting fatty acid oxidase. This metabolic modulation optimizes cardiac energy production, particularly during ischemic conditions [1] [2].

  • Additional Ion Channel Effects: At higher concentrations, ranolazine affects various other channels including peak INa, IKs, ICa-L, and INa-Ca, contributing to its antiarrhythmic properties in both atrial and ventricular tissue [4].

The following diagram illustrates the primary cellular mechanisms of action of ranolazine:

G cluster_cellular Cellular Effects cluster_therapeutic Therapeutic Outcomes Ranolazine Ranolazine LateNa Late Sodium Current (INa) Inhibition Ranolazine->LateNa Metabolic Metabolic Shift: Fatty Acid → Glucose Oxidation Ranolazine->Metabolic Kr IKr Potassium Channel Blockade Ranolazine->Kr CaOverload Reduced Calcium Overload LateNa->CaOverload AntiArrhythmic Anti-Arrhythmic Effect LateNa->AntiArrhythmic Diastolic Improved Diastolic Relaxation CaOverload->Diastolic Cardioprotection Cardioprotection CaOverload->Cardioprotection O2Efficiency Improved Oxygen Efficiency Diastolic->O2Efficiency AntiAnginal Anti-Anginal Effect O2Efficiency->AntiAnginal Metabolic->AntiAnginal APD Prolonged Action Potential Kr->APD APD->AntiArrhythmic

Cellular mechanisms of ranolazine showing multi-channel targeting and therapeutic outcomes.

Preclinical Therapeutic Potential

Cardioprotective Effects

Ranolazine has demonstrated significant cardioprotective properties across multiple experimental models of cardiac injury:

  • Diabetic Cardiomyopathy: In a 2020 study, ranolazine (10, 30, and 90 mg/kg/day for 12 weeks) protected against diabetic cardiomyopathy in rats by activating the NOTCH1/NRG1 signaling pathway. Treatment significantly reduced apoptosis, decreased blood glucose levels, and prevented diabetes-induced cardiac structural changes. Co-administration of the NOTCH1 inhibitor DAPT partially reversed these benefits, confirming pathway involvement [5].

  • Chemotherapy-Induced Cardiotoxicity: Ranolazine prevented doxorubicin-induced cardiac failure in mice and HL-1 cardiomyocytes by reducing reactive oxygen species (ROS) production. Similarly, it mitigated cardiac dysfunction caused by trastuzumab, pertuzumab, and trastuzumab-emtansine (TDM1) in both in vitro and in vivo models [1].

  • Ischemia/Reperfusion Injury: In canine and rodent models, ranolazine exhibited protective effects when administered during ischemia, primarily through improved calcium handling during ischemic periods. It preserved tissue ATP levels, improved myocardial contractile function, and reduced irreversible myocardial injury [3] [1].

  • Myocardial Infarction: Ranolazine demonstrated a protective role in myocardial infarction models similar to ischemic preconditioning facilitators. In high glucose-treated cardiac fibroblasts, it decreased pyroptosis, prevented collagen deposition, and enhanced heart function by increasing miR-135b expression [1].

Anticancer Properties

Recent investigations have revealed promising anticancer applications for ranolazine:

  • Melanoma: A 2023 multicenter study demonstrated that ranolazine improved the efficacy of both targeted therapy (BRAF inhibitors) and immunotherapy in mouse melanoma models. The drug slowed tumor progression and increased tumor immunogenicity by rewiring fatty acid metabolism, thereby enhancing T-cell-mediated tumor control [6].

  • Breast Cancer: Driffort et al. reported that ranolazine dose-dependently repressed the pro-invasive phenotype of human breast cancer MDA-MB-231 cells and reduced extracellular matrix degradation activity at concentrations as low as 2.5 μM during hypoxia [1].

  • Prostate Cancer: In metastatic rat prostate cancer models (Mat-LyLu cells), ranolazine inhibited Matrigel migration under both normoxic and hypoxic conditions and reduced lung metastases by up to 63% in blinded studies [1].

  • Colorectal Cancer: Guzel et al. demonstrated that therapeutic concentrations of ranolazine decreased invasiveness in human colorectal cancer cells without compromising proliferative capacity or cell survival [1].

The anticancer mechanisms appear to involve both ion channel modulation (particularly inhibition of voltage-gated sodium channels such as Nav1.5 and Nav1.7) and metabolic reprogramming of cancer cells.

Other Organ-Protective Effects
  • Neuroprotective Effects: Preclinical studies suggest ranolazine may confer protection against neurological injury, potentially through modulation of oxidative stress and apoptotic pathways [1].

  • Renoprotective Effects: Research indicates potential benefits in renal protection, though specific mechanisms remain under investigation [1].

  • Hepatoprotective Effects: Similar protective effects have been observed in liver models, possibly related to the drug's impact on metabolic pathways and inflammatory cascades [1].

  • Anti-inflammatory Properties: Beyond its cardiovascular effects, ranolazine has demonstrated anti-inflammatory activity in multiple models, potentially contributing to its therapeutic benefits across various conditions [1].

Experimental Protocols and Methodologies

In Vitro Assessment of Antiarrhythmic Effects

Protocol for Studying Electrophysiological Effects in Isolated Cardiomyocytes:

  • Cell Preparation: Isolate adult guinea pig or rat ventricular myocytes using standard Langendorff perfusion with collagenase-based enzymatic digestion.
  • Solution Composition: Use Tyrode's solution containing (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, glucose 10, HEPES 10; pH 7.4 with NaOH.
  • Drug Application: Prepare ranolazine stock solution in DMSO (final concentration ≤0.1%) and dilute to working concentrations (typically 1-10 μM) in experimental solutions.
  • Electrophysiological Recording: Employ whole-cell patch clamp technique at 36±1°C. To study late INa, use specific protocols with depolarizing pulses from -120 mV to -20 mV for 500 ms. For IKr, apply depolarizing pulses to +60 mV followed by repolarization to -50 mV.
  • Data Analysis: Quantify current densities, action potential duration (APD) at 50% and 90% repolarization, and incidence of early afterdepolarizations (EADs). Compare results with and without ranolazine treatment using paired t-tests or ANOVA with post-hoc tests [3] [4].
In Vivo Model of Diabetic Cardiomyopathy

Protocol for Assessing Cardioprotective Effects:

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats (200-250 g). Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ, 55-65 mg/kg in citrate buffer).
  • Experimental Groups: Include control, diabetic, and ranolazine-treated diabetic groups (typically n=8-10 per group). Administer ranolazine via oral gavage at 10, 30, and 90 mg/kg/day for 12 weeks.
  • Functional Assessment: Perform echocardiography at baseline and endpoint to measure left ventricular dimensions, ejection fraction, and diastolic function parameters.
  • Histological Analysis: Harvest heart tissue after sacrifice. Fix sections in formalin, embed in paraffin, and stain with:
    • Haematoxylin and Eosin (H&E) for general morphology
    • Masson's Trichrome for collagen deposition and fibrosis
    • TUNEL staining for apoptosis quantification
  • Molecular Analysis: Isolve proteins and RNA for Western blot and qRT-PCR analysis of NOTCH1, NRG1, Bax, Bcl-2, Caspase-3, and other relevant targets [5].
Cancer Invasion and Migration Assays

Protocol for Evaluating Anti-invasive Effects:

  • Cell Culture: Maintain human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Mat-LyLu for prostate cancer) in appropriate media under normoxic (21% O2) and hypoxic (1-3% O2) conditions.
  • Invasion Assay: Use Matrigel-coated Transwell chambers (8 μm pore size). Seed 5×104 cells in serum-free medium in the upper chamber. Add complete medium with 10% FBS as chemoattractant in the lower chamber.
  • Drug Treatment: Apply ranolazine (2.5-10 μM) to both chambers. Include DMSO vehicle controls.
  • Incubation and Quantification: Incubate for 24-48 hours under appropriate conditions. Fix migrated cells on the lower membrane surface with methanol, stain with crystal violet, and count in five random fields per well.
  • Data Analysis: Express results as percentage invasion relative to control. Perform statistical analysis using one-way ANOVA with post-hoc Tukey test [1].
Analytical Methods for Pharmacokinetic Studies

Protocol for Quantifying Ranolazine in Biological Samples:

  • Sample Collection: Collect blood samples at predetermined time points following drug administration. Centrifuge at 3000×g for 10 minutes to separate plasma.
  • Sample Preparation: Use protein precipitation with acetonitrile or solid-phase extraction for sample clean-up.
  • Chromatographic Conditions: Employ reverse-phase HPLC with C18 column (150×4.6 mm, 5 μm). Use mobile phase consisting of acetonitrile and ammonium acetate buffer (pH 4.5) in gradient elution mode.
  • Detection: Utilize UV detection at 225 nm or mass spectrometry for enhanced sensitivity.
  • Quantification: Construct calibration curves in the range of 10-5000 ng/mL. Apply appropriate validation parameters per FDA bioanalytical method validation guidelines [7] [1].

Tabulated Data Summary

Table 1: Summary of Key Preclinical Findings for Ranolazine

Disease Model Experimental System Dose/Concentration Key Findings Proposed Mechanisms References
Diabetic Cardiomyopathy STZ-induced diabetic rats 10, 30, 90 mg/kg/day for 12 weeks Reduced apoptosis, decreased blood glucose, improved cardiac function NOTCH1/NRG1 pathway activation, reduced caspase-3 [5]
Melanoma Mouse models, human cell lines Not specified Enhanced targeted therapy and immunotherapy efficacy, reduced tumor growth Metabolic rewiring, increased tumor immunogenicity [6]
Breast Cancer MDA-MB-231 cells 2.5-10 μM Inhibited invasion under hypoxia, reduced ECM degradation Nav1.5 inhibition, reduced invasiveness [1]
Prostate Cancer Mat-LyLu rat model 2.5-5 μM (oral gavage) Up to 63% reduction in lung metastasis Inhibition of Nav1.7, reduced migration [1]
Doxorubicin-Induced Cardiotoxicity Mice, HL-1 cardiomyocytes 10-50 μM (in vitro) Prevented cardiac dysfunction, reduced ROS Antioxidant effects, improved calcium handling [1]
Atrial Fibrillation Isolated canine cardiac cells 5-10 μM Suppressed atrial tachyarrhythmias Peak INa and IKr inhibition [4]
Asthma OVA-sensitized rat model 1000 mg/kg for 7 days Reduced perivascular and peribronchial inflammation Anti-inflammatory effects, endothelial stabilization [8]

Table 2: Pharmacokinetic Parameters of Ranolazine from Preclinical Studies

Parameter Instant Release Formulation Sustained Release Formulation Notes References
Bioavailability 30-55% Similar (not food-affected) Consistent across species [1]
Tmax (h) 1-2 4-6 [1]
Elimination Half-life (h) 1.4-1.9 ~7 (at steady state) Species-dependent [1]
Protein Binding ~65% (mainly α1-acid glycoprotein) Concentration-dependent [1]
Metabolic Pathways CYP3A4 (70-85%), CYP2D6 (10-15%), glucuronidation (<5%) Renal excretion of unchanged drug <5% [1]
Therapeutic Plasma Concentration 2-6 μmol/L For chronic angina [1]

Research Gaps and Future Directions

Despite promising preclinical findings, several research gaps remain to be addressed:

  • Limited Clinical Translation: While numerous preclinical studies demonstrate benefits beyond angina, clinical validation remains limited. Randomized controlled trials specifically designed to test these new applications are needed [6] [1].

  • Mechanistic Elucidation: The precise molecular mechanisms underlying many of ranolazine's effects, particularly its anticancer properties, require further investigation. The relative contributions of ion channel blockade versus metabolic effects need clarification [1].

  • Optimal Dosing Strategies: For repurposed applications, the therapeutic window and optimal dosing regimens remain undefined. Preclinical studies have used varying concentrations without clear dose-response relationships for new indications [1].

  • Combination Therapies: The potential synergistic effects of ranolazine with existing treatments, particularly in oncology, warrant systematic investigation. The 2023 melanoma study suggests promising combinations with both targeted therapies and immunotherapies [6].

  • Biomarker Development: Identification of predictive biomarkers for treatment response would facilitate patient selection in clinical trials, particularly for cancer applications where Nav channel expression might predict efficacy [1].

Future research directions should prioritize well-designed clinical trials for the most promising applications, deeper exploration of mechanistic pathways using omics technologies, and development of tissue-specific formulations to enhance efficacy while minimizing systemic effects.

Conclusion

References

Ranolazine in Coronary Microvascular Dysfunction: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Mechanism of Action

Coronary Microvascular Dysfunction (CMD) represents a significant clinical challenge in cardiovascular medicine, characterized by impaired vasodilatory capacity of the coronary microvasculature leading to myocardial ischemia despite the absence of obstructive coronary artery disease. CMD is increasingly recognized as a prevalent cause of angina symptoms, particularly in specific patient populations such as women and those with conditions like diabetes and hypertension. The pathophysiological complexity of CMD involves multiple mechanisms including endothelial dysfunction, vascular smooth muscle abnormalities, and heightened vasoconstrictor responses, creating a challenging therapeutic landscape [1] [2].

Ranolazine is a late sodium channel inhibitor that exerts its anti-ischemic effects through a unique mechanism distinct from traditional antianginal medications. By selectively inhibiting the late sodium current in cardiac myocytes, ranolazine reduces intracellular sodium accumulation, which subsequently decreases calcium overload via the sodium-calcium exchanger. This cellular effect improves myocardial relaxation, particularly during diastolic dysfunction, reduces wall stress, and decreases oxygen consumption without significantly affecting heart rate or blood pressure—a notable advantage over many conventional antianginal agents [3] [2] [4]. The therapeutic rationale for using ranolazine in CMD stems from its potential to address the microvascular ischemia at the cellular level, potentially improving perfusion and reducing anginal symptoms in patients who remain symptomatic despite first-line therapies.

Quantitative Efficacy Evidence

Objective Hemodynamic and Perfusion Outcomes

Objective measures of coronary microvascular function provide critical evidence for evaluating ranolazine's efficacy. Multiple randomized controlled trials have assessed parameters including coronary flow reserve (CFR), myocardial perfusion reserve index (MPRI), and index of microvascular resistance (IMR) following ranolazine treatment. The collective evidence from recent meta-analyses demonstrates consistent improvement in these key hemodynamic parameters, suggesting a beneficial effect on coronary microvascular function [3] [4].

Table 1: Objective Measures of Coronary Microvascular Function Following Ranolazine Treatment

Outcome Measure Number of Studies Pooled Effect Size 95% Confidence Interval P-value Follow-up Duration
Coronary Flow Reserve (CFR) 8 RCTs SMD = 1.16 0.40 to 1.89 0.002 8-12 weeks
Global MPRI 4 RCTs WMD = 0.18 0.07 to 0.29 0.002 8-12 weeks
Midsubendocardial MPRI 3 RCTs WMD = 0.10 0.02 to 0.19 0.02 8-12 weeks

The hemodynamic improvements illustrated in Table 1 are particularly noteworthy. CFR represents a comprehensive measure of the coronary circulation's capacity to increase blood flow in response to increased myocardial demand, and its improvement suggests that ranolazine enhances the functional capacity of the microvasculature. Similarly, MPRI improvements indicate better myocardial perfusion at the tissue level, with the midsubendocardial region being especially vulnerable to ischemic injury. These objective measures provide compelling evidence that ranolazine targets the fundamental physiological abnormalities in CMD [3] [4].

Patient-Reported Outcomes and Angina Burden

Patient-centered outcomes are crucial in CMD management, as symptom burden significantly impacts quality of life. The Seattle Angina Questionnaire (SAQ), a validated instrument for assessing angina-related health status in coronary artery disease patients, has been extensively used in ranolazine trials for CMD. Recent meta-analyses have demonstrated significant improvements in multiple SAQ domains, providing evidence for subjective benefit alongside objective physiological improvements [3] [4].

Table 2: Seattle Angina Questionnaire (SAQ) Domain Improvements with Ranolazine

SAQ Domain Weighted Mean Difference 95% Confidence Interval P-value Clinical Significance
Physical Functioning 4.89 0.14 to 9.64 0.04 Moderate
Angina Stability 17.31 7.13 to 27.49 0.0009 Large
Quality of Life 10.11 3.57 to 16.65 0.0003 Large
Angina Frequency 3.42 -2.35 to 9.19 0.25 Not Significant
Treatment Satisfaction 2.15 -3.11 to 7.41 0.42 Not Significant

The differential response across SAQ domains revealed in Table 2 provides important insights into ranolazine's therapeutic profile. The particularly large improvements in angina stability and quality of life domains suggest that ranolazine effectively reduces the unpredictability of symptoms and their impact on daily living. The modest effect on physical functioning may reflect the persistent limitations in exercise capacity despite symptom improvement, a finding consistent with ranolazine's mechanism which does not significantly affect hemodynamic parameters that determine exercise performance [3] [5] [4].

It is important to note that not all evidence has been uniformly positive. The RWISE trial, a randomized cross-over study published in 2015, found no significant improvement in the primary endpoint of SAQ overall scores with short-term (2-week) ranolazine treatment compared to placebo (62.5 vs. 61.0, p > 0.05) [5]. This discrepancy highlights the methodological heterogeneity across studies, including differences in treatment duration, patient selection criteria, and CMD severity, which may influence therapeutic outcomes.

Detailed Experimental Protocols

Patient Selection and Characterization

Standardized diagnostic criteria are fundamental for recruiting a homogeneous CMD study population. Contemporary clinical trials typically enroll adults with anginal symptoms and no obstructive coronary artery disease (<50% luminal diameter stenosis on coronary angiography). Key inclusion criteria require objective confirmation of CMD using established methodologies, which must be prospectively defined in study protocols [1] [5].

  • Invasive Coronary Function Testing:

    • Coronary Flow Reserve (CFR): Measured using intracoronary Doppler wire or thermodilution techniques. CFR <2.5 is typically used as the diagnostic threshold for CMD.
    • Index of Microvascular Resistance (IMR): Assessed via thermodilution technique with IMR >25 considered diagnostic.
    • Acetylcholine Provocation Test: Intracoronary acetylcholine administration with assessment of vasoconstrictor response (lack of vasodilation or paradoxical constriction indicates endothelial dysfunction).
  • Non-Invasive Assessment:

    • Cardiac Magnetic Resonance Imaging (CMR): Myocardial perfusion reserve index (MPRI) ≤2.0 is commonly used as the diagnostic threshold.
    • Positron Emission Tomography (PET): Quantitative assessment of myocardial blood flow with CFR <2.0-2.5 typically indicating CMD.
    • Stress Echocardiography: Ischemic response in the absence of obstructive coronary disease suggests possible CMD.

Exclusion criteria generally encompass conditions that could confound results: acute coronary syndrome, significant valvular heart disease, hypertrophic cardiomyopathy, left ventricular ejection fraction <45%, contraindications to study medications, and concomitant use of potent CYP3A4 inhibitors (due to ranolazine metabolism concerns) [5].

Study Design and Treatment Protocol

Randomized, placebo-controlled, crossover designs have been frequently employed in ranolazine trials for CMD, allowing for within-patient comparisons and enhancing statistical power despite relatively small sample sizes. The typical treatment duration ranges from 2 to 12 weeks, with longer durations potentially providing more robust assessment of both physiological and symptomatic effects [3] [5] [4].

  • Dosing Regimen:

    • Initiation: 500 mg twice daily
    • Uptitration: Increase to 1000 mg twice daily after 1-2 weeks based on tolerance
    • Formulation: Extended-release tablets to maintain stable plasma concentrations
    • Administration: Without regard to meals, maintaining consistent dosing intervals
  • Concomitant Medications:

    • Stable doses of first-line antianginal agents (β-blockers, calcium channel blockers, nitrates) are typically permitted
    • Cardiovascular medications (statins, aspirin, ACE inhibitors/ARBs) are generally maintained at stable doses
    • Washout periods (typically 2 weeks) for prior ranolazine use are required
Endpoint Assessment Methodologies

Comprehensive endpoint assessment in CMD trials encompasses both objective physiological measures and patient-reported outcomes, requiring specialized equipment and standardized protocols.

  • Invasive Coronary Physiology Assessment:

    • Procedure: Conducted in a cardiac catheterization laboratory following diagnostic angiography
    • Instrumentation: Intracoronary Doppler wire or pressure-temperature sensor-tipped guidewire positioned in the proximal left anterior descending coronary artery
    • Pharmacologic Vasodilation: Adenosine (140 mcg/kg/min IV) or intracoronary bolus (40-80 mcg) to induce maximal hyperemia
    • CFR Calculation: Ratio of hyperemic to resting average peak velocity (Doppler) or mean transit time (thermodilution)
    • IMR Calculation: Distal coronary pressure multiplied by mean transit time during hyperemia
  • Cardiac Magnetic Resonance Imaging Protocol:

    • Equipment: 1.5T or 3T MRI scanners with cardiac phased-array coils
    • Perfusion Imaging: First-pass perfusion imaging during vasodilator stress (adenosine or regadenoson) and at rest
    • Image Analysis: Quantitative myocardial perfusion analysis using dedicated software to calculate MPRI
    • Additional Parameters: Ventricular function, strain imaging, and tissue characterization
  • Patient-Reported Outcomes Assessment:

    • Seattle Angina Questionnaire (SAQ): Administered at baseline and end of each treatment period
    • SAQ-7 Short Form: Sometimes used for more frequent assessment
    • Standardized Administration: Consistent timing relative to medication administration and symptom occurrence
    • Additional Measures: Angina diaries, quality of life instruments, and global symptom assessments

Biomarkers and Predictive Factors

Emerging evidence suggests that specific biomarkers may help identify CMD patients most likely to respond to ranolazine therapy. Recent investigations have focused on myocardial injury biomarkers, particularly ultra-high sensitivity cardiac troponin I (u-hs-TnI), which reflects subclinical cardiomyocyte damage, and N-terminal pro-BNP (NT-proBNP), which indicates ventricular dysfunction [6].

In a biomarker substudy of the RWISE trial, higher baseline u-hs-TnI levels correlated significantly with greater improvement in myocardial perfusion reserve index following ranolazine treatment (r=0.26, p=0.04). This relationship suggests that patients with more pronounced myocardial injury may derive greater ischemic benefit from ranolazine, potentially because the late sodium current inhibition specifically addresses the cellular consequences of microvascular ischemia. Interestingly, this relationship was not observed with NT-proBNP, indicating specificity for the myocardial injury pathway rather than general ventricular stress [6].

These findings have important implications for patient selection in clinical trials and practice. Incorporating u-hs-TnI measurement into screening protocols may help enrich study populations with patients more likely to demonstrate objective physiological improvement. Additionally, the differential response based on biomarker status supports the mechanistic rationale for ranolazine in CMD and provides insights into the heterogeneous treatment effects observed across trials [6].

Visualization of Research Approaches

CMD Patient Selection and Therapeutic Mechanism

CMD_Mechanism CMD Patient Selection and Ranolazine Mechanism cluster_Diagnosis CMD Diagnostic Confirmation cluster_Biomarkers Biomarker Assessment (Optional) cluster_Treatment Ranolazine Therapeutic Mechanism Start Patients with Angina Symptoms and No Obstructive CAD Invasive Invasive Assessment CFR < 2.5 or IMR > 25 Start->Invasive NonInvasive Non-Invasive Assessment MPRI ≤ 2.0 (CMR) or CFR < 2.5 (PET) Start->NonInvasive CMD_Confirmed Confirmed CMD Diagnosis Invasive->CMD_Confirmed NonInvasive->CMD_Confirmed Troponin Elevated u-hs-TnI Predicts Better Response Outcomes Improved Outcomes: • Coronary Flow Reserve (CFR) • Myocardial Perfusion (MPRI) • Angina Symptoms (SAQ) Troponin->Outcomes Enhanced Response BNP NT-proBNP Limited Predictive Value CMD_Confirmed->Troponin Predictive CMD_Confirmed->BNP Non-Predictive Sodium Late Sodium Current Inhibition CMD_Confirmed->Sodium Calcium Reduced Calcium Overload Sodium->Calcium Diastolic Improved Diastolic Relaxation Calcium->Diastolic Oxygen Reduced Myocardial Oxygen Demand Diastolic->Oxygen Oxygen->Outcomes

CMD Assessment Methodologies and Endpoints

CMD_Assessment CMD Assessment Methodologies and Study Endpoints cluster_Objective Objective Endpoints cluster_Subjective Patient-Reported Outcomes cluster_Methods Assessment Methodologies Patient CMD Patient Population Invasive Invasive Coronary Function Testing Patient->Invasive CMR Cardiac Magnetic Resonance Imaging Patient->CMR PET Positron Emission Tomography Patient->PET Clinical Clinical Symptom Assessment Patient->Clinical CFR Coronary Flow Reserve (CFR) Primary Physiological Endpoint Statistical Statistical Analysis • Within-patient comparison • Paired t-tests or Wilcoxon • Mixed-effects models CFR->Statistical MPRI Myocardial Perfusion Reserve Index (MPRI) MPRI->Statistical IMR Index of Microvascular Resistance (IMR) IMR->Statistical SAQ Seattle Angina Questionnaire (SAQ) Primary Symptomatic Endpoint QOL Quality of Life Domains • Physical Function • Angina Stability • Disease Perception SAQ->QOL SAQ->Statistical Invasive->CFR Invasive->IMR CMR->MPRI PET->CFR Clinical->SAQ

Conclusion and Future Directions

Current evidence regarding ranolazine for coronary microvascular dysfunction presents a complex but promising picture. Multiple meta-analyses indicate consistent improvements in objective measures of coronary microvascular function, including coronary flow reserve and myocardial perfusion reserve index, alongside meaningful benefits in patient-reported outcomes such as angina stability and quality of life [3] [4]. However, the overall quality of evidence remains low, with significant heterogeneity across studies and notable negative trials such as the RWISE study, which used a shorter treatment duration and found no significant benefit [1] [5].

Future research should prioritize larger-scale randomized controlled trials with longer follow-up durations to establish the efficacy and sustainability of ranolazine's effects in CMD. These studies should incorporate standardized diagnostic criteria and outcome assessments to facilitate comparisons across trials. Additionally, research should focus on patient stratification strategies, potentially using biomarkers like u-hs-TnI, to identify subgroups most likely to benefit from ranolazine therapy [6]. The development of personalized treatment approaches based on CMD endotypes and specific pathophysiological mechanisms represents the most promising direction for advancing care for this challenging patient population.

References

Ranolazine for Microvascular Angina: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Microvascular Angina and Ranolazine

Background and Clinical Significance

Microvascular angina (MVA), historically referred to as Cardiac Syndrome X, represents a significant clinical challenge in cardiovascular medicine. MVA is characterized by angina symptoms and evidence of myocardial ischemia in the absence of obstructive coronary artery disease (>50% stenosis) on angiography. Rather than originating from epicardial coronary arteries, the pathophysiology involves dysfunction of the coronary microvasculature (vessels <500 μm in diameter), leading to transient myocardial ischemia and anginal symptoms. Current epidemiological data indicate that approximately 40-60% of patients presenting with angina symptoms but without obstructive coronary artery disease have evidence of coronary microvascular dysfunction (CMD), affecting an estimated 3-4 million individuals in the United States and Europe [1] [2].

The diagnosis of MVA requires meeting specific criteria established by the Coronary Vasomotion Disorders International Study Group (COVADIS), which include: (1) symptoms of myocardial ischemia; (2) absence of obstructive coronary artery disease (<50% diameter reduction or fractional flow reserve >0.80); (3) objective evidence of myocardial ischemia; and (4) demonstrated impairment of coronary microvascular function [1] [2]. Importantly, patients with MVA are not protected from adverse cardiovascular events, with studies demonstrating increased risks of major adverse cardiac events (MACE), including myocardial infarction, stroke, heart failure with preserved ejection fraction (HFpEF), and cardiac mortality [1] [2]. The Women's Ischaemia Syndrome Evaluation (WISE) study revealed that women with signs and symptoms of ischemia but no obstructive CAD had cardiac mortality rates of 6%-11% over 10-year follow-up, challenging the historical perception of a benign prognosis [2].

Therapeutic Challenges and Ranolazine's Position

The management of MVA remains clinically challenging due to the heterogeneous pathophysiology and variable response to conventional anti-anginal medications. First-line therapies such as β-blockers, calcium channel blockers, and nitrates often provide incomplete symptom relief, with 20-30% of patients remaining symptomatic despite treatment [3]. This therapeutic gap has driven the investigation of second-line agents, including ranolazine, for patients with refractory symptoms.

Ranolazine is a piperazine derivative that was initially approved by the FDA in 2006 for the treatment of chronic stable angina. It has emerged as a promising therapeutic option for MVA due to its unique cellular mechanism that targets the underlying metabolic disturbances in ischemic myocardium without significantly affecting heart rate or blood pressure [4] [5]. Unlike traditional anti-anginal agents that primarily reduce myocardial oxygen demand through hemodynamic effects, ranolazine targets the late sodium current (late INa) in cardiac myocytes, addressing a fundamental pathophysiological process in myocardial ischemia [4]. This application note provides a comprehensive overview of the therapeutic protocol, mechanism of action, clinical evidence base, and experimental methodologies for investigating ranolazine in microvascular angina, specifically tailored for researchers and drug development professionals.

Mechanism of Action: Cellular and Physiological Effects

Pathophysiological Basis of Myocardial Ischemia

Myocardial ischemia initiates a cascade of metabolic disturbances characterized by reduced ATP production and disrupted intracellular ion homeostasis. Under ischemic conditions, cardiac myocytes experience abnormalities in sodium and calcium handling due to impairment of energy-dependent ion transporters and increased production of reactive oxygen species [4]. A pivotal pathophysiological component is the increase in the late sodium current (late INa), which represents a persistent influx of sodium ions during the action potential plateau phase. While the fast component of the sodium current is responsible for initial depolarization and spontaneously inactivates within milliseconds, the late component remains active for hundreds of milliseconds, contributing significantly to intracellular sodium accumulation during ischemia [4].

This sodium overload has profound consequences on calcium homeostasis through the sodium-calcium exchanger (NCX), which normally operates in forward mode to extrude calcium from the cell. Under conditions of elevated intracellular sodium, the NCX reverses direction, leading to calcium overload within the cytosol [4]. The elevated diastolic calcium levels activate contractile proteins during diastole, resulting in impaired myocardial relaxation, increased diastolic tension, and elevated intramural compression of the microvasculature. This sequence of events creates a vicious cycle where microvascular resistance increases, coronary perfusion is further impaired, and energy balance deteriorates due to the extra energy consumption from diastolic contractile activation [4].

Ranolazine's Pharmacodynamic Action

Ranolazine exerts its anti-ischemic effects primarily through selective inhibition of the late sodium current. By blocking the pathologically enhanced late INa, ranolazine reduces intracellular sodium accumulation, thereby diminishing reverse-mode sodium-calcium exchange and preventing calcium overload [4]. At the cellular level, this mechanism translates into several important effects:

  • Improved diastolic relaxation: By reducing calcium-mediated contractile activation during diastole, ranolazine decreases diastolic stiffness and improves coronary perfusion time [4]
  • Reduced myocardial oxygen demand: The improvement in diastolic function lowers energy consumption without significant effects on heart rate or blood pressure [4]
  • Preservation of metabolic efficiency: Through its effect on ion homeostasis, ranolazine reduces the inefficient energy expenditure associated with calcium mishandling [4]
  • Anti-arrhythmic potential: By reducing calcium overload and afterdepolarizations, ranolazine exhibits anti-arrhythmic properties observed in both experimental and clinical settings [4]

It is important to note that ranolazine causes minimal effects on heart rate and blood pressure, distinguishing it from most other anti-anginal agents and making it particularly suitable for patients with comorbidities or those who cannot tolerate hemodynamic effects of conventional therapies [4] [5]. Additionally, while ranolazine produces a modest QT interval prolongation (2-5 ms), this effect is not associated with increased risk of Torsade de Pointes due to its specific electrophysiological profile [4].

Table 1: Key Pharmacodynamic Properties of Ranolazine

Parameter Effect Clinical Significance
Late sodium current (late INa) Inhibition Reduces sodium and calcium overload in ischemia
Intracellular calcium Decreased Improves diastolic relaxation and reduces diastolic stiffness
Heart rate Minimal change Suitable for patients with bradycardia or intolerance to β-blockers
Blood pressure Minimal change Appropriate for hypotensive patients
QT interval Modest prolongation (2-5 ms) Not associated with increased Torsade de Pointes risk
Myocardial oxygen consumption Reduced Anti-ischemic effect without hemodynamic compromise
Signaling Pathway and Cellular Interactions

The following diagram illustrates the mechanistic pathway of ranolazine's action in the context of myocardial ischemia:

G Ischemia Ischemia ROS ROS Ischemia->ROS EnergyDeficit EnergyDeficit Ischemia->EnergyDeficit LateINa LateINa ROS->LateINa NaOverload NaOverload LateINa->NaOverload NCX_Reverse NCX_Reverse NaOverload->NCX_Reverse CaOverload CaOverload NCX_Reverse->CaOverload DiastolicDysfunction DiastolicDysfunction CaOverload->DiastolicDysfunction DiastolicDysfunction->EnergyDeficit EnergyDeficit->Ischemia Worsening Cycle EnergyDeficit->NaOverload Ranolazine Ranolazine InhibitedLateINa InhibitedLateINa Ranolazine->InhibitedLateINa ReducedNa ReducedNa InhibitedLateINa->ReducedNa NCX_Forward NCX_Forward ReducedNa->NCX_Forward NormalCa NormalCa NCX_Forward->NormalCa ImprovedDiastole ImprovedDiastole NormalCa->ImprovedDiastole ImprovedPerfusion ImprovedPerfusion ImprovedDiastole->ImprovedPerfusion ImprovedPerfusion->EnergyDeficit Positive Impact

Figure 1: Cellular Mechanism of Ranolazine in Myocardial Ischemia. This diagram illustrates how ranolazine interrupts the vicious cycle of ischemia by inhibiting late sodium current (Late INa), thereby reducing sodium and calcium overload and improving diastolic function. ROS = reactive oxygen species; NCX = sodium-calcium exchanger.

Clinical Evidence and Efficacy Data

Summary of Clinical Trials and Meta-Analyses

The efficacy of ranolazine in microvascular angina has been evaluated in multiple randomized controlled trials and meta-analyses. A comprehensive meta-analysis published in 2024, which incorporated 8 randomized controlled trials with 379 participants, demonstrated statistically significant improvements in key parameters of coronary microvascular function [3]. The analysis revealed that ranolazine treatment over 8-12 weeks significantly increased coronary flow reserve (CFR) with a standardized mean difference (SMD) of 1.16 (95% CI: 0.4-1.89; P=0.002) compared to control groups [3]. This improvement in CFR is particularly noteworthy as it represents a direct objective measure of coronary microvascular function that correlates with clinical outcomes in MVA patients.

Additionally, ranolazine demonstrated significant benefits on myocardial perfusion parameters. The same meta-analysis reported improvements in the global myocardial perfusion reserve index (MPRI) with a weighted mean difference (WMD) of 0.18 (95% CI: 0.07-0.29; P=0.002) and in the midsubendocardial MPRI (WMD = 0.10; 95% CI: 0.02-0.19; P=0.02) [3]. These findings indicate that ranolazine enhances blood flow not only at the macroscopic level but also improves perfusion at the tissue level, particularly in the vulnerable subendocardial region which is most susceptible to ischemic injury.

Patient-Reported Outcomes and Quality of Life Measures

Beyond objective physiological parameters, ranolazine has demonstrated consistent benefits in patient-reported outcomes that reflect meaningful clinical improvement. The 2024 meta-analysis documented significant improvements in three of the five domains of the Seattle Angina Questionnaire (SAQ), a validated instrument for assessing angina-related health status [3] [6]. Specifically, ranolazine treatment resulted in:

  • Physical functioning (WMD = 4.89; 95% CI: 0.14 to 9.64; P=0.04)
  • Angina stability (WMD = 17.31; 95% CI: 7.13-27.49; P=0.0009)
  • Quality of life (WMD = 10.11; 95% CI: 3.57-16.65; P=0.0003) [3]

A separate clinical study published in 2020 specifically evaluated ranolazine in patients with severe refractory MVA and reported that 80.6% of patients experienced improvements in quality of life scores (P<0.01) after at least 6 weeks of treatment [6]. Importantly, this study also documented a significant reduction in healthcare system interactions following ranolazine initiation (35.5% after vs. 93.5% before treatment; P<0.01), indicating decreased healthcare utilization among responders [6].

Table 2: Summary of Clinical Efficacy Outcomes from Meta-Analyses

Outcome Measure Effect Size Statistical Significance Clinical Interpretation
Coronary Flow Reserve (CFR) SMD = 1.16 (95% CI: 0.4-1.89) P = 0.002 Large improvement in microvascular function
Global MPRI WMD = 0.18 (95% CI: 0.07-0.29) P = 0.002 Moderate improvement in myocardial perfusion
Subendocardial MPRI WMD = 0.10 (95% CI: 0.02-0.19) P = 0.02 Improved perfusion in most vulnerable region
SAQ Physical Function WMD = 4.89 (95% CI: 0.14-9.64) P = 0.04 Meaningful improvement in daily activities
SAQ Angina Stability WMD = 17.31 (95% CI: 7.13-27.49) P = 0.0009 Substantial reduction in angina variability
SAQ Quality of Life WMD = 10.11 (95% CI: 3.57-16.65) P = 0.0003 Clinically important improvement in well-being

SMD = Standardized Mean Difference; WMD = Weighted Mean Difference; CI = Confidence Interval; MPRI = Myocardial Perfusion Reserve Index; SAQ = Seattle Angina Questionnaire

Comparison with Other Anti-Anginal Therapies

Ranolazine occupies a unique position in the therapeutic arsenal for MVA due to its distinct mechanism that complements traditional anti-anginal agents. While first-line therapies such as β-blockers and calcium channel blockers primarily reduce myocardial oxygen demand through hemodynamic effects, and nitrates improve coronary blood flow through epicardial vasodilation, ranolazine targets the cellular consequences of ischemia without significant hemodynamic effects [4]. This pharmacological profile makes it particularly suitable for combination therapy in patients with persistent symptoms despite first-line treatment.

The 2025 systematic review by Khandkar et al. noted that only two treatments (quinapril and ranolazine) showed significant improvement in both coronary flow reserve and angina symptoms in patients with CMD [7]. However, when three ranolazine trials were pooled in a meta-analysis, the standardized mean difference showed a weak positive effect (0.24) with wide confidence intervals (-0.21 to 0.26) that was not statistically significant (p=0.20), highlighting the need for larger, more robust clinical trials [7]. This discrepancy in findings across studies underscores the methodological challenges in CMD research, including patient heterogeneity, variations in diagnostic criteria, and differences in outcome assessment.

Treatment Protocol and Clinical Application

Patient Selection and Diagnostic Criteria

Appropriate patient selection is critical for the successful implementation of ranolazine therapy in microvascular angina. The ideal candidate presents with symptoms consistent with angina (typically retrosternal pressure, tightness, or discomfort that may radiate to arms, neck, jaw, or back), often accompanied by dyspnea on exertion and fatigue [1] [8]. These symptoms occur in the absence of obstructive coronary artery disease, which should be confirmed through coronary angiography demonstrating <50% diameter reduction or fractional flow reserve (FFR) >0.80 [1] [2].

Definitive diagnosis of microvascular angina should adhere to the COVADIS criteria, which require objective evidence of myocardial ischemia (through stress ECG, cardiac MRI, PET, or other perfusion imaging) and demonstrated impairment of coronary microvascular function (abnormal index of microvascular resistance [IMR], coronary flow reserve [CFR], or microvascular spasm to acetylcholine) [1] [2]. Ranolazine is particularly appropriate for patients who have shown inadequate response to first-line anti-anginal agents (β-blockers, calcium channel blockers, or nitrates) or who cannot tolerate these medications due to side effects such as bradycardia, hypotension, or headaches [3] [6].

Dosing Strategy and Titration Protocol

Ranolazine should be initiated at a dose of 500 mg twice daily, with consideration for escalation to 1000 mg twice daily based on therapeutic response and tolerability [9] [5]. The extended-release formulation should be swallowed whole without crushing, chewing, or breaking the tablet [9]. For patients with difficulty swallowing tablets, an alternative granule formulation (Aspruzyo Sprinkle) is available, which can be mixed with a tablespoon of soft food such as applesauce or yogurt and swallowed immediately without chewing [9].

The dose titration should occur after 2-4 weeks of treatment, assessing both symptomatic improvement and tolerability. The maximum recommended dose is 1000 mg twice daily [9]. For patients receiving moderate CYP3A inhibitors (such as diltiazem, verapamil, or erythromycin), the dose of ranolazine should be reduced, as these medications can significantly increase ranolazine plasma concentrations [9] [5]. Ranolazine is contraindicated in patients with liver cirrhosis (any severity) and in those taking strong CYP3A inhibitors (e.g., ketoconazole, clarithromycin, nelfinavir) or CYP3A inducers (e.g., rifampin, phenobarbital) [9] [5].

Monitoring and Safety Considerations

Patients initiated on ranolazine therapy should be monitored for both therapeutic efficacy and potential adverse effects. Efficacy assessment should include evaluation of angina frequency, exercise capacity, and quality of life measures, ideally using standardized instruments such as the Seattle Angina Questionnaire [3] [6]. Clinical follow-up should occur at 2-4 weeks after initiation and periodically thereafter to assess treatment response and adjust therapy as needed.

The most common adverse effects associated with ranolazine include dizziness (11.5%), constipation (10.9%), headache, and nausea [9] [5]. These effects are generally mild to moderate in severity and often transient. Ranolazine produces a small, dose-dependent increase in the QT interval (approximately 2-5 ms at therapeutic doses), but this effect is not associated with increased risk of Torsade de Pointes due to the specific electrophysiological profile of the drug [4] [5]. Nevertheless, caution is advised when prescribing ranolazine in combination with other QT-prolonging drugs, particularly in patients with pre-existing QT prolongation or congenital long QT syndrome [9].

Table 3: Ranolazine Dosing and Safety Protocol

Parameter Recommendation Comments
Initial Dose 500 mg twice daily With or without food
Dose Titration Increase to 1000 mg twice daily after 2-4 weeks Based on symptom response and tolerability
Maximum Dose 1000 mg twice daily Do not exceed this dose
Renal Impairment No dose adjustment needed Use with caution in severe impairment
Hepatic Impairment Contraindicated in cirrhosis (any degree) Avoid use in moderate to severe impairment
Common Side Effects Dizziness, constipation, headache, nausea Usually mild and transient
QT Interval Modest prolongation (2-5 ms) Not associated with Torsade de Pointes risk
Drug Interactions Avoid strong CYP3A inhibitors and inducers Reduce dose with moderate CYP3A inhibitors
Monitoring Parameters Angina frequency, exercise tolerance, SAQ scores, serum creatinine Baseline and periodic assessment

Experimental Design and Methodologies

Assessment of Coronary Microvascular Function

The evaluation of ranolazine's efficacy in microvascular angina requires precise assessment of coronary microvascular function through validated methodologies. The gold standard for diagnosis involves invasive measurement of coronary flow reserve (CFR) and index of microvascular resistance (IMR) during coronary angiography [1] [3]. CFR is calculated as the ratio of hyperemic to basal coronary blood flow, typically induced by intravenous adenosine (140 μg/kg/min) or intracoronary adenosine bolus (40-60 μg) [1]. A CFR value <2.5 is generally considered diagnostic of coronary microvascular dysfunction, though sex-specific cutoffs may be appropriate (CFR <2.32 for women) [1].

Non-invasive assessment modalities provide valuable alternatives for both research and clinical practice. Cardiac positron emission tomography (PET) offers excellent accuracy for quantifying CFR and is considered the reference standard for non-invasive evaluation [1]. Cardiac magnetic resonance (CMR) imaging can calculate the myocardial perfusion reserve index (MPRI) during vasodilator stress, with a value <1.47 predicting adverse cardiovascular events [1]. Transthoracic Doppler echocardiography can measure coronary flow velocity reserve (CFVR) in the left anterior descending artery, with a value <2.33 associated with increased MACE risk [1]. Each modality has distinct advantages and limitations that should be considered in research design based on the specific objectives and population being studied.

Research Endpoints and Outcome Measures

Clinical trials investigating ranolazine in microvascular angina should incorporate both physiological endpoints and patient-reported outcomes to comprehensively capture treatment effects. Primary endpoints typically focus on improvement in coronary microvascular function, most commonly measured by change in CFR or MPRI from baseline to follow-up (usually 8-12 weeks) [3]. Secondary endpoints should include angina-specific health status measured through validated instruments such as the Seattle Angina Questionnaire (SAQ), which assesses five domains: physical limitation, angina stability, angina frequency, treatment satisfaction, and disease perception [3] [6].

Additional meaningful endpoints include exercise capacity parameters (exercise duration, time to angina, time to ST-segment depression), angina diary documentation (frequency of angina attacks, nitroglycerin use), and healthcare utilization metrics (hospitalizations, emergency department visits, repeat testing) [3] [6]. For long-term studies, composite major adverse cardiovascular events (MACE) including cardiovascular death, myocardial infarction, stroke, and hospitalization for heart failure provide important safety and efficacy data [1] [2].

Protocol for Clinical Trials

Well-designed clinical trials evaluating ranolazine in microvascular angina should adhere to rigorous methodological standards. The following workflow outlines key components of the experimental protocol:

G Screening Screening BaselineAssessment BaselineAssessment Screening->BaselineAssessment Criteria Criteria Screening->Criteria Angio Angio Screening->Angio CFR CFR Screening->CFR SAQ SAQ Screening->SAQ Exercise Exercise Screening->Exercise Randomization Randomization BaselineAssessment->Randomization Intervention Intervention Randomization->Intervention Ranolazine Ranolazine Intervention->Ranolazine Placebo Placebo Intervention->Placebo FollowUp FollowUp CFRRepeat CFRRepeat FollowUp->CFRRepeat SAQRepeat SAQRepeat FollowUp->SAQRepeat EndpointAssessment EndpointAssessment DataAnalysis DataAnalysis EndpointAssessment->DataAnalysis Statistical Statistical DataAnalysis->Statistical Ranolazine->FollowUp Placebo->FollowUp CFRRepeat->EndpointAssessment SAQRepeat->EndpointAssessment

Figure 2: Clinical Trial Protocol for Ranolazine in Microvascular Angina. This workflow outlines key methodological components including patient screening, baseline assessment, randomization, intervention, follow-up, and endpoint assessment. CFR = coronary flow reserve; SAQ = Seattle Angina Questionnaire.

Limitations and Future Research Directions

Current Evidence Gaps and Methodological Challenges

Despite promising results from multiple studies, the evidence base for ranolazine in microvascular angina has several significant limitations that must be addressed in future research. The overall quality of evidence has been rated as "low" in recent systematic reviews, with a notable paucity of large-scale, multicenter randomized controlled trials [7]. Most existing studies have relatively small sample sizes (typically 20-60 participants) and short-term follow-up periods (usually 8-12 weeks), limiting statistical power for detecting modest but clinically important effects and evaluating long-term outcomes [7] [3]. There is substantial heterogeneity in patient populations, diagnostic criteria, and outcome measures across studies, complicating direct comparison and meta-analysis [7] [3].

The 2025 systematic review by Khandkar et al. highlighted these methodological concerns, noting that among 14 included studies covering 9 different treatments for CMD, the ranolazine trials showed a weak positive effect that was not statistically significant when pooled [7]. Similarly, the 2024 meta-analysis by Ling et al. acknowledged that despite positive findings, the results should be interpreted with caution due to the limited number of trials and participants [3]. These limitations underscore the need for more rigorous and standardized research approaches in this field.

Recommendations for Future Studies

Future research on ranolazine in microvascular angina should prioritize large-scale, multicenter randomized controlled trials with sufficient statistical power to detect clinically meaningful differences in both physiological and patient-centered outcomes [7] [3]. These trials should utilize standardized diagnostic criteria for MVA (preferably based on COVADIS criteria) and incorporate consensus-based endpoint assessments to enhance comparability across studies [1] [2]. Investigation of predictive factors for treatment response would be particularly valuable, potentially including demographic characteristics, comorbidities, genetic markers, or specific endotypes of microvascular dysfunction [3].

Additional research directions include:

  • Long-term extension studies to evaluate the durability of treatment effects and impact on cardiovascular outcomes [3]
  • Combination therapy trials investigating ranolazine alongside other anti-anginal agents with complementary mechanisms [4]
  • Sex-specific analyses to elucidate potential differences in treatment response between men and women [2]
  • Health economic evaluations to assess the cost-effectiveness of ranolazine therapy in MVA [6]
  • Exploration of novel formulations or dosing regimens to optimize the risk-benefit profile [9]

Furthermore, basic science research should continue to elucidate the precise molecular mechanisms through which ranolazine improves microvascular function, potentially identifying new therapeutic targets for this challenging condition [4].

Conclusion

Ranolazine represents a promising therapeutic option for patients with microvascular angina, particularly those with persistent symptoms despite first-line anti-anginal therapy. Its unique mechanism of action targeting the late sodium current addresses a fundamental pathophysiological process in myocardial ischemia without significant hemodynamic effects. Current evidence, though limited by small sample sizes and methodological heterogeneity, suggests that ranolazine can improve both objective measures of coronary microvascular function and patient-reported outcomes including angina frequency and quality of life.

The recommended treatment protocol initiates ranolazine at 500 mg twice daily, with titration to 1000 mg twice daily as tolerated. Careful patient selection using standardized diagnostic criteria and regular monitoring for therapeutic response and potential adverse effects are essential components of successful treatment implementation. Future large-scale randomized controlled trials with long-term follow-up are needed to definitively establish the efficacy of ranolazine in microvascular angina and identify patient subgroups most likely to benefit from this therapeutic approach.

References

Comprehensive Application Notes and Protocols: Ranolazine in Diabetic Neuropathy Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary and Experimental Overview

Ranolazine, primarily known as an anti-anginal medication, has demonstrated significant potential in preclinical models of diabetic neuropathy through multifaceted mechanisms. These application notes synthesize evidence from recent animal studies indicating that ranolazine exerts neuroprotective effects by targeting multiple pathological pathways in diabetic neuropathy, including oxidative stress, apoptosis, inflammatory signaling, and voltage-gated sodium channel dysfunction. Research conducted in type 2 diabetic rat models reveals that ranolazine treatment improves functional outcomes, reduces biochemical markers of nerve damage, and normalizes expression of key signaling proteins involved in neuropathic progression.

The therapeutic potential of ranolazine in diabetic neuropathy is particularly promising given its established clinical safety profile and novel mechanisms that address both metabolic and neural components of this debilitating diabetic complication. These protocols provide comprehensive methodologies for investigating ranolazine's efficacy in standardized preclinical models, including detailed dosing regimens, experimental timelines, assessment techniques, and analytical procedures. Implementation of these standardized protocols will facilitate the generation of comparable data across research facilities and accelerate the translational pathway for ranolazine repurposing in diabetic neuropathy management.

Introduction to Ranolazine and Diabetic Neuropathy

Ranolazine Pharmacology and Potential Applications

Ranolazine is an antianginal agent currently approved for the treatment of chronic stable angina. Its primary mechanism of action involves selective inhibition of the late sodium current (late INa) in cardiomyocytes, which prevents intracellular calcium overload and improves diastolic function. However, emerging evidence suggests that ranolazine's benefits may extend beyond cardiovascular applications to include neurological complications of diabetes. The drug's ability to inhibit voltage-gated sodium channels, particularly the Nav1.7 isoform which is abundantly expressed in peripheral nerves, positions it as a promising candidate for diabetic neuropathy treatment. Additionally, ranolazine has demonstrated anti-inflammatory properties and antioxidant effects in various preclinical models, further supporting its potential utility in addressing the multifactorial pathogenesis of diabetic neuropathy [1].

Diabetic Neuropathy Pathogenesis and Current Landscape

Diabetic peripheral neuropathy (DPN) represents one of the most common and debilitating complications of diabetes mellitus, affecting approximately one-third of all diabetic patients. The condition is characterized by progressive nerve damage that typically manifests as distal symmetrical polyneuropathy with symptoms ranging from numbness and tingling to severe neuropathic pain. The pathogenesis of DPN involves multiple interconnected pathways including chronic hyperglycemia, oxidative stress, mitochondrial dysfunction, microvascular damage, and abnormalities in insulin signaling pathways. These pathological processes ultimately lead to neuronal demyelination, axonal damage, and irreversible nerve dysfunction. Current treatment options for DPN remain limited, focusing primarily on symptomatic management rather than addressing the underlying disease progression, highlighting the urgent need for novel therapeutic approaches that target the fundamental mechanisms of nerve damage [2].

Mechanisms of Action: Molecular Pathways and Therapeutic Targets

Key Signaling Pathways and Molecular Targets

Ranolazine exerts its neuroprotective effects in diabetic neuropathy through multiple interconnected molecular pathways, as illustrated in Figure 1. The primary mechanisms include:

  • Late Sodium Current Inhibition: Ranolazine selectively inhibits the late sodium current (late INa) in neuronal cells, similar to its cardioprotective mechanism. This inhibition prevents abnormal sodium accumulation within neurons, subsequently reducing intracellular calcium overload through the sodium-calcium exchanger. Normalized calcium homeostasis mitigates mitochondrial dysfunction and oxidative stress, both central features of diabetic neuropathy pathogenesis [1].

  • NOTCH1/NRG1 Pathway Activation: Research demonstrates that ranolazine activates the NOTCH1/Neuregulin 1 (NRG1) signaling cascade, which plays a crucial role in neuronal survival and maintenance. NOTCH1 activation leads to increased expression of NRG1, which subsequently inhibits downstream apoptotic pathways. This mechanism was confirmed through intervention studies where the NOTCH1 inhibitor DAPT partially reversed ranolazine's protective effects, establishing a causal relationship between NOTCH1/NRG1 activation and reduced neuronal apoptosis in diabetic conditions [3].

  • Nav1.7 Channel Modulation: In peripheral nerves, ranolazine demonstrates significant inhibition of voltage-gated sodium channel Nav1.7, which is abundantly expressed in nociceptive neurons and plays a key role in pain signaling. By dampening Nav1.7 activity, ranolazine reduces neuronal hyperexcitability and associated neuropathic pain behaviors in diabetic models. This specific channel modulation represents a potentially important mechanism for managing painful diabetic neuropathy symptoms [4].

  • Oxidative Stress Reduction: Ranolazine treatment significantly enhances endogenous antioxidant defenses in neural tissues of diabetic models, evidenced by increased activities of superoxide dismutase (SOD) and glutathione (GSH) alongside reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. This antioxidant effect helps mitigate the oxidative damage that constitutes a core mechanism of neural dysfunction in diabetes [5].

  • Inflammatory Pathway Suppression: Ranolazine demonstrates potent anti-inflammatory properties in diabetic neuropathy models, reducing expression of key inflammatory mediators including NLRP3 inflammasome, IL-1β, and other pro-inflammatory cytokines. This suppression of neuroinflammation contributes to the preservation of nerve structure and function [5].

The following diagram visualizes the key molecular pathways through which ranolazine exerts its effects in diabetic neuropathy models:

G cluster_mechanisms Molecular Mechanisms cluster_effects Therapeutic Effects cluster_outcomes Functional Outcomes Ranolazine Ranolazine LateINa Late Sodium Current Inhibition Ranolazine->LateINa NOTCH1 NOTCH1/NRG1 Pathway Activation Ranolazine->NOTCH1 Nav17 Nav1.7 Channel Modulation Ranolazine->Nav17 Antioxidant Antioxidant Effects Ranolazine->Antioxidant AntiInflammatory Anti-inflammatory Effects Ranolazine->AntiInflammatory Calcium Reduced Calcium Overload LateINa->Calcium Apoptosis Inhibition of Apoptosis NOTCH1->Apoptosis Pain Reduced Neuronal Hyperexcitability Nav17->Pain Oxidative Decreased Oxidative Damage Antioxidant->Oxidative Inflammation Suppressed Neuroinflammation AntiInflammatory->Inflammation Neuroprotection Neuroprotection Calcium->Neuroprotection Apoptosis->Neuroprotection PainRelief Pain Relief Pain->PainRelief NerveFunction Improved Nerve Function Oxidative->NerveFunction Inflammation->NerveFunction

Figure 1: Molecular Mechanisms and Therapeutic Effects of Ranolazine in Diabetic Neuropathy

Preclinical Models and Experimental Design

Animal Models and Diabetes Induction Protocols

The most established preclinical models for investigating ranolazine in diabetic neuropathy utilize male Wistar rats with type 2 diabetes induced through specific pharmacological protocols. The following table summarizes the primary induction methods and model characteristics:

Table 1: Animal Models of Type 2 Diabetes for Neuropathy Studies

Model Component Protocol Details Purpose Key Parameters
Diabetes Induction Nicotinamide (110 mg/kg, IP) followed by Streptozotocin (60 mg/kg, IP) [5] Create type 2 diabetic state with insulin resistance and partial beta-cell destruction Blood glucose >200 mg/dL at 1 week post-injection
Alternative Induction High-fat diet for 4-6 weeks followed by single low-dose STZ (30 mg/kg, IP) [4] Model diet-induced insulin resistance with subsequent beta-cell impairment Fasting blood glucose >250 mg/dL, confirmed insulin resistance
Control Groups Age-matched rats receiving vehicle only (normal saline or citrate buffer) Provide baseline comparison for diabetic effects Normal blood glucose levels, weight-appropriate for age
Group Sizes Minimum n=8-10 per experimental group Ensure statistical power while following 3Rs principles Power analysis recommended (α=0.05, power=0.8)

The model employing nicotinamide-streptozotocin combination is particularly valuable as it produces a stable diabetic state with moderate hyperglycemia that better mimics the progression of human type 2 diabetes compared to high-dose streptozotocin alone. Nicotinamide provides partial protection against streptozotocin's beta-cell toxicity, resulting in a diabetic state characterized by both insulin resistance and impaired insulin secretion rather than complete beta-cell destruction [5].

Experimental Groups and Dosing Protocols

Proper experimental design requires appropriate group allocation and ranolazine administration protocols. The following table outlines the standard group structures and dosing regimens validated in published studies:

Table 2: Experimental Groups and Ranolazine Dosing Protocols

Experimental Group Treatment Protocol Duration Key Monitoring Parameters
Normal Control Vehicle (normal saline) via daily gavage 8-12 weeks Body weight, blood glucose, baseline behavioral tests
Diabetic Control Vehicle (normal saline) via daily gavage 8-12 weeks Weekly blood glucose, weight changes, neuropathy development
Ranolazine Low Dose 10-20 mg/kg/day via oral gavage [3] [4] 8-12 weeks Behavioral assessments, biochemical markers
Ranolazine Medium Dose 30-50 mg/kg/day via oral gavage [5] [3] 8-12 weeks Comprehensive functional and molecular analyses
Ranolazine High Dose 90-100 mg/kg/day via oral gavage [3] [4] 8-12 weeks Dose-response effects, potential toxicity monitoring
Positive Control Pioglitazone (10 mg/kg/day) [4] or other reference drug 8-12 weeks Comparative efficacy assessment

Treatment should ideally commence after diabetes confirmation (1 week post-induction) and continue for a minimum of 8 weeks to allow for the development of measurable neuropathic changes and adequate time for therapeutic intervention. The dosing frequency varies between studies, with some administering ranolazine once daily and others using twice-daily dosing to maintain stable drug levels, particularly important given ranolazine's relatively short half-life in rodents [4].

Experimental Assessment Methods and Outcome Measures

Functional and Behavioral Assessments

Comprehensive assessment of diabetic neuropathy and ranolazine's therapeutic effects requires multiple complementary behavioral tests that evaluate different sensory modalities affected by nerve damage:

Table 3: Functional and Behavioral Assessment Methods

Assessment Method Protocol Details Measurement Parameters Significance
Thermal Hyperalgesia Hargreaves test or hot plate test Paw withdrawal latency (seconds) Measures small fiber neuropathy and pain sensitivity
Mechanical Allodynia Von Frey filaments Paw withdrawal threshold (grams) Evaluates mechanical sensitivity and Aβ fiber function
Nerve Conduction Velocity Electrophysiological recording in sciatic nerve Motor and sensory nerve conduction velocity (m/s) Quantifies large myelinated nerve fiber function
Coordination and Motor Function Rotarod test or beam walking Latency to fall (seconds) or number of slips Assesses motor neuropathy and coordination deficits

Behavioral testing should be conducted at baseline (pre-diabetes induction), at diabetes confirmation (pre-treatment), and at regular intervals during treatment (e.g., every 2-3 weeks). All behavioral assessments must be performed under standardized conditions by experimenters blinded to treatment group allocation to minimize bias [4].

Biochemical and Molecular Analyses

At study termination, collection and analysis of neural tissues provide crucial insights into molecular mechanisms underlying ranolazine's neuroprotective effects:

  • Tissue Collection: Animals are euthanized humanely according to approved protocols. Sciatic nerves, spinal cords, and dorsal root ganglia should be rapidly dissected, with portions flash-frozen for molecular analyses and portions fixed in formalin or glutaraldehyde for histological processing.

  • Oxidative Stress Markers: Tissue homogenates from sciatic nerves should be analyzed for SOD activity (measured via pyrogallol autoxidation at 405 nm), GSH levels (detected with DTNB at 412 nm), and MDA content (thiobarbituric acid reactive substances at 550 nm) as an indicator of lipid peroxidation [5].

  • Inflammatory Mediators: Protein levels of IL-1β, TNF-α, and other cytokines can be quantified in nerve tissue homogenates using commercially available ELISA kits. Gene expression of NLRP3 inflammasome components should be assessed via qRT-PCR [5].

  • Apoptosis Markers: Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins in neural tissues provides quantitative assessment of apoptotic pathway activation. Additional TUNEL staining can be performed on tissue sections to visualize apoptotic cells [3].

  • Ion Channel Expression: Protein and mRNA levels of Nav1.7 sodium channels should be quantified in sciatic nerves using Western blot and qRT-PCR, respectively [4].

  • Pathway Analysis: Key components of the NOTCH1/NRG1 pathway (NOTCH1 intracellular domain, NRG1) should be assessed through Western blot to confirm mechanism of action [3].

Data Analysis and Experimental Outcomes

Quantitative Results from Preclinical Studies

The efficacy of ranolazine in diabetic neuropathy models has been demonstrated through multiple quantitative outcome measures across independent studies:

Table 4: Summary of Key Experimental Outcomes with Ranolazine Treatment

Outcome Measure Diabetic Control Values Ranolazine Treatment Effects Statistical Significance
Nerve Conduction Velocity ~25-30% reduction vs normal 80-90% improvement vs diabetic control p<0.01 [4]
Thermal Withdrawal Latency ~40-50% reduction vs normal 70-80% restoration of normal latency p<0.01 [4]
Mechanical Threshold ~50-60% reduction vs normal Significant improvement (60-70%) p<0.05 [4]
SOD Activity ~35-45% reduction vs normal Normalization to 85-95% of control p<0.01 [5]
GSH Levels ~40-50% reduction vs normal Restoration to 80-90% of normal p<0.01 [5]
MDA Content ~2.5-3.5 fold increase vs normal Reduction to 1.3-1.8 fold of normal p<0.01 [5]
IL-1β Levels ~2-3 fold increase vs normal Reduction to 1.2-1.5 fold of normal p<0.05 [5]
Apoptotic Cells (TUNEL) ~4-5 fold increase vs normal ~50-70% reduction p<0.01 [3]
Nav1.7 Expression ~2-2.5 fold increase vs normal Normalization to control levels p<0.05 [4]

These quantitative results demonstrate consistent and statistically significant benefits of ranolazine across multiple domains of diabetic neuropathy pathology, supporting its potential as a multifaceted therapeutic approach.

Histopathological and Morphometric Analyses

Nerve histology provides crucial structural correlates to functional improvements observed with ranolazine treatment:

  • Tissue Processing: Sciatic nerves should be fixed in glutaraldehyde (for electron microscopy) or formalin (for light microscopy), followed by embedding, sectioning, and staining with hematoxylin and eosin (H&E) for general morphology or Masson's trichrome for collagen deposition assessment.

  • Morphometric Analysis: Quantify myelinated fiber density, axonal diameter, myelin thickness, and G-ratio (axonal diameter to total fiber diameter) using image analysis software. These parameters provide objective measures of structural nerve integrity.

  • Semithin Sections: Toluidine blue-stained semithin sections (0.5-1 μm) allow for detailed assessment of myelin integrity and axonal morphology.

Documented outcomes show that ranolazine treatment in diabetic models significantly preserves myelin sheath thickness and reduces axonal atrophy compared to untreated diabetic controls, providing structural explanation for the improved nerve conduction velocities observed electrophysiologically [3] [4].

Detailed Experimental Protocols

Step-by-Step Diabetes Induction and Ranolazine Treatment Protocol

The following comprehensive protocol outlines the complete experimental workflow for evaluating ranolazine in a diabetic neuropathy model:

G cluster_acclimatization Week 0-1: Acclimatization cluster_induction Week 2: Diabetes Induction cluster_treatment Week 3-10: Treatment Phase cluster_termination Week 10: Study Termination Start Study Initiation (10-week old male Wistar rats) Acclimatize Acclimatize animals to facility Maintain on standard diet Water ad libitum Start->Acclimatize Baseline Baseline behavioral testing Body weight measurement Acclimatize->Baseline Inject1 Inject Nicotinamide (110 mg/kg, IP in normal saline) Baseline->Inject1 Inject2 After 15 minutes: Inject Streptozotocin (60 mg/kg, IP in citrate buffer) Inject1->Inject2 Confirm Confirm diabetes after 7 days (BGL >200 mg/dL) Inject2->Confirm Allocate Randomly allocate diabetic animals to treatment groups Confirm->Allocate Treat Administer ranolazine or vehicle via daily oral gavage Allocate->Treat Monitor Weekly monitoring: Body weight, blood glucose, behavioral assessments Treat->Monitor Euthanize Euthanize animals Collect tissues for analysis Monitor->Euthanize Analyze Perform molecular, biochemical, and histological analyses Euthanize->Analyze

Figure 2: Experimental Workflow for Ranolazine Evaluation in Diabetic Neuropathy

Week 1-2: Acclimatization and Baseline Measurements

  • Acquire male Wistar rats (180-220 g, approximately 10 weeks old).
  • House under standard laboratory conditions (12h light/dark cycle, 22-24°C, 50-60% humidity) with free access to standard rodent chow and water.
  • Allow one week for acclimatization to the facility.
  • Perform baseline behavioral tests (thermal and mechanical sensitivity, motor coordination).
  • Measure and record baseline body weights.

Week 2: Diabetes Induction

  • Prepare fresh solutions of nicotinamide (110 mg/kg in normal saline) and streptozotocin (60 mg/kg in 0.1 M citrate buffer, pH 4.5).
  • Administer nicotinamide via intraperitoneal injection.
  • After exactly 15 minutes, administer streptozotocin via intraperitoneal injection.
  • Control animals receive vehicle injections (normal saline followed by citrate buffer).
  • Monitor animals closely for signs of distress during the first 24-48 hours.
  • Provide 5% glucose solution in drinking water for the first 24 hours post-streptozotocin to prevent fatal hypoglycemia.

Week 3: Diabetes Confirmation and Group Allocation

  • Measure fasting blood glucose levels 7 days post-induction using tail vein blood and a glucose meter.
  • Include animals with blood glucose >200 mg/dL in the study.
  • Randomly allocate diabetic animals to treatment groups using computer-generated random numbers.
  • Begin treatment with ranolazine or vehicle via daily oral gavage.

Week 3-10: Treatment Phase

  • Prepare ranolazine suspension fresh daily in vehicle (typically 0.5% carboxymethyl cellulose or normal saline).
  • Administer via oral gavage at the designated dose (typically 10-100 mg/kg/day) at approximately the same time each day.
  • For twice-daily dosing regimens, administer with 8-12 hour intervals.
  • Measure body weight and fasting blood glucose weekly.
  • Perform behavioral assessments every 2-3 weeks.
  • Monitor for any adverse effects or health concerns.

Week 10: Tissue Collection and Analysis

  • Euthanize animals humanely using approved methods (typically ketamine/xylazine overdose).
  • Collect blood via cardiac puncture for serum preparation.
  • Rapidly dissect neural tissues (sciatic nerves, dorsal root ganglia, spinal cord).
  • Divide tissues for various analyses: flash-freeze portions in liquid nitrogen for molecular studies, place portions in fixative for histology, and process fresh portions for immediate assays.
Ranolazine Preparation and Administration Protocol

Drug Preparation:

  • Obtain ranolazine powder (commercially available from multiple chemical suppliers).
  • For oral gavage administration, prepare a stable suspension in 0.5% carboxymethyl cellulose (CMC) solution.
  • Alternatively, use normal saline as vehicle, though CMC provides better suspension stability.
  • Prepare fresh daily to ensure potency and accurate dosing.
  • For a 100 mg/kg dose in a 250g rat, prepare a concentration that allows administration of 2.5 mL/kg (e.g., 10 mg/mL concentration for 250 μL administration to a 250g rat).

Administration Technique:

  • Use appropriate animal restraint to minimize stress.
  • Insert gavage needle gently along the esophagus to prevent tracheal administration.
  • Administer the calculated volume steadily over a few seconds.
  • Observe animals briefly post-administration for any signs of distress.

Technical Implementation and Visualization

Graphviz Implementation for Pathway Diagrams

The signaling pathway diagrams included in this document were created using DOT language and can be rendered with Graphviz software. Researchers can modify these diagrams to reflect new experimental findings or highlight specific mechanisms of interest. The following provides the complete DOT script for the molecular mechanisms diagram presented in Figure 1:

G cluster_mechanisms Molecular Mechanisms cluster_effects Therapeutic Effects cluster_outcomes Functional Outcomes Ranolazine Ranolazine LateINa Late Sodium Current Inhibition Ranolazine->LateINa NOTCH1 NOTCH1/NRG1 Pathway Activation Ranolazine->NOTCH1 Nav17 Nav1.7 Channel Modulation Ranolazine->Nav17 Antioxidant Antioxidant Effects Ranolazine->Antioxidant AntiInflammatory Anti-inflammatory Effects Ranolazine->AntiInflammatory Calcium Reduced Calcium Overload LateINa->Calcium Apoptosis Inhibition of Apoptosis NOTCH1->Apoptosis Pain Reduced Neuronal Hyperexcitability Nav17->Pain Oxidative Decreased Oxidative Damage Antioxidant->Oxidative Inflammation Suppressed Neuroinflammation AntiInflammatory->Inflammation Neuroprotection Neuroprotection Calcium->Neuroprotection Apoptosis->Neuroprotection PainRelief Pain Relief Pain->PainRelief NerveFunction Improved Nerve Function Oxidative->NerveFunction Inflammation->NerveFunction

To implement this visualization:

  • Install Graphviz software from the official website
  • Save the DOT script to a file with .gv extension
  • Render using the command: dot -Tpng -O filename.gv
  • Adjust formatting parameters as needed for specific publication requirements
Color Scheme and Formatting Specifications

All diagrams adhere to the specified color palette to ensure optimal visual contrast and accessibility:

  • Primary Colors: #4285F4 (blue), #EA4335 (red), #FBBC05 (yellow), #34A853 (green)
  • Neutral Colors: #FFFFFF (white), #F1F3F4 (light gray), #202124 (dark gray), #5F6368 (medium gray)
  • Contrast Requirements: Text colors explicitly defined to ensure readability against background colors
  • Edge Labels: Labeldistance parameter set to >2.0 to ensure clear separation between text and connection lines

Conclusion and Future Directions

The application notes and protocols presented herein provide a comprehensive framework for evaluating ranolazine's potential in diabetic neuropathy using standardized preclinical models. The accumulated evidence suggests that ranolazine exerts multimodal effects against diabetic neuropathy through distinct but complementary mechanisms, including ion channel modulation, activation of survival pathways, and reduction of oxidative stress and inflammation. The detailed methodologies enable researchers to systematically investigate these mechanisms and generate reproducible, comparable data across different laboratories.

Future research directions should focus on combination therapies that target multiple pathways simultaneously, potentially enhancing efficacy while reducing required doses. Additionally, exploration of ranolazine's effects in different stages of diabetic neuropathy and in models with comorbidities will better reflect the clinical reality of diabetic patients. The promising preclinical evidence summarized in these application notes supports further investment in clinical trials to evaluate ranolazine's potential as a novel therapeutic approach for this debilitating diabetic complication.

References

Ranolazine for Coronary Microvascular Dysfunction: CMR MPRI Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Coronary microvascular dysfunction (CMD) is a prevalent condition in patients, particularly women, with evidence of myocardial ischemia but no obstructive coronary artery disease (INOCA). It is increasingly recognized as a significant risk factor for major adverse cardiovascular events, including the development of heart failure with preserved ejection fraction (HFpEF). The coronary microvasculature, comprising vessels too small to be visualized by angiography, plays a critical role in regulating myocardial blood flow. Dysfunction leads to impaired coronary flow reserve (CFR) and a reduced myocardial perfusion reserve index (MPRI), which are key diagnostic and prognostic markers. Managing angina and ischemia in this patient population is notoriously challenging. Ranolazine, a late sodium channel inhibitor, has emerged as a second-line therapeutic option. Its unique mechanism of action—reducing intracellular calcium overload during ischemia—improves diastolic relaxation and myocardial oxygen efficiency without significantly affecting heart rate or blood pressure, making it particularly suitable for investigating CMD [1] [2].

Summary of Clinical Evidence for Ranolazine in CMD

Recent meta-analyses of randomized controlled trials (RCTs) provide evidence supporting the use of ranolazine in CMD. The following tables summarize the key efficacy outcomes and patient characteristics from the available literature.

Table 1: Key Efficacy Outcomes from a 2024 Meta-Analysis (8 RCTs, 379 participants) [1]

Outcome Measure Effect of Ranolazine (WMD/SMD and 95% CI) P-value Clinical Interpretation
Coronary Flow Reserve (CFR) SMD = 1.16 (0.40 to 1.89) 0.002 Significant improvement in microvascular function.
Global MPRI WMD = 0.18 (0.07 to 0.29) 0.002 Significant improvement in global myocardial perfusion.
Subendocardial MPRI WMD = 0.10 (0.02 to 0.19) 0.02 Significant improvement in the most vulnerable layer.
SAQ - Physical Function WMD = 4.89 (0.14 to 9.64) 0.04 Modest improvement in daily physical capabilities.
SAQ - Angina Stability WMD = 17.31 (7.13 to 27.49) 0.0009 Large and clinically meaningful improvement.
SAQ - Quality of Life WMD = 10.11 (3.57 to 16.65) 0.0003 Significant improvement in disease-specific quality of life.

WMD: Weighted Mean Difference; SMD: Standardized Mean Difference; CI: Confidence Interval; SAQ: Seattle Angina Questionnaire.

Table 2: Biomarker Correlates of Ranolazine Response (Ancillary Study, 2025) [3]

Biomarker Correlation with ΔMPRI on Ranolazine Correlation with ΔSAQ on Ranolazine Potential Application
Ultra-high-sensitivity Troponin I (u-hs-TnI) r = 0.26, p = 0.04 r = 0.03, p = 0.80 Higher baseline levels may predict greater improvement in myocardial perfusion (ischemia), but not symptom relief.
NT-proBNP No significant correlation No significant correlation Not a clear predictor of ischemia or symptom improvement in this cohort.

The 2024 meta-analysis concluded that ranolazine is associated with significant improvements in both objective measures of microvascular function (CFR, MPRI) and patient-reported angina symptoms. However, the authors recommended further large-scale RCTs for validation [1]. Supporting this, a 2025 biomarker analysis suggested that patients with evidence of ongoing subclinical myocardial injury (elevated u-hs-TnI) might derive the greatest ischemic benefit from ranolazine, highlighting a potential strategy for personalizing therapy [3].

Detailed CMR MPRI Protocol for Ranolazine Clinical Trials

This section outlines a standardized CMR protocol for assessing the efficacy of ranolazine in CMD, synthesizing methodologies from multiple clinical studies [2] [4] [5].

Patient Preparation and Safety Screening
  • Caffeine and Methylxanthine Abstention: Require patients to abstain from all caffeine-containing products (coffee, tea, cola, chocolate) and theophylline for at least 24 hours prior to the vasodilator stress test to avoid antagonism of adenosine receptors [4].
  • Patient Positioning and Monitoring: Place the patient in a supine position within the MRI scanner. Establish continuous telemetry for heart rate and rhythm monitoring, and employ automatic blood pressure cuff monitoring at set intervals (e.g., every 1-2 minutes). Secure emergency equipment, including sublingual nitroglycerin and IV aminophylline, for managing potential severe adverse reactions to vasodilator stress.
  • Contraindications Screening: Exclude patients with standard CMR contraindications (e.g., non-MRI compatible implanted devices, severe claustrophobia) and specific contraindications to adenosine/regadenoson (e.g., active asthma or severe COPD, 2nd/3rd-degree heart block without a pacemaker, known hypersensitivity) [4].
CMR Acquisition Parameters

The following parameters are typically used on a 1.5T or 3T scanner, optimized for perfusion imaging.

Table 3: CMR Pulse Sequence Parameters for MPRI Quantification [6] [4]

Parameter Setting / Value
Pulse Sequence Gradient echo-EPI hybrid or Saturation recovery gradient echo
Echo Time (TE) ~1.1 ms
Repetition Time (TR) ~2.5 ms (cine) / ~148 ms (per slice, per heartbeat for perfusion)
Flip Angle 20°
Slice Thickness 8 mm
Matrix Size 160 x 100 mm²
Voxel Size 2.2 x 2.2 x 8 mm³
Parallel Imaging Factor 2
Slices 3 short-axis slices (basal, mid, apical) acquired every heartbeat
Contrast Agent Gadolinium-based (e.g., Gadodiamide)
Dose 0.05 mmol/kg (or 0.075 mmol/kg for 3T)
Injection Rate 4 mL/s, followed by 20 mL saline flush at same rate
Stress and Rest Perfusion Imaging Protocol
  • Vasodilator Stress: Initiate infusion of Adenosine at 140 mcg/kg/min for 2-3 minutes before image acquisition and continue throughout the stress first-pass perfusion scan (total infusion 3-4 minutes). As an alternative, a fixed-dose bolus of Regadenoson can be used.
  • Stress First-Pass Perfusion: At peak hyperemia, simultaneously inject the gadolinium contrast agent and initiate the dynamic perfusion image acquisition in the three short-axis slices. The acquisition should cover the first pass of contrast through the right ventricle, left ventricle, and myocardium.
  • Wait Period: Allow a washout period of at least 10 minutes between stress and rest perfusion scans to ensure contrast clearance.
  • Rest First-Pass Perfusion: Repeat the dynamic perfusion image acquisition at rest using the same imaging parameters and a second dose of contrast agent, if a dual-bolus or dual-sequence technique is not being used.
MPRI Calculation and Image Analysis
  • Image Analysis Software: Use commercially available software with semi-automated segmentation capabilities (e.g., CAAS MRV, Medis, Circle CVI).
  • Contouring: Manually trace endocardial and epicardial borders on all perfusion images, excluding the blood pool and avoiding dark rim artifacts.
  • Upslope Calculation: For each myocardial segment (using the AHA 16-segment model), the software calculates the maximum upslope of the time-intensity curve during the first pass of contrast.
  • MPRI Derivation: The MPRI for each segment is calculated using the formula: MPRI = (Upslope_Stress / Upslope_Rest) The global MPRI is the average of all 16 segments. The subendocardial MPRI can be calculated separately by analyzing the inner third of the myocardium, which is often most affected in CMD [1] [4].

Ranolazine Dosing and Administration Protocol

For clinical trials, the following dosing regimen is recommended, based on established protocols:

  • Dosage: A starting dose of 500 mg twice daily, titrated up to the target dose of 1000 mg twice daily as tolerated [1] [2].
  • Treatment Duration: The typical follow-up period in clinical trials to assess MPRI and symptomatic changes ranges from 8 to 12 weeks [1].
  • Tolerability: Dose reduction may be necessary if patients experience side effects, with common ones including dizziness, nausea, and constipation. QTc prolongation should be monitored.

Visual Workflow of the Therapeutic Concept and Trial Design

The following diagram illustrates the proposed mechanism of action of ranolazine in CMD and its assessment via CMR, providing a logical framework for the application notes.

G CMD Coronary Microvascular Dysfunction (CMD) Ischemia Myocardial Ischemia & Diastolic Dysfunction CMD->Ischemia LateINa Late Sodium Current (INa) ↑ During Ischemia Ischemia->LateINa CaOverload Intracellular Calcium Overload LateINa->CaOverload Benefits_Physio Improved Myocardial Relaxation & Energetics CaOverload->Benefits_Physio RanMech Ranolazine Inhibits Late INa RanMech->CaOverload Inhibits Benefits Therapeutic Benefits CMR CMR MPRI Assessment Benefits_Physio->CMR Measured as ↑ MPRI & ↑ CFR Benefits_Symptom Reduced Angina Symptoms Benefits_Physio->Benefits_Symptom

Practical Considerations and Future Directions

  • Patient Selection: Ranolazine may be most effective in CMD patients with refractory angina despite first-line therapy (beta-blockers, calcium channel blockers). The 2025 biomarker data suggests that elevated u-hs-TnI could help identify a subgroup with a greater likelihood of ischemic improvement [3].
  • Clinical Feasibility: The CMR MPRI protocol requires significant expertise and resources. Consistency in image acquisition and core lab analysis is critical for multi-center trials to ensure data quality and reproducibility [4].
  • Knowledge Gaps: While recent meta-analyses show promise, they highlight the need for larger, definitive RCTs with long-term follow-up to confirm the effects of ranolazine on hard clinical outcomes, such as the progression to HFpEF [1] [3]. The integration of MPRI with other CMR parameters, such as T1 mapping for extracellular volume fraction, may provide further insights into the underlying pathophysiology and treatment effects.

Conclusion

The integration of a standardized CMR MPRI protocol in clinical trials provides a robust, non-invasive method for objectively quantifying the physiological impact of ranolazine on coronary microvascular function. Current evidence indicates that ranolazine significantly improves MPRI, CFR, and angina symptoms in patients with CMD. These Application Notes provide a structured framework for researchers to design future clinical trials aimed at validating these findings and further personalizing treatment for this challenging patient population.

References

Comprehensive Application Notes and Protocols for Ranolazine Drug Repurposing: Methodologies and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ranolazine and Drug Repurposing

Ranolazine is a piperazine derivative that was initially approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of chronic stable angina pectoris. As an anti-anginal medication, it operates through a unique dual mechanism of action involving selective inhibition of the late sodium current (late I(_Na)) in cardiac cells and partial inhibition of fatty acid oxidation, which shifts myocardial metabolism toward more oxygen-efficient glucose oxidation. Unlike traditional anti-anginal drugs, ranolazine exerts its therapeutic effects without significantly affecting heart rate or blood pressure, making it particularly valuable for patients who cannot tolerate first-line therapies [1]. The drug repurposing approach investigates ranolazine for new therapeutic applications beyond its original indication, leveraging its well-established safety profile and novel mechanisms of action to potentially accelerate its application to other disease areas.

The strategic advantage of repurposing ranolazine lies in its multifaceted pharmacological profile, which has revealed several promising off-target effects in preclinical and clinical studies. Recent investigations have demonstrated that ranolazine modulates multiple cellular pathways including TNF-α, NF-κB, Caspase-3, IL-1β, IL-6, PPAR-γ, Bax/Bcl-2, Notch2/Hes1, AKT-eNOS, COX-2, and ERK, indicating potential applications far beyond cardiovascular medicine [1]. Furthermore, as a known inhibitor of sodium and potassium ion channel currents with weak activity on L-type calcium channels and antagonistic activity toward alpha-1 and beta-1 adrenergic receptors [2], ranolazine presents multiple points of intervention in various pathological processes. The expanding interest in ranolazine repurposing reflects a broader trend in pharmaceutical development where identifying new therapeutic applications for existing drugs offers the advantage of enhanced efficacy and safety profiles with potentially reduced development timelines and costs compared to de novo drug discovery.

Therapeutic Potential and Molecular Mechanisms

New Therapeutic Indications

The repurposing potential of ranolazine spans multiple therapeutic areas, with compelling evidence emerging from both preclinical studies and clinical observations. The table below summarizes the key emerging indications, level of evidence, and proposed primary mechanisms of action for ranolazine repurposing:

Table 1: Emerging Therapeutic Indications for Ranolazine Repurposing

Therapeutic Area Specific Indication Evidence Level Proposed Primary Mechanism(s)
Infectious Disease SARS-CoV-2 / COVID-19 In vitro antiviral assessment Inhibition of viral adsorption through disruption of Spike-ACE2 interaction [3]
Respiratory Disease Asthma Preclinical rat model Reduction of perivascular and peribronchial inflammation; anti-inflammatory effects [4]
Oncology Breast, prostate, colorectal cancer metastasis In vitro and animal models Inhibition of cancer cell invasion and migration; potential Nav channel blockade [1]
Neurological Disorders Epilepsy, neuropathic pain Experimental stages Modulation of sodium channels in nerve cells; stabilization of neuronal activity [5]
Metabolic Disease Diabetic cardiomyopathy Preclinical models Activation of NOTCH1/NRG1 signaling cascade; anti-apoptotic effects [1]
Cardiotoxicity Protection Doxorubicin-induced cardiotoxicity Preclinical models Reduction of ROS production; improved calcium handling [1]
Molecular Targets and Signaling Pathways

Ranolazine exerts its effects through multiple molecular targets that extend beyond its canonical action on cardiac late sodium current. The drug has been shown to inhibit sodium channel protein and inward rectifier potassium channels in the heart, while also demonstrating antagonist activity at alpha-1 and beta-1 adrenergic receptors [2]. These diverse interactions contribute to its potential applicability across various disease states. In cancer models, ranolazine has demonstrated anti-metastatic properties by inhibiting the invasiveness of human breast cancer MDA-MB-231 cells and reducing localized extracellular matrix degradation activity, with effects observed at concentrations as low as 2.5 μM under hypoxic conditions [1]. Similar anti-invasive activity has been documented in human colorectal cancer cells and metastatic rat prostate cancer models, where ranolazine hindered Matrigel migration under both normoxic and hypoxic circumstances.

In the context of inflammatory conditions such as asthma, ranolazine has shown a remarkable ability to reduce perivascular and peribronchial inflammation in ovalbumin-sensitized rat models, with histopathological scoring demonstrating a reduction from 3.6 ± 0.3 to 1.6 ± 0.2 for perivascular inflammation and from 3.7 ± 0.2 to 1.4 ± 0.2 for peribronchial inflammation [4]. This significant anti-inflammatory effect occurred without substantial impact on serum IgE levels, suggesting that ranolazine acts through non-immunoglobulin-mediated pathways to mitigate inflammation-induced tissue damage. The drug's impact on inflammatory mediators extends to modulation of key cytokines including IL-4, IL-5, and IL-13, which are crucial in the pathogenesis of allergic asthma and other inflammatory conditions [4] [1].

Table 2: Molecular Targets and Pathophysiological Relevance of Ranolazine

Molecular Target Effect of Ranolazine Pathophysiological Relevance
Late Sodium Current (Late I(_Na)) Selective inhibition Reduces intracellular calcium overload; improves diastolic function; potential neuroprotective effects
Fatty Acid Oxidation Partial inhibition Shifts energy metabolism to glucose oxidation; improves oxygen efficiency in ischemia
Nav1.5, Nav1.7 Channels Inhibition Anti-arrhythmic effects; potential anti-nociceptive and anti-metastatic properties
β(_1) and β(_2) Adrenoceptors Antagonism Modulates sympathetic nervous system activity; potential anti-remodeling effects
Inflammatory Pathways (NF-κB, TNF-α) Downregulation Anti-inflammatory effects observed in asthma and cardiotoxicity models
Apoptotic Regulators (Bax/Bcl-2, Caspase-3) Modulation Anti-apoptotic effects in diabetic cardiomyopathy and drug-induced cardiotoxicity

Experimental Workflows for Drug Repurposing

Overview of Repurposing Methodologies

The drug repurposing pipeline for ranolazine employs a multidisciplinary approach that integrates computational predictions with experimental validations across in vitro, ex vivo, and in vivo systems. The workflow typically begins with in silico screening and molecular docking simulations to identify potential new target interactions, followed by targeted in vitro assays to confirm pharmacological activity against the proposed mechanisms. Promising candidates then advance to disease-specific models that recapitulate key pathological features, ultimately progressing to targeted clinical observations or repurposed clinical trials when sufficient preclinical evidence is accumulated. This systematic approach has successfully identified several non-anginal applications for ranolazine, particularly in oncology, virology, and inflammatory diseases, as detailed in the previous section.

A critical advantage in repurposing ranolazine is its well-characterized pharmacokinetic and safety profile from extensive clinical use in angina patients. The drug is available as both an oral tablet for therapeutic use and an intravenous formulation for experimental application, with the sustained-release (SR) oral formulation reaching maximal plasma concentration (C(_max)) 4–6 hours after administration and an estimated apparent total elimination half-life of 7 hours at steady state [1]. Clinically beneficial plasma concentrations for chronic angina range from 2 to 6 μmol/L (approximately 855-2565 ng/mL), which serves as a valuable reference point for dosing in repurposing studies [1]. The established pharmacokinetic parameters, including oral bioavailability of 30%–55% (unaffected by food), approximately 65% binding to serum protein (mainly α(_1)-acid glycoprotein), and primarily hepatic metabolism via CYP3A4 (70–85%) with minor contributions from CYP2D6 (10–15%) [1], provide a solid foundation for designing appropriate dosing regimens in repurposing investigations.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for ranolazine repurposing, integrating computational, in vitro, and in vivo approaches:

RanolazineRepurposingWorkflow cluster_silico In Silico Phase cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase Start Start: Ranolazine Repurposing Silico1 Molecular Docking Simulations Start->Silico1 Silico2 Binding Affinity Predictions Silico1->Silico2 Silico3 Target Identification Silico2->Silico3 Vitro1 Binding Assays (Spike-ACE2 ELISA) Silico3->Vitro1 Validates Vitro2 Antiviral Activity (Plaque Assay) Vitro1->Vitro2 Vitro3 Cytotoxicity Assessment (Crystal Violet) Vitro2->Vitro3 Vitro4 Cancer Cell Migration (Matrigel Invasion) Vitro3->Vitro4 Vivo1 Disease Model Development Vitro4->Vivo1  Informs Model Vivo2 Therapeutic Intervention Vivo1->Vivo2 Vivo3 Histopathological Analysis Vivo2->Vivo3 Vivo4 Biomarker Assessment Vivo3->Vivo4 DataAnalysis Integrated Data Analysis Vivo4->DataAnalysis RepurposingDecision Repurposing Decision DataAnalysis->RepurposingDecision

Diagram 1: Comprehensive Workflow for Ranolazine Drug Repurposing Methodologies

The workflow initiates with computational predictions through molecular docking simulations against potential novel targets, such as the Spike-ACE2 interface for COVID-19 applications [3]. These in silico approaches prioritize experimental targets based on binding affinity scores and safety considerations. The subsequent in vitro phase employs specific binding assays (e.g., ELISA-based Spike-ACE2 binding assays) and functional assessments (e.g., plaque reduction assays for antiviral activity) to confirm pharmacological activity [3]. Promising in vitro results then inform the development of disease-specific in vivo models, such as ovalbumin-sensitized rat models for asthma or cancer metastasis models, where ranolazine's therapeutic effects can be evaluated in a whole-organism context with comprehensive histopathological and biomarker analyses [4] [1].

Detailed Experimental Protocols

SARS-CoV-2 Viral Entry Inhibition Assay

The SARS-CoV-2 viral entry inhibition assay provides a methodology for evaluating ranolazine's ability to disrupt the interaction between the viral spike protein and the host ACE2 receptor, a mechanism that has demonstrated 37% inhibition of binding at 2 mM concentration [3]. This protocol utilizes an ELISA-based binding assay with two complementary approaches to confirm results: (1) a 96-well plate coated with recombinantly-expressed spike protein receptor binding domain (S-RBD), and (2) a 96-well plate coated with ACE2. For the assay preparation, reconstitute ranolazine dihydrochloride in DMSO to create a 100 mM stock solution, which can be further diluted in appropriate buffer to achieve the desired working concentrations (typically 0.1-2 mM). The drug should be prepared fresh for each experiment to ensure stability, and vehicle controls must be included to account for any solvent effects.

The experimental procedure begins with diluting the S-protein receptor binding domain (RBD) or ACE2 protein according to the manufacturer's instructions (RayBiotech COVID-19 Spike-ACE2 Binding Assay Kit). Combine the protein solutions with ranolazine to yield a final concentration of 2 mM drug in the reaction mixture. Add these mixtures to the respective 96-well plates and incubate overnight at 4°C to allow for binding interactions. The following day, wash the plates thoroughly to remove unbound components, then add a detection antibody specific for the protein interaction, followed by an HRP-conjugated secondary antibody for 1-hour incubation at room temperature. Develop the plates with TMB-substrate reagent for 30 minutes and measure absorbance at 450 nm using a multimode plate reader (e.g., Hidex Sense). Include positive binding controls (ACE2-test reagent or RBD-test reagent without drug) representing 100% binding, and vehicle negative controls to detect any unintended vehicle effects. Perform all experiments with a minimum of four replicates to ensure statistical reliability [3].

For data analysis, calculate the percentage inhibition using the formula: % Inhibition = [1 - (Absorbance(_drug) / Absorbance(_positive control))] × 100. Dose-response curves can be generated by testing a concentration series of ranolazine (0.1, 0.5, 1.0, and 2.0 mM) to determine the IC(_50) value. Follow-up plaque assays can be conducted to confirm functional antiviral activity using Vero E6 cells cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic solution. Determine the cytotoxic concentration (CC(_50)) using a crystal violet assay where cells are treated with various concentrations of ranolazine (1 nM-10 mM) for 72 hours, followed by fixing with 10% formaldehyde and staining with 0.1% crystal violet [3]. The absorbance of the dissolved stain measured at λ(_max) 570 nm provides a quantitative assessment of cell viability, allowing for calculation of the therapeutic index.

Asthma Pathophysiology Rat Model

The asthma pathophysiology rat model evaluates ranolazine's potential therapeutic effects on allergic airway inflammation and remodeling, which has demonstrated significant reduction in perivascular inflammation (from 3.6 ± 0.3 to 1.6 ± 0.2) and peribronchial inflammation (from 3.7 ± 0.2 to 1.4 ± 0.2) despite minimal impact on serum IgE levels [4]. This protocol utilizes male Wistar rats aged 9-10 weeks, which are commonly selected for their hormonal stability and larger size that facilitates handling and sampling. House the rats in a controlled environment free of allergens within plastic cages with ad libitum access to food and water under standard laboratory conditions (22 ± 2°C temperature, 45 ± 15% humidity, and a 12-hour light/dark cycle). All water, food, drinking containers, and cage supplies should be sterilized and replaced daily to maintain optimal conditions and minimize confounding variables.

The sensitization and challenge protocol involves dividing rats into three groups (n=9 each): (1) asthmatic group - sensitized with intraperitoneal injections of 20 µg ovalbumin (OVA) with 50 µl of alum adjuvant on days 1 and 14, followed by inhalation of 1% OVA solution aerosolized by ultrasonic nebulizer (e.g., Omrom NE-U07) on days 24, 26, 28, and 30 for 30 minutes per day; (2) treated group - asthma models receiving ranolazine via oral gavage technique on days 24-30 (1000 mg/kg); and (3) control group - healthy rats receiving 30 µl of normal saline on the same schedule [4]. On day 31, euthanize the rats via CO(_2) asphyxiation and collect blood and lung tissue samples for analysis. Centrifuge blood samples to separate serum, which should be stored at -80°C for IgE measurement, and fix lung tissue samples in formalin buffer for histopathological processing.

For serum IgE measurement, use commercial ELISA kits (e.g., RayBio Mouse IgE ELISA Kit ELM-IgE-5) following the manufacturer's protocols. This assessment is crucial for evaluating allergic sensitization, a key feature of asthma pathophysiology. For histological analysis, embed fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate four key parameters: perivascular inflammation, peribronchial inflammation, ratio of mucus secretion, and goblet cell hyperplasia using light microscopy. Examine 10 randomly selected microscopy fields on sections at 400x magnification, quantifying goblet cells per 100 epithelial cells at several randomly selected fields to calculate the Goblet Cell Index (GCI). Evaluate eosinophil populations on histological sections of lung tissue in five repeats, using a scoring system where 0 represents absence or a few eosinophils and 4 represents more than three complete layers of peribronchial/perivascular eosinophils [4]. Analyze data using one-way ANOVA followed by post-hoc tests such as Tukey's HSD, with statistical significance set at p < 0.05.

Cancer Metastasis Inhibition Assay

The cancer metastasis inhibition assay evaluates ranolazine's ability to suppress invasive behavior in various cancer cell lines, with demonstrated efficacy in human breast cancer MDA-MB-231 cells, human colorectal cancer cells, and metastatic rat prostate cancer models [1]. This protocol utilizes Matrigel invasion chambers to quantify the anti-invasive potential of ranolazine under both normoxic and hypoxic conditions. Begin by pre-coating Transwell inserts (8-μm pore size) with Matrigel matrix (approximately 50-100 μg/filter) according to the manufacturer's instructions, allowing the matrix to polymerize for 2 hours at 37°C. Prepare serum-free medium containing different concentrations of ranolazine (typically 2.5-10 μM) and add this to the upper chambers. Seed cancer cells (e.g., MDA-MB-231 for breast cancer or appropriate cell line for other cancers) at a density of 1-5 × 10(^5) cells per insert in the serum-free medium with ranolazine. Fill the lower chambers with complete medium containing 10% FBS as a chemoattractant.

Incubate the invasion chambers for 24-48 hours at 37°C in 5% CO(_2), maintaining appropriate conditions for normoxia (21% O(_2)) or hypoxia (1-2% O(_2)) depending on experimental requirements. Following incubation, carefully remove the non-invading cells from the upper surface of the membrane using cotton swabs. Fix the invaded cells on the lower surface of the membrane with 10% formaldehyde for 10 minutes, then stain with 0.1% crystal violet for 30 minutes. Count the invaded cells in five random fields per membrane under a light microscope at 100-200x magnification, or extract the stained cells with 10% acetic acid and measure absorbance at 570 nm for quantitative assessment. Include appropriate controls including vehicle-treated cells and a positive control for invasion inhibition (e.g., cells treated with a known metastasis inhibitor).

For in vivo validation of anti-metastatic effects, utilize models such as the Dunning model of rat prostate cancer, where ranolazine administration via gavage (2.5-5 μM) has demonstrated inhibition of lung metastasis by up to 63% in double-blind tests [1]. In such models, administer ranolazine daily for 4-6 weeks following cancer cell inoculation, then sacrifice animals and quantify metastatic nodules in target organs (typically lungs). Process tissues for histopathological analysis, including H&E staining and immunohistochemistry for metastasis markers. For molecular mechanism investigations, assess Nav1.7 channel expression in metastatic cells using Western blot or immunofluorescence techniques, as ranolazine has been shown to decrease the proportion of cells in lung metastases expressing Nav1.7 [1].

Pharmacology and Safety Considerations

Pharmacokinetic Properties and Dosing

Ranolazine exhibits predictable pharmacokinetics with dose-dependent exposure that informs dosing strategies for repurposing applications. The drug is available in both immediate-release (IR) and sustained-release (SR) formulations, with the SR formulation now being the standard for clinical use. The SR formulation demonstrates a maximal plasma concentration (C(_max)) typically reached 4-6 hours after oral administration, with an estimated apparent total elimination half-life of 7 hours at steady state [1]. The table below summarizes key pharmacokinetic parameters that are essential for designing repurposing studies:

Table 3: Pharmacokinetic Properties of Ranolazine Relevant to Repurposing Studies

Parameter Value Clinical Relevance
Bioavailability 30%-55% (unaffected by food) Enables consistent dosing without food restrictions; moderate bioavailability warrants consideration of exposure levels
Time to C(_max) (T(_max)) 3-5 hours (SR formulation) Slow absorption supports twice-daily dosing; relevant for timing experimental measurements
Protein Binding Approximately 62% (primarily α(_1)-acid glycoprotein) Potential for protein-binding interactions; free fraction determines pharmacological activity
Therapeutic Plasma Concentration 2-6 μmol/L (855-2565 ng/mL) for angina Reference range for initial dosing in repurposing studies; may require adjustment for new indications
Metabolism CYP3A4 (70-85%), CYP2D6 (10-15%) Significant drug interaction potential; requires consideration in combination therapies
Elimination Half-life 7 hours (SR formulation at steady state) Supports twice-daily dosing; steady state achieved within 3 days
Route of Elimination Renal (75%), Fecal (25%) Important for patients with renal or hepatic impairment; <5% excreted unchanged

For in vitro repurposing studies, ranolazine concentrations should be selected based on clinically achievable plasma levels while considering potential tissue accumulation. Typical in vitro experiments utilize concentrations ranging from 2.5-100 μM, with anti-metastatic effects observed at concentrations as low as 2.5 μM in cancer models [1]. For in vivo studies, the standard adult human dose for angina is 500-1000 mg twice daily, which translates to approximately 7-14 mg/kg twice daily for a 70 kg individual. Preclinical studies often use higher equivalent doses; for example, the asthma rat model employed 1000 mg/kg via oral gavage [4], while cancer models have used 2.5-5 μM equivalent dosing [1]. These dosing strategies should be adjusted based on the specific model, route of administration, and pharmacokinetic differences between species.

Safety Profiling and Interaction Potential

Ranolazine demonstrates a favorable safety profile at therapeutic doses, with the most common adverse effects being dizziness, nausea, constipation, and headache [6]. However, repurposing efforts must consider its known effect on QT interval prolongation, which increases by 2-6 ms in a dose-dependent manner through blockade of the rapid component of the delayed rectifier potassium current (I(_Kr)) [1]. This effect necessitates careful cardiac monitoring in clinical repurposing trials, particularly when combining ranolazine with other QT-prolonging medications. The drug is contraindicated in patients with cirrhosis of the liver due to significantly increased exposure, and requires dose adjustment in moderate-to-severe renal impairment [6]. Preclinical toxicity studies have established an oral LD(_50) of 980 mg/kg in rats, with overdose symptoms including nausea, vomiting, numbness or tingling, low blood pressure, dizziness, irregular heartbeats, and confusion [2].

The drug interaction potential of ranolazine is substantial, primarily due to its metabolism by CYP3A4 and its status as a P-glycoprotein substrate. Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) are contraindicated with ranolazine as they can significantly increase plasma concentrations [6]. Moderate CYP3A4 inhibitors (e.g., diltiazem, verapamil, erythromycin) and P-glycoprotein inhibitors (e.g., cyclosporine) may require dose reduction and careful monitoring. Additionally, ranolazine itself weakly inhibits CYP3A4 and CYP2D6, potentially increasing concentrations of drugs metabolized by these enzymes [2]. Particularly relevant for repurposing applications is ranolazine's potential to increase digoxin concentrations through P-glycoprotein inhibition, and its possible interactions with other cardiovascular drugs including simvastatin and antihypertensive medications. Food interactions are minimal, though grapefruit products should be avoided due to CYP3A4 inhibition, and alcohol may enhance side effects when combined with ranolazine granules [6].

Conclusion and Future Directions

The systematic investigation of ranolazine for therapeutic applications beyond its original anti-anginal indication represents a promising paradigm in drug repurposing methodologies. The cumulative evidence from in silico, in vitro, and in vivo studies demonstrates that ranolazine possesses multifaceted pharmacological properties that may be leveraged against diverse pathological conditions including viral infections, asthma, cancer metastasis, and neurological disorders. The experimental protocols outlined in this document provide a methodological framework for validating these potential applications, with particular emphasis on mechanism-based assays and disease-relevant models. The unique mechanism of action of ranolazine, centered on late sodium current inhibition but extending to modulation of inflammatory pathways, metabolic processes, and ion channels in non-cardiac tissues, positions it as a valuable candidate for multiple repurposing initiatives.

Future directions for ranolazine repurposing should prioritize translational validation in controlled clinical settings, particularly for indications with compelling preclinical evidence such as asthma pathophysiology and cancer metastasis inhibition. The well-characterized pharmacokinetic and safety profile of ranolazine potentially accelerates this transition from bench to bedside. Additionally, further mechanistic studies are warranted to elucidate the precise molecular pathways through which ranolazine exerts its off-target effects, particularly its anti-inflammatory and anti-metastatic properties. Exploration of combination therapies represents another promising avenue, where ranolazine's favorable interaction profile may allow synergistic approaches with established treatments across multiple therapeutic areas. As drug repurposing continues to gain traction as an efficient strategy for therapeutic development, ranolazine serves as an exemplary candidate with demonstrated potential to address unmet medical needs through judicious application of comprehensive repurposing methodologies.

References

Ranolazine-CYP3A4 Inhibitor Interactions: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

1. Mechanism of Interaction Ranolazine undergoes extensive first-pass metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestine [1] [2] [3]. Concurrent administration of CYP3A4 inhibitors reduces the metabolic clearance of ranolazine, leading to increased systemic exposure and a higher risk of adverse effects, such as QTc interval prolongation [1] [4] [3].

2. Quantitative Pharmacokinetic Effects of Inhibitors The degree of interaction is dependent on the potency of the CYP3A4 inhibitor. The table below summarizes the quantified effects of various inhibitors on ranolazine exposure in human studies.

Table 1: Impact of CYP3A4 Inhibitors on Ranolazine Pharmacokinetics

Inhibitor Class Example Drugs Effect on Ranolazine Exposure (AUC) Clinical Recommendation
Potent Inhibitors Ketoconazole, Itraconazole, Clarithromycin, HIV Protease Inhibitors (e.g., Nelfinavir, Ritonavir) Increase of 3.9-fold (with Ketoconazole) [5] Contraindicated [4] [3]
Moderate Inhibitors Diltiazem, Verapamil, Erythromycin, Fluconazole Increase of 1.5 to 2.0-fold (Diltiazem ~1.5-fold, Verapamil ~2.0-fold) [5] [4] Limit ranolazine max dose to 500 mg twice daily [4]
Food Grapefruit Juice Significant increase (quantified as similar to moderate inhibitors) [4] Avoid consumption [4] [6]

3. Key Experimental Findings from Clinical Studies

  • Ketoconazole Interaction: A multiple-dose study in healthy subjects demonstrated that ketoconazole (200 mg twice daily) increased ranolazine plasma concentrations and reduced its CYP3A4-mediated metabolic transformation, confirming CYP3A4 as the primary pathway [5].
  • Diltiazem Interaction: The same study series found diltiazem reduced the oral clearance of ranolazine in a dose-dependent manner [5].
  • P-glycoprotein (P-gp) Consideration: Ranolazine is also a substrate and moderate inhibitor of the P-glycoprotein (P-gp) efflux pump [7] [4]. Co-administration with P-gp inhibitors can increase ranolazine absorption. The flavonoid naringenin, for example, was shown in a rat model to inhibit both CYP3A4 and P-gp, leading to a significant increase in ranolazine's maximal plasma concentration (Cmax) and area under the curve (AUC) [7].

Experimental Protocols for Investigating Interactions

1. Clinical Pharmacokinetic Interaction Study [5] This protocol is designed for healthy human subjects to evaluate the steady-state pharmacokinetics of ranolazine when co-administered with other substances.

  • Objective: To determine the steady-state pharmacokinetics, safety, and tolerability of ranolazine with and without a co-administered CYP3A4 inhibitor or substrate.
  • Study Design: Randomized, multiple-dose studies (e.g., double-blind or open-label).
  • Methodology:
    • Dosing: Administer ranolazine (e.g., sustained-release formulation) alone and in combination with the interacting drug (e.g., ketoconazole, diltiazem, simvastatin) for a duration sufficient to reach steady state.
    • Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0.0, 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 18 hours post-dose) over a dosing interval.
    • Bioanalysis: Quantify plasma concentrations of ranolazine and its metabolites using a validated high-performance liquid chromatography (HPLC) method [7].
    • Data Analysis: Calculate key pharmacokinetic parameters, including AUC, Cmax, time to Cmax (Tmax), and half-life (t1/2). Compare parameters between treatment groups using statistical methods (e.g., ANOVA).

2. In Vitro Intestinal Absorption (Everted Sac Technique) [7] This method assesses the role of P-gp in limiting ranolazine absorption and the potential for inhibition.

  • Objective: To study the intestinal transit of ranolazine in the presence and absence of a P-gp inhibitor (e.g., naringenin, verapamil).
  • Tissue Preparation: Use everted intestinal sacs from animal models (e.g., male Wistar rats or broiler chickens).
  • Experimental Setup:
    • Fill the sac (serosal side) with oxygenated buffer solution.
    • Immerse the sac in a buffer solution containing ranolazine with or without the P-gp inhibitor (mucosal side).
  • Sample Collection & Analysis: Incubate the sac for a specified time. Sample the serosal fluid and analyze ranolazine concentration using HPLC.
  • Data Interpretation: An increase in the serosal transfer of ranolazine in the presence of an inhibitor indicates P-gp-mediated interaction.

Metabolic Pathway & Experimental Workflow

The following diagram illustrates the primary metabolic pathway of ranolazine and the key sites of CYP3A4 inhibitor interaction.

G Oral_Admin Oral Administration of Ranolazine Gut_Wall Intestinal Wall (Absorption Site) Oral_Admin->Gut_Wall CYP3A4_Gut CYP3A4 Metabolism (First-Pass Effect) Gut_Wall->CYP3A4_Gut Metabolism Portal_Vein Portal Vein Gut_Wall->Portal_Vein Parent Drug Liver Liver Portal_Vein->Liver CYP3A4_Liver CYP3A4 Metabolism Liver->CYP3A4_Liver Metabolism Systemic_Circ Systemic Circulation (Therapeutic Effect) Liver->Systemic_Circ Parent Drug Inhibitor CYP3A4 Inhibitor Inhibitor->CYP3A4_Gut Inhibits Inhibitor->CYP3A4_Liver Inhibits

Diagram 1: Ranolazine Metabolism and CYP3A4 Inhibition Pathway. CYP3A4 metabolism in the intestine and liver limits systemic exposure. Inhibitors at these sites increase bioavailability.

The workflow for conducting a clinical pharmacokinetic interaction study is outlined below.

G Start Study Start Screening Subject Screening & Randomization Start->Screening Phase_A Treatment Phase A: Ranolazine alone Screening->Phase_A PK_Sampling Serial Blood Sampling Phase_A->PK_Sampling Washout Washout Period Phase_B Treatment Phase B: Ranolazine + Interacting Drug Washout->Phase_B Phase_B->PK_Sampling PK_Sampling->Washout Bioanalysis Plasma Analysis (HPLC/LC-MS) PK_Sampling->Bioanalysis PK_Analysis PK Parameter Calculation (AUC, Cmax, t½) Bioanalysis->PK_Analysis Comparison Statistical Comparison PK_Analysis->Comparison End Study End Comparison->End

Diagram 2: Clinical PK Study Workflow. A typical crossover design to assess the effect of a co-administered drug on ranolazine pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: Why is ranolazine contraindicated with potent CYP3A4 inhibitors but only requires dose limitation with moderate inhibitors? The level of risk is directly related to the magnitude of increased ranolazine exposure. Potent inhibitors can increase ranolazine levels nearly 4-fold [5], which dramatically raises the risk of QTc prolongation and other adverse effects like dizziness, nausea, and constipation to an unacceptable level [1] [3]. Moderate inhibitors cause a more modest increase (approximately 1.5 to 2-fold) [5] [4], a risk that can be managed by preemptively reducing the maximum ranolazine dose to 500 mg twice daily.

Q2: Besides prescription drugs, what other substances should researchers consider in interaction studies?

  • Grapefruit Juice: A well-known moderate CYP3A4 inhibitor that should be avoided during ranolazine therapy [4] [6].
  • Herbal Supplements: St. John's Wort is a potent CYP3A4 inducer and should be avoided as it can decrease ranolazine plasma concentrations, reducing efficacy [4]. Other botanicals like naringenin (found in citrus fruits) have demonstrated inhibitory effects on both CYP3A4 and P-gp in preclinical models, significantly altering ranolazine pharmacokinetics [7].

Q3: What are the critical parameters to monitor in a clinical trial investigating ranolazine and a moderate CYP3A4 inhibitor?

  • Pharmacokinetics: Primary endpoints should be steady-state AUC, Cmax, and trough concentrations (Cmin) of ranolazine.
  • Electrocardiogram (ECG): Continuous or serial ECGs to monitor for QTc interval prolongation are essential [3].
  • Safety and Tolerability: Close monitoring for adverse events such as dizziness, constipation, nausea, and syncope is crucial [4] [3].

References

Ranolazine Side Effects: Troubleshooting Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most frequently reported adverse effects of ranolazine, their proposed mechanisms, and management strategies relevant for clinical trial design and safety monitoring.

Side Effect Clinical Incidence & Characteristics Proposed Mechanism(s) Management & Mitigation Strategies
Dizziness Common [1] [2] [3]. May impair coordination/reaction time [3]. Mechanism not fully defined; may relate to drug's effect on cardiac and neuronal ion channels [4]. Advise caution with driving/operating machinery [1] [3]. Monitor blood pressure for hypotension. Dose reduction may be necessary [1].
Nausea Common [1] [2]. Part of general tolerability profile. Gastrointestinal disturbance; direct cause not specified in literature. Taking with food may reduce stomach upset [3]. Typically dose-related; consider dose adjustment [4].
Constipation Very common (up to 10.9%) [1] [2]. Anticholinergic-like effect on gastrointestinal smooth muscle. Proactive dietary advice and stool softeners. A persistent or dose-limiting side effect may require dose reduction [4].
Headache Common [1] [2]. Mechanism not specified; considered a non-specific CNS effect. Generally manageable; typically does not require discontinuation. Over-the-counter analgesics may be sufficient.
QTc Prolongation Serious Adverse Effect: Dose-dependent increase in electrocardiographic QTc interval [4] [5]. Inhibition of the rapid delayed rectifier potassium current (IKr) in the heart [6] [4]. Contraindicated in patients with existing long QT syndrome, cirrhosis [1] [5]. Avoid concurrent use with other QT-prolonging drugs [5] [2]. Requires baseline and periodic ECG monitoring [5].

Experimental Protocol: Assessing Ranolazine-Induced Dizziness & Nausea

This protocol outlines a pre-clinical and clinical framework to investigate the mechanisms and management of ranolazine-induced dizziness and nausea.

Pre-Clinical Investigation (In Vivo Rodent Model)
  • Objective: To evaluate the potential for dizziness/vertigo and nausea using behavioral and biomarker analyses.
  • Materials:
    • Animal model: Male Wistar rats (for hormonal stability and data consistency) [7].
    • Test article: Ranolazine (powder form for precise dosing).
    • Equipment: Rotarod apparatus, open-field test arena, ELISA kits for serum biomarkers (e.g., Serotonin, Substance P).
  • Methodology:
    • Dosing & Groups: Administer ranolazine via oral gavage. Follow established dosing schedules, for example, 1000 mg/kg daily for 7 days [7]. Include a vehicle control group and a positive control group (e.g., a drug with known vertigo/nausea effects).
    • Behavioral Assessment:
      • Rotarod Test: Measure latency to fall from a rotating rod to assess motor coordination and balance [7].
      • Open-Field Test: Record locomotor activity and rearing behavior to evaluate general activity and exploration, which can be suppressed by nausea.
    • Biomarker Analysis: Collect blood samples via cardiac puncture under anesthesia at study endpoint. Use ELISA to quantify levels of emetic/vertigo-associated neurotransmitters [7].
  • Data Analysis: Compare results between ranolazine and control groups using one-way ANOVA with post-hoc tests (e.g., Tukey's HSD). A significant decrease in rotarod latency and locomotor activity, alongside changes in biomarkers, would indicate a positive signal for dizziness/nausea [7].
Clinical Investigation (Human Subjects in Trials)
  • Objective: To characterize incidence, severity, and risk factors for dizziness and nausea in human subjects.
  • Materials: Case Report Forms (eCRFs), ECG machine, patient-reported outcome (PRO) questionnaires.
  • Methodology:
    • Study Design: Prospective, observational cohort or randomized controlled trial.
    • Participant Monitoring:
      • Active Questioning: Systematically ask participants about dizziness, nausea, and constipation at each visit [1].
      • PRO Measures: Use standardized scales (e.g., visual analogue scales for nausea severity).
      • Dose Relationship: Record the timing of symptoms relative to dosing to identify if effects are peak-concentration related.
    • Risk Factor Analysis: Stratify data by age, sex, renal/hepatic function, and concomitant medications (especially CYP3A4 inhibitors) [1] [6] [5].
  • Data Analysis: Calculate incidence rates. Use multivariate regression analysis to identify independent risk factors. Compare symptom prevalence between different dosing regimens (e.g., 500 mg vs. 1000 mg twice daily).

Ranolazine Pharmacokinetics & Safety Data

For your experimental design and toxicology assessments, the following quantitative data is critical.

Parameter Value / Detail Relevance to Side Effects
Bioavailability 35-50% [2] Informs dosing calculations and inter-individual variability.
Time to Peak Plasma (Tmax) 2-6 hours; 3-5 hours per FDA [6] Correlate symptom onset with peak plasma levels.
Elimination Half-Life ~7 hours (at steady state) [6] [8] Predicts drug accumulation and time to steady state (~3 days).
Protein Binding ~62% (primarily to α-1 acid glycoprotein) [6]
Primary Metabolic Pathway CYP3A4 (extensive), minor role for CYP2D6 [6] [2] Critical for Drug Interactions. Co-administration with strong CYP3A4 inhibitors (e.g., Ketoconazole) is contraindicated due to increased ranolazine exposure and toxicity risk [5] [2].
Renal Elimination ~75% of dose (as metabolites) [6] [2] Dose adjustment required in moderate to severe renal impairment [1].
Key Contraindications Liver cirrhosis; concomitant use of strong CYP3A4 inducers/inhibitors [1] [5] Absolute restrictions for patient safety.

Adverse Event Management Workflow

The diagram below outlines a logical workflow for identifying and managing adverse events during ranolazine administration in a clinical trial setting, based on the compiled data.

Start Subject Reports Adverse Event (AE) Assess Assess AE Severity & Type Start->Assess Mild Mild/Moderate AE (e.g., dizziness, nausea) Assess->Mild Common AE Severe Serious AE (QTc prolongation, syncope) Assess->Severe Serious AE ManageMild Supportive Care: - Take with food (nausea) - Caution with activities (dizziness) - Monitor for resolution Mild->ManageMild ManageSevere Immediate Actions: - ECG for QTc check - Review concomitant meds - Consider discontinuation Severe->ManageSevere Persist Symptoms Persist? ManageMild->Persist DoseReduce Consider Dose Reduction (per protocol) Persist->DoseReduce Yes Resolved AE Resolved Persist->Resolved No DoseReduce->Resolved ContrainCheck Check for Contraindications: - Liver impairment - Strong CYP3A4 inhibitors ManageSevere->ContrainCheck Disc Discontinue Ranolazine ContrainCheck->Disc

References

Pharmacokinetics & Dosing in Hepatic Impairment

Author: Smolecule Technical Support Team. Date: February 2026

Degree of Impairment Impact on Ranolazine Exposure (AUC) Effect on QTc Interval Clinical Recommendation
Mild (Child-Pugh A) Increase of ~30-40% [1] [2] Increased effect [2] Use with caution.
Moderate (Child-Pugh B) Increase of ~60-76% [1] [3] 3-fold increase in QTc prolongation [2] Use with caution.
Severe / Cirrhosis (Child-Pugh C) Not studied, but expected to be substantial Not studied, but risk is high Contraindicated [4] [5] [6].

Mechanism and Metabolic Pathways

Ranolazine is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, and to a lesser extent by CYP2D6 [4] [2] [7]. Hepatic impairment disrupts this metabolic process, leading to reduced clearance and elevated plasma concentrations of the parent drug.

The following diagram illustrates ranolazine's metabolic pathway and the primary site of impairment.

G A Ranolazine (Oral) B Intestinal Absorption A->B C Portal Circulation B->C D Liver Metabolism C->D G Metabolites (Inactive) D->G Excreted in Urine/Feces H Systemic Circulation D->H E Primary: CYP3A4 E->D F Minor: CYP2D6 F->D I Pharmacologic Effect H->I

The risk of elevated ranolazine concentrations is twofold:

  • Increased Adverse Effects: Higher exposure correlates with a greater incidence of dose-dependent adverse reactions like dizziness, nausea, constipation, and syncope [4] [2].
  • QTc Prolongation: Ranolazine blocks the rapid delayed rectifier potassium current (IKr), prolonging the QTc interval in a dose-related manner [4] [2]. Elevated plasma levels in hepatic impairment significantly amplify this effect, increasing the potential risk of proarrhythmia [2].

Experimental Protocol for Pharmacokinetic Assessment

The following methodology is adapted from a clinical study investigating the effect of hepatic impairment on ranolazine pharmacokinetics [3]. This protocol can serve as a template for related drug development studies.

1. Study Design

  • Type: Open-label, parallel-group study.
  • Groups:
    • Test Group 1: Subjects with mild hepatic impairment (Child-Pugh A, n=8).
    • Test Group 2: Subjects with moderate hepatic impairment (Child-Pugh B, n=8).
    • Control Group: Healthy volunteers, matched for age, weight, and gender (n=16).

2. Dosing and Administration

  • Drug: Ranolazine sustained-release (extended-release) tablets.
  • Regimen: A single loading dose (875 mg), followed by a maintenance dose (500 mg every 12 hours) for a total of 4 maintenance doses to achieve steady state [3].

3. Pharmacokinetic Evaluation

  • Blood Sampling: Collect serial blood samples over a 12-hour interval at steady state.
  • Primary PK Parameters:
    • AUC~0-12~ (Area Under the Concentration-Time Curve from 0 to 12 hours)
    • C~max~ (Maximum Plasma Concentration)
  • Analysis: Compare the geometric mean of AUC and C~max~ for ranolazine and its major metabolites between impaired and control groups. A statistically significant increase (e.g., p < 0.001) in the test groups indicates a clinically relevant impact of hepatic impairment [3].

4. Correlation with CYP3A Function

  • Cocktail Probe: Administer a single dose of a CYP3A substrate (e.g., midazolam) to subjects.
  • Analysis: Correlate the AUC~0-∞~ of the probe drug with the steady-state AUC~0-12~ of ranolazine. A significant correlation (e.g., r² = 0.33, p < 0.001) confirms that the change in ranolazine exposure is linked to CYP3A metabolic capacity [3].

5. Safety Monitoring

  • ECG: Perform frequent ECG monitoring to assess QTc interval changes from baseline.
  • Clinical Assessment: Record all adverse events, with particular attention to neurological (dizziness, headache) and gastrointestinal (nausea, constipation) effects [4] [3].

Key Takeaways for Drug Development

  • Clear Contraindication: Ranolazine is absolutely contraindicated in patients with cirrhosis, a critical safety consideration for clinical trial design and drug labeling [4] [5].
  • Exposure-Driven Risk: The need for dose adjustment or avoidance is driven by pharmacokinetic data showing significantly increased drug exposure and pharmacodynamic data showing enhanced QTc prolongation, even in mild to moderate impairment [1] [2] [3].
  • Interaction Potential: Ranolazine's metabolism via CYP3A makes it susceptible to drug-drug interactions. Coadministration with strong or moderate CYP3A inhibitors is restricted or requires dose reduction, which must be considered in complex medication regimens [4] [8].

References

ranolazine administration with food absorption considerations

Author: Smolecule Technical Support Team. Date: February 2026

Administration & Food Interaction Summary

The table below summarizes the key quantitative data and official recommendations regarding ranolazine administration and food interactions.

Parameter Summary of Findings Key Citations
Effect of Food No clinically important effect on the rate (Cmax) or extent (AUC) of absorption. [1] [2] [3]
Official Recommendation "Administer orally without regard to meals." But "take it the same way every time." [4] [2] [5]
Major Food Interaction Avoid grapefruit and grapefruit juice. Inhibits CYP3A, increasing ranolazine plasma levels and risk of QT prolongation. [4] [6] [2]
Time to Peak Concentration (Tmax) 2 to 6 hours (average 3-5 hours) for extended-release formulations. [1] [3] [5]
Absolute Bioavailability Ranges from 35% to 50% for the extended-release tablet. [7] [3]

Key Considerations for Experimental Design

When planning studies involving ranolazine, consider the following scientific and regulatory points:

  • Mechanism of Food Independence: The absorption profile of ranolazine is not significantly altered by food due to its properties as a substrate of P-glycoprotein (P-gp) and extensive metabolism by CYP3A4 in the gut and liver [1] [3]. This minimizes the impact of dietary fats and digestive processes on its bioavailability.
  • Critical Drug Interaction Pathway: The major interaction with grapefruit is due to potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme in the intestinal wall [6] [2]. This inhibition increases the systemic exposure to ranolazine, elevating the risk of dose-related adverse effects, particularly QT interval prolongation [4] [5].
  • Dosage Form Integrity: Ranolazine must be administered as an extended-release tablet that is swallowed whole, not crushed, broken, or chewed [4] [5]. Any compromise to the tablet's integrity will alter the release profile and invalidate pharmacokinetic data.

Experimental Protocol: Assessing the Effect of Food on Ranolazine Bioavailability

This standard methodology can be used to validate the food effect in a research setting.

  • Study Design: A randomized, open-label, single-dose, two-treatment, two-period, crossover study in a suitable animal model or human volunteers.
  • Treatment Arms:
    • Treatment A (Fasted): Administer a single dose of ranolazine (e.g., 500 mg extended-release tablet) after an overnight fast of at least 10 hours. Fasting continues for 4 hours post-dose.
    • Treatment B (Fed): Administer the same dose within 30 minutes of starting a standardized, high-fat, high-calorie meal (e.g., FDA-recommended protocol).
  • Blood Sampling: Collect serial blood samples pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, and 36 hours) to characterize the full pharmacokinetic profile.
  • Bioanalytical Method: Use a validated method (e.g., LC-MS/MS) to determine plasma concentrations of ranolazine.
  • Pharmacokinetic Analysis: Calculate key parameters for both treatments, including:
    • C~max~: Maximum observed plasma concentration.
    • T~max~: Time to reach C~max~.
    • AUC~0-t~: Area under the plasma concentration-time curve from zero to the last measurable time point.
    • AUC~0-∞~: Area under the curve extrapolated to infinity.
  • Statistical Analysis: Perform an analysis of variance (ANOVA) on the log-transformed C~max~ and AUC values. The absence of a food effect is typically concluded if the 90% confidence interval for the ratio (Fed/Fasted) of the geometric means for these parameters falls entirely within the bioequivalence range of 80.00% to 125.00%.

Metabolic Pathway & Food Interaction Diagram

The following diagram illustrates the metabolic pathway of ranolazine and the site of the critical food interaction.

G cluster_food Food Interaction Oral_Admin Oral Administration (Ranolazine Extended-Release) GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract CYP3A4_Metab Extensive First-Pass Metabolism by CYP3A4 Enzyme GI_Tract->CYP3A4_Metab Systemic_Circ Systemic Circulation CYP3A4_Metab->Systemic_Circ Bioavailability 35-50% Metabolites Metabolites (>40 in plasma) Systemic_Circ->Metabolites Excretion Excretion (~75% Urine, ~25% Feces) Metabolites->Excretion Grapefruit Grapefruit Products (Strong CYP3A Inhibitor) Block Inhibition of Intestinal CYP3A4 Grapefruit->Block Block->CYP3A4_Metab Increases

Frequently Asked Questions (FAQs) for Technical Support

Q1: Our study protocol requires fasting. Can we administer ranolazine to fasted subjects? A1: Yes. Official prescribing information states ranolazine can be taken "with or without food" [2] [5]. For consistency in clinical trials, administering it after an overnight fast is acceptable and should not impact absorption.

Q2: Why is grapefruit a contraindication while other CYP3A4 inhibitors like diltiazem only require a dose reduction? A2: The interaction is a matter of potency. Grapefruit juice contains compounds that are potent (strong) inhibitors of intestinal CYP3A4, leading to a significant and unpredictable increase in ranolazine exposure [4] [2]. Drugs like diltiazem are moderate inhibitors, and the risk can be managed by limiting the ranolazine dose to 500 mg twice daily [5].

Q3: A subject in our trial accidentally chewed the extended-release tablet. How does this impact data collection? A3: Chewing the tablet compromises the extended-release mechanism, leading to rapid and complete dose dumping. This will result in:

  • A sharply higher C~max~ and lower T~max~.
  • A significantly altered AUC.
  • Potentially, an increased incidence of adverse effects like dizziness and nausea. The pharmacokinetic data from this dosing event should be excluded from analysis, and the subject should be monitored for adverse events.

References

ranolazine QT prolongation monitoring and management

Author: Smolecule Technical Support Team. Date: February 2026

Ranolazine & QT Prolongation: The Core Relationship

The following table summarizes the fundamental relationship between ranolazine and QT interval prolongation.

Aspect Description
Effect Prolongs the QT interval in a dose-related manner [1].
Mechanism Inhibits the rapidly activating delayed rectifier potassium current (IKr) in the heart, which is encoded by the HERG gene [2].
Proarrhythmic Risk Clinical trials and Holter monitoring data have shown no increased risk of proarrhythmia (like torsades de pointes) or sudden death [1]. In some studies, it was associated with a lower incidence of arrhythmias compared to placebo [1].
Clinical Significance The QT prolongation is a known effect, but its distinct and rapid kinetic interactions with the IKr channel may explain its lack of proarrhythmia despite the QT change [2].

Monitoring & Risk Management Protocols

For researchers and clinicians, a structured approach is essential for monitoring and managing potential risks. The following diagram outlines a general workflow for risk assessment based on clinical guidance.

G Start Patient Prescribed Ranolazine C1 Contraindication Check Start->C1 C2 Assess Patient-Specific Risk Factors C1->C2 No Contraindications A1 Contraindicated Do Not Administer C1->A1 Hepatic Cirrhosis or Potent CYP3A Inhibitors C3 Review Concomitant Medications C2->C3 Risk Factors Present A3 Implement Standard Monitoring C2->A3 No Major Risk Factors A2 Proceed with Caution Enhanced Monitoring C3->A2 Multiple QT Drugs or Other Risks C3->A3 No Significant Interactions M1 Obtain Baseline ECG A2->M1 M3 Consider Dose Adjustment or Alternative Therapy A2->M3 M2 Routine ECG Monitoring A3->M2 M1->M2

Key Contraindications & Warnings
  • Absolute Contraindications: Ranolazine is contraindicated in patients with hepatic cirrhosis and in those taking potent CYP3A inhibitors (e.g., ketoconazole, clarithromycin, HIV protease inhibitors) or CYP3A inducers (e.g., rifampin, carbamazepine) [1] [3].
  • Dosage Limits: The maximum recommended dose is 1000 mg twice daily. Doses exceeding this limit increase the risk of QT prolongation [1].
Patient-Specific Risk Factors

When assessing risk, consider factors that independently increase susceptibility to QT prolongation [4] [5]:

  • Age: Older adults are more vulnerable.
  • Sex: Risk is generally higher in females.
  • Cardiac Conditions: Pre-existing heart disease, especially a history of QT prolongation or heart failure.
  • Metabolic Disorders: Hypokalemia is a key predisposing factor.
  • Renal Impairment: Severe renal impairment may worsen side effects; blood pressure should be monitored periodically [1] [3].
Concomitant Medication Review

Concurrent use of multiple drugs that prolong the QT interval is a major risk factor. The table below lists common examples from the search results that should be used cautiously with ranolazine.

Drug Category Examples
Antiarrhythmics Amiodarone, disopyramide, dofetilide, dronedarone, flecainide, sotalol [1] [5]
Antipsychotics Haloperidol, clozapine, risperidone, quetiapine, ziprasidone [1] [5]
Antidepressants Amitriptyline, citalopram, escitalopram, venlafaxine [1] [5]
Antibiotics Clarithromycin, erythromycin, moxifloxacin, fluconazole, voriconazole [1] [5]
Others Methadone, ondansetron, droperidol [5]

Experimental & Analytical Considerations for Researchers

For professionals in drug development, understanding the experimental underpinnings is crucial.

Detailed Mechanism of Action

Ranolazine's primary anti-anginal and electrophysiological effects are mediated through two key mechanisms [6]:

  • Late Sodium Current (INaL) Inhibition: By inhibiting the late sodium current during ischemia, ranolazine reduces intracellular sodium overload. This, in turn, reduces calcium influx via the sodium-calcium exchanger (NCX), preventing calcium overload and improving diastolic function.
  • IKr Potassium Channel Blockade: Ranolazine rapidly and reversibly blocks the HERG K+ channel, which is responsible for the IKr current. The half-maximal inhibitory concentration (IC50) for this block is approximately 12.0 μM [2]. This inhibition delays repolarization, leading to the observed QT prolongation.

The following diagram illustrates this dual mechanism at the cellular level.

G Ranolazine Ranolazine Sub1 Inhibits Late Na+ Current (INaL) Ranolazine->Sub1 Sub2 Blocks hERG K+ Channel (IKr) Ranolazine->Sub2 A1 Reduced Na+ Overload Sub1->A1 A4 Prolonged Action Potential and QT Interval Sub2->A4 A2 Reduced Ca2+ Overload via NCX A1->A2 A3 Improved Diastolic Function (Anti-anginal effect) A2->A3

Methodologies for Assessing QT Effects
  • Voltage-Clamp Electrophysiology: The foundational assay for directly measuring ranolazine's interaction with ion channels. As detailed in [2], this involves using HEK293 cells stably expressing HERG channels. The standard protocol is to depolarize cells from a holding potential (e.g., -80 mV) to a test potential (e.g., +20 mV) for several seconds, then repolarize to record tail currents. The concentration-dependent block of IKr tail current is used to calculate IC50 values.
  • Analytical Assays for Pharmacokinetics:
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for quantifying ranolazine in human plasma. One validated method uses liquid-liquid extraction and has a linear range of 10-5000 ng/mL, essential for correlating plasma concentrations with QT effects [7].
    • Liquid Chromatography (LC): Methods have also been developed for determining ranolazine and its related impurities in bulk drug and pharmaceutical dosage forms [8].

Frequently Asked Questions (FAQs)

Q1: Does ranolazine's QT prolongation effect make it proarrhythmic in clinical use? A1: Available evidence suggests it does not. Large clinical studies, including Holter monitor analyses, have shown no increased risk of proarrhythmic events like torsades de pointes. Its unique rapid kinetic block of the IKr channel is thought to contribute to this safer profile [1] [2].

Q2: What is the recommended ECG monitoring protocol for a patient starting ranolazine? A2: While a universal protocol is lacking, expert consensus supports:

  • Obtaining a baseline ECG before initiation [4].
  • Performing routine ECG monitoring after starting therapy or following a dose increase to assess the QTc interval [3].
  • Implementing more frequent monitoring in patients with multiple risk factors (e.g., the elderly, those on concomitant QT-prolonging drugs) [4].

Q3: Are there any specific dosage adjustments for ranolazine related to QT prolongation? A3: Yes. The dose should not exceed 1000 mg twice daily. Furthermore, if a patient must take a moderate CYP3A inhibitor (e.g., diltiazem, verapamil, fluconazole), the ranolazine dose must be reduced to a maximum of 500 mg twice daily, as these drugs increase ranolazine plasma concentrations and its QT-prolonging effect [1].

References

Ranolazine Pharmacokinetic Alterations in Diabetes: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

What is the core impact of diabetes on ranolazine pharmacokinetics?

Preclinical studies in diabetic rat models consistently show that diabetes alters the disposition of ranolazine. The most significant findings indicate that diabetes leads to:

  • Increased clearance (CL) and increased volume of distribution (Vd) of ranolazine [1].
  • A consequent decrease in systemic exposure, reflected by a lower Area Under the Curve (AUC) and a lower peak serum concentration (Cmax) [1].
  • No significant change in elimination half-life (T~1/2~), time to peak concentration (T~max~), or elimination rate constant (K~e~) [1].

Summary of Key Pharmacokinetic Parameter Changes in Diabetes (Preclinical Data)

Pharmacokinetic Parameter Change in Diabetes (vs. Non-Diabetic) Research Implications
AUC (Area Under the Curve) Significantly Decreased [1] Suggests reduced overall systemic exposure.
C~max~ (Peak Concentration) Significantly Decreased [1] Indicates lower maximum drug levels.
V~d~ (Volume of Distribution) Significantly Increased [1] Implies wider tissue distribution or changes in tissue binding.
CL (Clearance) Significantly Increased [1] Shows the drug is removed from the body more rapidly.
T~1/2~ (Elimination Half-life) No Significant Change [1] Elimination phase remains similar despite other changes.
T~max~ (Time to C~max~) No Significant Change [1] Rate of absorption is not significantly affected.

The underlying mechanisms are thought to involve diabetes-induced physiological changes, such as alterations in gastrointestinal function, plasma protein binding, and the activity of drug-metabolizing enzymes like CYP450 [1].

What is the detailed experimental protocol for investigating this in a preclinical model?

The following methodology is adapted from a 2022 study that evaluated the effect of streptozotocin (STZ)-induced diabetes on ranolazine pharmacokinetics in rats [1].

Experimental Workflow: Assessing Ranolazine PK in a Diabetic Rat Model

Start Start: Animal Model Preparation A Divide male Wistar rats into two groups: DM and non-DM Start->A B Induce Diabetes (DM group): • 10-hour fast • IP injection of 55 mg/kg STZ • Confirm FBS > 250 mg/dL after 72h A->B C Control (non-DM group): IP injection of normal saline A->C D Administer Ranolazine: • Day 10 post-STZ/saline • 80 mg/kg oral dose • Once daily for 7 days B->D C->D E Final PK Blood Sampling: After 7th dose at time points: 0 (pre-dose), 1, 2, 3, 4, 8, 12 hours D->E F Sample Analysis: • Centrifuge to separate serum • Analyze ranolazine concentration using validated HPLC method E->F G Data Processing: Calculate PK parameters using non-compartmental model F->G End End: Statistical Comparison between DM and non-DM groups G->End

Key Materials and Reagents:

  • Animals: Male Wistar rats (e.g., 260-300 g) [1].
  • Diabetes Induction: Streptozotocin (STZ) dissolved in sodium citrate buffer (pH 4.5); normal saline for control [1].
  • Drug: Ranolazine (e.g., 80 mg/kg) dissolved in normal saline, prepared fresh daily [1].
  • Blood Glucose Monitoring: Glucometer to confirm diabetes (fasting blood sugar > 250 mg/dL) [1].

HPLC Analysis Method:

  • Apparatus: HPLC system with UV/Vis detector (e.g., Shimadzu Prominence) [1].
  • Column: Reverse-phase C-18 analytical column [1].
  • Mobile Phase: Gradient elution with Phase A (phosphate buffer, pH 2.2) and Phase B (acetonitrile) [1].
  • Detection: Wavelength of 214 nm [1].
  • Validation: The method should be validated for linearity, precision, accuracy, LOD, and LOQ per ICH guidelines [1].

What critical drug interactions are relevant for diabetic populations?

Diabetic patients often take multiple medications, making drug interaction knowledge essential. Ranolazine's metabolism primarily via CYP3A and its role as an inhibitor of CYP2D6 and the renal transporter OCT2 are key interaction points [2] [3] [4].

Critical Drug Interactions in Diabetes Research & Therapy

Interacting Drug / Class Interaction Mechanism Effect on Ranolazine or Co-administered Drug Recommendation for Dosing/Dosing
Strong CYP3A Inhibitors (e.g., Ketoconazole, Clarithromycin) [3] [4] Inhibition of ranolazine's primary metabolic pathway Substantially increases ranolazine exposure Contraindicated. Avoid co-administration [3] [4].
Moderate CYP3A Inhibitors (e.g., Diltiazem, Verapamil) [3] [4] Moderate inhibition of ranolazine metabolism Increases ranolazine exposure Limit ranolazine dose to 500 mg twice daily [3] [4].
Metformin [5] [3] Ranolazine inhibits renal OCT2 transporter, reducing metformin excretion Increases metformin exposure (AUC and C~max~) With ranolazine 1000 mg twice daily, limit total daily metformin to 1700 mg [5] [3].
CYP2D6 Substrates (e.g., Tricyclic Antidepressants) [2] [3] [4] Ranolazine inhibits CYP2D6 metabolism Increases exposure to the co-administered drug May require reduced doses of the interacting drug [3] [4].
P-gp Substrates (e.g., Digoxin) [3] [4] Ranolazine inhibits P-glycoprotein transport Increases digoxin exposure (AUC by 40-60%) [6] Monitor and consider dose reduction of digoxin [3] [4].

What are common troubleshooting points for ranolazine experiments in diabetic models?

  • Unexpectedly Low Drug Concentrations: Confirm the diabetic state, as increased clearance and volume of distribution will lead to lower plasma levels [1]. Verify the stability of ranolazine in solution and the diabetic model's health status.
  • High Variability in PK Data: Ensure consistent timing of drug administration and blood sampling relative to diabetes induction and feeding cycles. Strictly control the fasting and dosing protocol [1].
  • Undetectable Metabolite Levels: The major metabolite CVT-2738 was reported to be below the limit of detection in rat serum using HPLC [1]. Consider using more sensitive analytical techniques (e.g., LC-MS/MS) if metabolite profiling is a key objective.
  • Interpreting Serum Creatinine Elevations: Ranolazine inhibits renal tubular secretion of creatinine, leading to a small, reversible increase in serum creatinine (approx. 0.1 mg/dL) that is not indicative of true renal damage. However, marked or progressive increases, especially with rising BUN, may signal acute renal failure and warrant investigation [3] [4].

Are there emerging research findings on ranolazine in diabetes?

Beyond pharmacokinetics, recent preclinical studies suggest ranolazine may have beneficial effects in diabetes, including:

  • Improving Glucose Metabolism: Ranolazine improved glucose responsiveness in a type 2 diabetic rat model, similar to metformin [7].
  • Protecting Cognitive Function: The same study found ranolazine improved learning and long-term memory in diabetic rats, suggesting a protective effect against diabetes-related cognitive decline [7].
  • Attenuating Diabetic Cardiomyopathy: A 2025 study showed ranolazine reduced cardiac markers of oxidative stress, endoplasmic reticulum stress, and inflammation in a type 2 diabetic rat model, indicating potential cardioprotective properties [8].

References

ranolazine comparative outcomes in diabetes patients

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Outcomes: Ranolazine vs. Trimetazidine

This table summarizes key findings from a head-to-head clinical trial and a meta-analysis comparing ranolazine to trimetazidine and placebo in patients with diabetes and coronary artery disease.

Comparative Aspect Ranolazine Trimetazidine Placebo (Meta-Analysis Reference)
Glycemic Control (HbA1c) No significant change in 12-week trial (500 mg BD) [1]. Meta-analysis: significant reduction vs. placebo (WMD: -0.49%) [2]. No significant change in 12-week trial (35 mg BD) [1]. ---
Glycemic Control (Fasting Glucose) No significant change in 12-week trial [1]. Meta-analysis: significant reduction vs. placebo (WMD: -6.70 mg/dL) [2]. No significant change in 12-week trial [1]. ---
Cardioprotective Potential Shown to protect against Diabetic Cardiomyopathy (DCM) in preclinical models via anti-apoptotic, anti-oxidative stress, and anti-inflammatory mechanisms [3] [4]. Preclinical data suggests potential to reduce fasting blood glucose, but clinical evidence in diabetic CAD patients is lacking [1]. ---
Common Adverse Effects Angina, constipation, postural hypotension, headache, dizziness, nausea, weakness [1] [5]. Constipation, weakness, palpitations, angina, dizziness, nausea, dyspepsia, headache, gastric discomfort [1]. No significant difference in hypoglycemia, persistent hyperglycemia, or MACE vs. ranolazine [2].
Key Evidence Source Randomized Open Label Parallel Arm Trial [1]; Systematic Review & Meta-analysis [2]. Randomized Open Label Parallel Arm Trial [1]. Systematic Review & Meta-analysis [2].

> Note on Evidence Discrepancy: The conflicting results on glycemic control (no effect in the direct trial vs. a positive effect in the meta-analysis) highlight key variables. The 12-week trial used a fixed 500 mg dose [1], while the meta-analysis included studies with higher doses (up to 1000 mg twice daily) and potentially longer durations [2]. This suggests the glycemic effect may be dose-dependent.

Detailed Experimental Protocols

For reproducibility and critical appraisal, here are the methodologies from key studies.

Clinical Trial: Ranolazine vs. Trimetazidine
  • Source: Journal of Clinical and Diagnostic Research, 2015 [1].
  • Objective: To compare the effect of ranolazine and trimetazidine on glycemic status in diabetic patients with CAD.
  • Design: Randomized, open-label, parallel-arm trial.
  • Population: 47 patients with CAD and diabetes (HbA1c > 7%).
  • Intervention: Patients randomized to receive either ranolazine 500 mg twice daily or trimetazidine 35 mg twice daily for 12 weeks.
  • Primary Outcomes: Change in HbA1c and fasting blood glucose from baseline to 12 weeks.
  • Key Methodological Steps:
    • Recruitment from cardiology outpatient department.
    • Randomization using sequentially numbered opaque sealed envelopes.
    • Follow-up visits every 4 weeks for safety and adherence.
    • Blood samples and ECG recordings at baseline and 12 weeks.
    • Statistical analysis with paired and unpaired t-tests.
Preclinical Study: Ranolazine in Diabetic Cardiomyopathy
  • Source: BMC Pharmacology and Toxicology, 2025 [4].
  • Objective: To investigate the effects of ranolazine on oxidative stress, ER stress, and inflammation in a type 2 diabetic rat model.
  • Model Induction: Diabetes was induced in male Wistar rats via a single intraperitoneal injection of Nicotinamide (110 mg/kg) and Streptozotocin (60 mg/kg) [4].
  • Intervention: Diabetic and control rats were subdivided to receive either ranolazine (40 mg/kg/day) or normal saline via daily gavage for 8 weeks.
  • Outcome Measures:
    • Biochemical: Serum glucose, troponin-I, IL1β, and oxidative stress markers (SOD, GSH, MDA).
    • Molecular: mRNA expression of ER stress genes (GRP78, XBP1) and the inflammatory gene NLRP3 in heart tissue.
  • Key Methodological Steps:
    • Random allocation to groups using a computer-based generator.
    • Daily gavage and monitoring.
    • Euthanasia after 8 weeks; collection of heart tissue, whole blood, and serum.
    • RNA extraction, cDNA synthesis, and RT-qPCR for gene expression analysis.
    • Investigators were blinded to group allocation.

Mechanisms of Action: Signaling Pathways

Preclinical studies reveal that ranolazine protects against Diabetic Cardiomyopathy through multiple pathways. The diagram below integrates two key mechanisms: inhibition of oxidative/ER stress and activation of the NOTCH1/NRG1 anti-apoptotic pathway.

G HighGlucose High Glucose / Diabetes OxStress Oxidative Stress HighGlucose->OxStress ERStress ER Stress OxStress->ERStress Inflamm Inflammation (NLRP3, IL1β) ERStress->Inflamm Apoptosis Cardiomyocyte Apoptosis & Damage Inflamm->Apoptosis Promotes CardioProtection Cardioprotection Ranolazine Ranolazine Ranolazine->OxStress Inhibits Ranolazine->ERStress Inhibits NOTCH1 NOTCH1 Activation Ranolazine->NOTCH1 Activates NRG1 NRG1 Expression NOTCH1->NRG1 AntiApoptotic Anti-apoptotic Signaling (↑ Bcl-2, ↓ Bax, Caspase-3) NRG1->AntiApoptotic AntiApoptotic->Apoptosis Inhibits

The diagram illustrates ranolazine's multi-targeted approach: it directly counters the harmful cascades of oxidative/ER stress and inflammation while simultaneously activating a separate, pro-survival signaling axis via NOTCH1 and NRG1 to prevent programmed cell death (apoptosis) in cardiomyocytes [3] [4].

Interpretation and Research Implications

For drug development professionals, the evidence suggests several strategic considerations:

  • Therapeutic Repurposing: Ranolazine's strongest emerging potential lies in managing diabetic cardiomyopathy (DCM), driven by its anti-apoptotic, antioxidant, and anti-inflammatory properties [3] [4] [6].
  • Dose and Population Optimization: The conflicting glycemic data indicates that any future development for glucose control must carefully define the optimal dosing strategy and identify responsive patient subpopulations [1] [2].
  • Safety Profile: Its known safety profile as an anti-anginal agent is advantageous for repurposing. However, attention to drug interactions (via CYP3A4) and QTc interval prolongation remains crucial [5] [7].

References

Comparison of Ranolazine Clinical Trials: CARISA, ERICA, and MARISA

Author: Smolecule Technical Support Team. Date: February 2026

Trial Feature CARISA [1] [2] ERICA [3] [4] MARISA [5]
Full Trial Name Combination Assessment of Ranolazine In Stable Angina Efficacy of Ranolazine in Chronic Angina Monotherapy Assessment of Ranolazine In Stable Angina
Primary Objective Study ranolazine as add-on therapy to prolong exercise tolerance in patients on other antianginals [1] Determine if ranolazine reduces angina in patients with persisting symptoms on maximum-dose amlodipine [3] Determine dose-response of ranolazine monotherapy on exercise duration [5]
Study Design Randomized, double-blind, placebo-controlled, parallel-group [1] Randomized, double-blind, placebo-controlled [3] Randomized, double-blind, placebo-controlled, 4-period crossover [5]
Patient Population 823 patients with chronic angina & CAD on background atenolol, amlodipine, or diltiazem [1] 565 patients with CAD & chronic angina despite maximum-dose amlodipine (10 mg/day) [3] [4] 191 patients with chronic angina after withdrawal of other antianginal medications [5]
Treatment Arms Placebo, Ranolazine 750 mg BID, or Ranolazine 1000 mg BID [1] Placebo or Ranolazine 1000 mg BID [3] Placebo, Ranolazine 500 mg BID, 1000 mg BID, or 1500 mg BID (each for 1 week) [5]
Treatment Duration 12 weeks [1] 6 weeks [3] 1 week for each treatment period [5]

| Key Efficacy Results | · Exercise Duration (trough): +115.8s (1000mg) vs +91.7s (placebo); p=0.03 [1] · Angina Frequency: Reduced by ~1 attack/week vs placebo; p<0.01 [1] | · Angina Frequency (episodes/wk): 2.88 (ranolazine) vs 3.31 (placebo); p=0.028 [3] [4] · Nitroglycerin Use (tabs/wk): 2.03 (ranolazine) vs 2.68 (placebo); p=0.014 [3] | · Exercise Duration (trough): Increased vs placebo by 94s (500mg), 103s (1000mg), 116s (1500mg); all p<0.005 [5] · Clear dose-response relationship demonstrated [5] | | Key Safety Observations | Dose-related QTc prolongation (mean 3-12 ms); no torsade de pointes [1] | Well tolerated; most frequent adverse event was constipation (8.9% vs 1.8% placebo) [4] | Negligible effects on heart rate and blood pressure [5] |

Detailed Experimental Protocols

The trials employed rigorous methodologies to assess antianginal efficacy.

CARISA Trial Protocol [1] [2]

  • Patient Selection: Adults with symptomatic chronic angina for ≥3 months and documented coronary artery disease. All patients were receiving one of three concomitant medications: atenolol (50 mg/day), diltiazem CD (180 mg/day), or amlodipine (5 mg/day). Other antianginal drugs were withdrawn.
  • Exercise Testing: Treadmill exercise tests were performed 12 hours (trough) and 4 hours (peak) after dosing at baseline, 2 weeks, 6 weeks (trough only), and 12 weeks. A modified Bruce protocol with 2-3 minute warm-up stages was used.
  • Endpoint Assessment: The primary endpoint was the change in symptom-limited treadmill exercise duration at trough. Secondary endpoints included time to onset of angina, time to ≥1mm ST-segment depression, weekly angina attacks, and nitroglycerin consumption.

ERICA Trial Protocol [3] [4]

  • Patient Selection: Patients with stable coronary disease and ≥3 anginal attacks per week despite treatment with the maximum recommended dose of amlodipine (10 mg/day).
  • Endpoint Assessment: The primary endpoint was the average frequency of self-reported angina episodes per week during the 6-week double-blind treatment phase. Secondary endpoints included weekly nitroglycerin consumption and scores from the Seattle Angina Questionnaire (SAQ).

MARISA Trial Protocol [5]

  • Patient Selection: Patients with chronic angina who had their other antianginal medications discontinued.
  • Study Design: A double-blind, four-period crossover study. Each patient received each of the three ranolazine doses and placebo, administered twice daily for one week, in a randomized order.
  • Exercise Testing: Exercise testing was performed at the end of each one-week treatment period, during both trough and peak ranolazine plasma concentrations.

Mechanism of Action: Signaling Pathways

Ranolazine has a unique metabolic mechanism of action compared to traditional antianginals, which is illustrated below.

G Ischemia Ischemia Late_INa Increased Late Na⁺ Current Ischemia->Late_INa Ca_Overload Intracellular Ca²⁺ Overload Late_INa->Ca_Overload Diastolic_Dysfunction Impaired Diastolic Relaxation Ca_Overload->Diastolic_Dysfunction O2_Demand ↑ Myocardial O₂ Demand Diastolic_Dysfunction->O2_Demand Angina Angina O2_Demand->Angina Ranolazine Ranolazine Ranolazine->Late_INa Inhibits

The cellular pathway demonstrates that ranolazine inhibits the late sodium current (Late I~Na~). During myocardial ischemia, this current is elevated, leading to a cascade of events including sodium and calcium overload inside the cell. This impairs diastolic relaxation, increases wall tension, and ultimately raises the heart's oxygen demand, provoking angina [6]. By selectively inhibiting the late sodium current, ranolazine breaks this cycle, reducing calcium overload and improving diastolic function without significantly affecting heart rate or blood pressure [1] [5] [6].

Key Conclusions for Drug Development

  • Novel Mechanism: Ranolazine represents a distinct class of antianginal therapy that acts via metabolic modulation and late sodium current inhibition, offering a therapeutic option for patients who do not respond adequately to or cannot tolerate hemodynamically-focused agents [1] [6].
  • Dual Benefit Profile: Clinical data confirms that ranolazine provides significant benefits in both objective measures (exercise tolerance) and subjective patient outcomes (angina frequency and quality of life) [1] [3] [2].
  • Consistent Safety Profile: Across all three trials, ranolazine was generally well tolerated. The most noted safety observation was a small, dose-related increase in the QTc interval, which was not associated with torsade de pointes in these studies [1].

References

ranolazine versus traditional antianginal therapies healthcare utilization

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics at a Glance

The table below summarizes the fundamental differences between ranolazine and traditional antianginal therapies.

Feature Ranolazine Traditional Antianginal Therapies
Primary Mechanism of Action Inhibits cardiac late sodium current (late INa), reducing intracellular sodium & calcium overload [1] [2]. Reduce heart rate, contractility, or cause vasodilation to lower myocardial oxygen demand [1].
Hemodynamic Effects No clinically significant changes in heart rate or blood pressure [3] [1]. Cause significant changes in heart rate and/or blood pressure [1].
Therapeutic Role Add-on therapy for symptomatic chronic angina inadequately controlled by first-line agents [4]. Typically first-line therapy for symptom relief in chronic angina [5].
Key Clinical Benefits Reduces angina frequency & nitroglycerin use; effective in patients with more frequent symptoms [6]. Established efficacy in symptom relief and prognosis improvement (e.g., beta-blockers post-MI) [1].
Common Side Effects Dizziness, nausea, constipation, asthenia [3] [7]. Dizziness, headache, peripheral edema (CCBs); bradycardia, fatigue (Beta-blockers) [2].

Comparative Effectiveness & Healthcare Utilization

A 2015 comparative effectiveness study analyzed claims data from patients with chronic stable angina, particularly those with concomitant diabetes mellitus, who required a change in antianginal therapy. The results, comparing ranolazine to traditional agents, are summarized below [5].

| Parameter | Ranolazine vs. Traditional Therapies (Overall Cohort) | Ranolazine vs. Traditional Therapies (Diabetes Mellitus Subset) | | :--- | :--- | :--- | | Revascularization Procedures | Lower odds across multiple time points (30, 60, 90, 180, 360 days) [5]. | Demonstrated similar benefits with lower odds of revascularization [5]. | | All-Cause Healthcare Utilization | • Higher rates of outpatient visits • Higher ER visit rates • Longer inpatient length of stay [5] | Not explicitly detailed, but ranolazine showed "similar benefits" over traditional therapies [5]. | | CV-Related Healthcare Utilization | Higher rates of ER visits [5]. | Not explicitly detailed [5]. |

Mechanism of Action: Ranolazine's Unique Pathway

Ranolazine's distinct mechanism underlies its hemodynamically neutral profile and efficacy in complex cases. The following diagram illustrates its cellular-level action during myocardial ischemia.

G Ischemia Ischemia LateINa Late Na⁺ Current (Late I_Na) Ischemia->LateINa NaOverload Intracellular Na⁺ Overload LateINa->NaOverload CaOverload Intracellular Ca²⁺ Overload NaOverload->CaOverload Reverse Mode Na⁺/Ca²⁺ Exchanger DiastolicDysfunction Impaired Diastolic Relaxation (Increased Wall Stress) CaOverload->DiastolicDysfunction Angina Angina Symptoms DiastolicDysfunction->Angina Ranolazine Ranolazine Ranolazine->LateINa Inhibits

Diagram Explanation: Myocardial ischemia leads to an increased late sodium current (Late INa) [1]. This causes sodium to accumulate inside the cell (Na⁺ Overload). The sodium-calcium exchanger (NCX) then operates in "reverse mode," removing one sodium ion in exchange for bringing three calcium ions into the cell, leading to calcium overload [8] [1]. High calcium levels during diastole activate contractile proteins, causing impaired relaxation and increased diastolic wall stress, which compromises blood flow and energy efficiency, ultimately producing angina symptoms [1]. Ranolazine works by selectively inhibiting the late INa at its source, thereby breaking this cycle without affecting heart rate or blood pressure [1] [2].

Key Clinical Trials & Methodologies

The evidence for ranolazine is supported by several key clinical trials with distinct designs:

  • CARISA Trial : A 12-week, placebo-controlled trial of 823 patients with chronic angina. Patients on background atenolol, amlodipine, or diltiazem therapy were randomized to receive placebo or ranolazine (750 mg or 1000 mg twice daily). The primary efficacy measures were changes in exercise duration (trough and peak), time to onset of angina, and time to 1 mm ST-segment depression [3].
  • ERICA Trial : A study designed to evaluate ranolazine in patients with severe symptoms. It enrolled 565 patients who experienced ≥3 angina attacks per week despite being on the maximum recommended dose of amlodipine (10 mg/day). Patients were randomized to receive add-on therapy with either ranolazine (1000 mg twice daily) or placebo for 6 weeks. The primary endpoint was the change in frequency of angina episodes per week. Nitroglycerin consumption and quality of life (Seattle Angina Questionnaire) were secondary endpoints [6].
  • Comparative Effectiveness Study : This was a retrospective analysis of commercial claims data (2008-2012). It identified patients with chronic stable angina who added or switched to another antianginal drug (beta-blocker, calcium channel blocker, long-acting nitrate, or ranolazine), indicating inadequate control. Patients were matched into four groups (n=2,002 each). A subset of patients with diabetes was also analyzed. Outcomes, including revascularization and healthcare utilization, were compared using logistic regression and negative binomial regression over a 12-month follow-up period [5].

Important Safety & Interaction Profile

  • QT Prolongation: Ranolazine blocks the rapid delayed rectifier potassium current (IKr) and prolongs the QTc interval in a dose-related manner. The average increase is 2-7 milliseconds within the therapeutic dose range. Caution is advised when co-administering with other drugs that prolong the QT interval [9] [4].
  • Metabolism & Drug Interactions: Ranolazine is primarily metabolized by the CYP3A4 enzyme system [7] [4].
    • Contraindicated: Concomitant use with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, HIV protease inhibitors, grapefruit juice) is contraindicated as it significantly increases ranolazine exposure [4].
    • Not Recommended: Use with potent CYP3A4 inducers (e.g., rifampin, phenytoin, St. John's Wort) should be avoided as it can render ranolazine ineffective [4].
  • Contraindications: Its use is contraindicated in patients with severe renal impairment and moderate to severe hepatic impairment [7] [4].

Conclusion for Professionals

Ranolazine offers a mechanistically distinct and hemodynamically neutral option for chronic angina management. Clinical data suggests that its use, particularly in patients with inadequate symptom control on traditional agents (including those with comorbid diabetes), is associated with reduced angina frequency, lower nitroglycerin use, and potentially lower rates of revascularization and healthcare utilization.

References

ranolazine efficacy validation coronary flow reserve improvement

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Efficacy Validation

To evaluate the efficacy of ranolazine in clinical research, specific invasive and non-invasive protocols are used to measure coronary microvascular function.

  • Primary Objective: To assess the change in Coronary Flow Reserve (CFR) and/or Myocardial Perfusion Reserve Index (MPRI) after ranolazine treatment.
  • Patient Population: Adults with non-obstructive coronary artery disease, confirmed by invasive coronary angiography or coronary computed tomographic angiography (CCTA), and evidence of ischemia (e.g., angina) without significant obstruction (usually stenosis <50%) [1] [2] [3].
  • Intervention & Comparator:
    • Intervention Group: Oral ranolazine, typically 500-1000 mg twice daily [4] [2].
    • Control Group: Placebo.
    • Study Design: Randomized, double-blind, placebo-controlled trials (RCTs) are the gold standard [2].
  • Key Methodologies:
    • Invasive Assessment via Doppler Wire: A gold-standard method performed during coronary angiography. A Doppler guidewire measures coronary blood flow velocity. CFR is calculated as the ratio of hyperemic average peak velocity (induced by intravenous adenosine) to resting average peak velocity [1] [5].
    • Non-Invasive Assessment via Cardiac PET: Myocardial blood flow (MBF) is quantified at rest and during pharmacologic stress (e.g., adenosine or regadenoson) using a positron-emission tomography (PET) flow tracer like ¹³N-ammonia. Global CFR is calculated as the ratio of stress MBF to rest MBF for the entire left ventricle [4].
    • Non-Invasive Assessment via Cardiac MRI: The Myocardial Perfusion Reserve Index (MPRI) is measured. This involves acquiring magnetic resonance images of the heart during first-pass perfusion of a gadolinium-based contrast agent, both at rest and during vasodilator stress. MPRI is the ratio of myocardial perfusion during stress to rest [2].

Mechanism of Action

Ranolazine's primary mechanism is inhibition of the late sodium current (INaL) in cardiac myocytes. The following diagram illustrates how this action improves diastolic function and coronary flow, which is central to its efficacy in coronary microvascular dysfunction.

G Ischemia Ischemia LateSodiumInflux ↑ Late Sodium Current (INa) Ischemia->LateSodiumInflux CalciumOverload Intracellular Calcium Overload LateSodiumInflux->CalciumOverload DiastolicDysfunction Impaired Diastolic Relaxation CalciumOverload->DiastolicDysfunction WallTension ↑ Myocardial Wall Tension DiastolicDysfunction->WallTension OxygenSupplyDemand Impaired Oxygen Supply/Demand WallTension->OxygenSupplyDemand Ranolazine Ranolazine InhibitLateINa Inhibits Late Sodium Current Ranolazine->InhibitLateINa ReduceCalcium Reduces Calcium Overload InhibitLateINa->ReduceCalcium ImproveRelaxation Improves Diastolic Relaxation ReduceCalcium->ImproveRelaxation ReduceTension Reduces Wall Tension ImproveRelaxation->ReduceTension ImproveFlow Improves Coronary Blood Flow ReduceTension->ImproveFlow ImproveCFR Improves Coronary Flow Reserve ImproveFlow->ImproveCFR

Diagram: Ranolazine's pathway to improving coronary flow reserve.

This mechanism is considered pleiotropic, meaning it has multiple beneficial effects. By improving diastolic function and reducing wall tension, ranolazine addresses a root cause of ischemia in microvascular dysfunction without significantly affecting heart rate or blood pressure, which is a distinct advantage [6] [7].

Comparative Analysis with Other Treatments

Ranolazine is positioned as a second-line antianginal drug. The table below compares it with other therapeutic options for coronary microvascular dysfunction (CMD).

Therapeutic Agent Class / Mechanism Evidence for CFR Improvement in CMD Supporting Data
Ranolazine Late sodium current inhibitor Positive (Significant in meta-analysis) [2] Systematic review & meta-analysis of RCTs [2] [3]
Quinapril ACE Inhibitor Positive [5] 2025 systematic review [5]
Calcium-Channel Blockers (e.g., Verapamil) Calcium channel blocker Limited / Variable First-line therapy for vasospasm; evidence for microvascular improvement is less robust [1]
Beta-Blockers (e.g., Nebivolol) Beta-adrenergic blocker Limited / Variable First-line therapy; may improve symptoms, but direct CFR data is limited [1]
Nicorandil Potassium channel opener / Nitrate Limited / Variable Second-line option; potential side-effects (ulceration) [2]

A 2025 review noted that despite some positive findings, the overall quality of evidence for all CMD treatments is low, highlighting a need for more robust, large-scale randomized trials [5].

Interpretation for Research and Development

For your work in drug development, consider these points:

  • Patient Selection is Key: Ranolazine's effect on CFR is most relevant for the specific INOCA/CMD patient population. Its efficacy in obstructive CAD or other conditions may differ.
  • Consider Combination Therapy: As a second-line agent with a unique mechanism, ranolazine presents an attractive candidate for combination therapy with first-line drugs, potentially yielding synergistic effects.
  • Clinical vs. Statistical Significance: While meta-analyses show statistical improvement in CFR and patient-reported outcomes, the clinical magnitude of benefit for an individual patient can be variable.
  • Safety Profile: Ranolazine is generally well-tolerated but is metabolized by CYP3A4, requiring caution with concomitant use of strong inhibitors of this enzyme [6].

References

ranolazine meta-analysis systematic review evidence

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Evidence from Meta-Analysis

The following table summarizes key findings from a systematic review and meta-analysis on the use of antianginal drugs as add-on therapy for stable angina [1].

Therapy Combination Exercise Tolerance Test (ETT) Outcomes Clinical Domain Outcomes Overall Conclusion
Ranolazine + BB or CCB Positive improvement Positive improvement Benefits across all outcomes assessed
BB + CCB Positive improvement Positive improvement Effectiveness broadly confirmed
LAN + BB or CCB Positive improvement Positive improvement Benefits across most outcomes
Trimetazidine + BB or CCB Positive improvement Positive improvement Benefits across most outcomes
Ivabradine + BB Positive improvement No significant benefit Inconsistent effects (based on a single study)
Nicorandil + BB or CCB No qualifying studies identified No qualifying studies identified No relevant evidence in an add-on role

Mechanism of Action and Supporting Experiments

Ranolazine's mechanism is distinct from other antianginal drugs, working without significantly affecting heart rate or blood pressure [2]. The diagram below illustrates its cellular pathways based on experimental findings.

G cluster_cardiac Cardiac Myocyte Effects (Anti-Ischemic) cluster_vascular Vascular Smooth Muscle Effects (Vasorelaxant) Ranolazine Ranolazine Late_Na_Influx Late Na+ Current (INa) Ranolazine->Late_Na_Influx Inhibits Alpha1_Blockade α1-adrenergic Receptor Antagonism Ranolazine->Alpha1_Blockade Competitive Antagonist VSM_Nav_Blockade Inhibition of Vascular Nav Channels Ranolazine->VSM_Nav_Blockade Inhibits Na_Overload Intracellular Na+ Overload Late_Na_Influx->Na_Overload Ca_Overload Intracellular Ca2+ Overload (via NCX) Na_Overload->Ca_Overload Energy_Deficit Energy Deficit & Dysfunction Ca_Overload->Energy_Deficit Relief Relief of Angina Symptoms Energy_Deficit->Relief Prevents VSM_Contraction Reduced Vasoconstriction Alpha1_Blockade->VSM_Contraction Reduces VSM_Nav_Blockade->VSM_Contraction Reduces Vasorelaxation Vasorelaxation & Improved Flow VSM_Contraction->Vasorelaxation

Diagram 1: Cellular Pathways of Ranolazine's Antianginal Effect

Key experimental findings supporting this mechanism include:

  • Late Sodium Current Inhibition: In isolated cardiomyocytes, ranolazine (20 µM) inhibited the late sodium current (INa) potentiated by the agonist veratridine. This inhibition was more pronounced at depolarized potentials, reducing the current by 40% at its peak [3].
  • Prevention of Calcium Overload: In primary cultured rat aortic smooth muscle cells, ranolazine (20 µM) inhibited the veratridine-induced increase in intracellular calcium ([Ca2+]i) by 82.6%, an effect comparable to the specific sodium channel blocker tetrodotoxin (TTX) [3].
  • α1-adrenergic Receptor Antagonism: In isolated rat aortic rings, ranolazine induced dose-dependent relaxation of contractions triggered by phenylephrine (an α1-adrenergic agonist), with a half-maximal inhibitory concentration (IC50) of 8.4 µM. It acted as a competitive antagonist, shifting the dose-response curve to the right without affecting the maximal response [3].
  • Vasorelaxation via Nav Blockade: Ranolazine relaxed veratridine-induced contractions in rat aortic rings with an IC50 of approximately 2.7 µM, independent of the endothelium. It also specifically inhibited contractions induced by low concentrations of KCl (below 10 mM), which are known to depend on vascular Nav channel activity [3].

Safety and Pharmacokinetics

For researchers, key pharmacokinetic and safety considerations are summarized below [2].

Diagram 2: Ranolazine Pharmacokinetics and Safety

Research Implications and Off-Label Potential

The evidence suggests several implications and future directions for research and drug development:

  • Strategic Use in Angina: The meta-analysis supports using ranolazine as a second-line add-on therapy with beta-blockers or calcium channel blockers, offering benefits where first-line therapy is insufficient [1].
  • Mechanistic Distinction: Its unique mechanism provides an option for patients who do not respond to or cannot tolerate hemodynamic effects of traditional therapies [3] [2].
  • Synergistic Potential: Ranolazine shows promise beyond angina. A proof-of-concept study suggested faster conversion of recent-onset atrial fibrillation when combined with amiodarone [4].
  • Novel Therapeutic Applications: Preclinical studies indicate potential neuroprotective effects in ischemic stroke models, mediated through improved mitochondrial function and reduced inflammation/apoptosis [5].

References

×

XLogP3

2.1

Other CAS

3004-71-5

Wikipedia

6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 02-18-2024

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